1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXTTBMSQRZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The piperazine and 1,2,4-oxadiazole moieties are recognized as privileged scaffolds in drug discovery, with the latter often serving as a bioisostere for amide or ester groups to enhance metabolic stability.[1] This document details two primary, robust synthetic strategies: a convergent alkylation approach utilizing a protected piperazine derivative and a reductive amination pathway. We will delve into the rationale behind key strategic decisions, provide step-by-step experimental protocols, and offer a comparative analysis to guide researchers in drug development and process chemistry.
Strategic Analysis: Retrosynthetic Pathways
The molecular architecture of the target compound invites two primary logical disconnections, forming the basis of our synthetic strategies.
-
C-N Bond Disconnection (Alkylation Approach): The most intuitive strategy involves disconnecting the C-N bond between the piperazine ring and the benzylic-like methylene bridge. This retrosynthetically yields piperazine (or a mono-protected variant) and a reactive electrophile, 3-(halomethyl)-5-methyl-1,2,4-oxadiazole. This approach is highly convergent and leverages the nucleophilicity of the piperazine nitrogen.
-
C-N Bond Disconnection (Reductive Amination Approach): An alternative disconnection at the same C-N bond suggests a reductive amination pathway. This approach requires piperazine and the corresponding aldehyde, 5-methyl-1,2,4-oxadiazole-3-carbaldehyde. This is a powerful and mild method for forming secondary amines.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway I: Convergent Alkylation Strategy
This pathway is arguably the most efficient and widely applicable method due to the commercial availability of starting materials and the robustness of the reactions involved. The core principle is the nucleophilic substitution of a halide by a secondary amine. A critical consideration is the prevention of di-alkylation of the piperazine nucleus. The use of a mono-protected piperazine, such as N-Boc-piperazine, elegantly solves this issue by deactivating one nitrogen atom, ensuring selective mono-alkylation.[2][3]
Caption: Workflow for the Convergent Alkylation Strategy.
Step 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
The construction of the 1,2,4-oxadiazole ring is most commonly achieved via the cyclization of an amidoxime with a carbonyl compound or its derivative.[1][4] In this case, reacting 2-chloro-N'-hydroxyacetamidine with acetic anhydride provides the acetylated intermediate which undergoes subsequent cyclodehydration to form the desired heterocyclic electrophile.
Experimental Protocol:
-
To a solution of 2-chloro-N'-hydroxyacetamidine (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq) at room temperature.[5]
-
Stir the reaction mixture for 1-2 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC.
-
Add N,N-dimethylformamide (DMF) as a high-boiling solvent and heat the reaction mixture to approximately 130 °C for 2-4 hours to drive the cyclodehydration.[5]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, is often obtained as an oil and can be used in the next step without further purification.[5]
Step 2: N-Alkylation of Boc-Piperazine
With the electrophile in hand, the key C-N bond formation is performed. N-Boc-piperazine serves as the nucleophile. The reaction is typically carried out in the presence of a mild base to neutralize the HCl generated if starting from a hydrochloride salt, or to facilitate the reaction.
Experimental Protocol:
-
Dissolve N-Boc-piperazine (1.0 eq) and 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1.0-1.2 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.[2]
-
Purify the crude residue by column chromatography on silica gel to yield N-Boc-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine.
Step 3: Deprotection of the Boc Group
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is a standard transformation achieved under acidic conditions, which cleaves the carbamate to liberate the free secondary amine.[2]
Experimental Protocol:
-
Dissolve the Boc-protected intermediate from the previous step in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (20-50% v/v in DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[6]
-
Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Treat the residue with a base (e.g., saturated NaHCO₃ solution) to neutralize the ammonium salt and extract the free base into an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer, concentrate, and if necessary, purify by chromatography or crystallization to obtain the final product, this compound.
Synthetic Pathway II: Reductive Amination Strategy
This pathway offers an alternative route that avoids the use of a potentially reactive alkyl halide. It relies on the formation of an iminium ion intermediate from the reaction of an aldehyde and piperazine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.
Caption: Workflow for the Reductive Amination Strategy.
Step 1: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
The key aldehyde intermediate is not as readily available as the chloromethyl counterpart and typically requires a two-step synthesis from the corresponding carboxylic acid.[7]
Experimental Protocol:
-
(Reduction) Reduce 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq)[7] to the corresponding primary alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF) in THF.
-
Work up the reaction by quenching with methanol and removing the solvent. Purify the alcohol by column chromatography.
-
(Oxidation) Dissolve the obtained alcohol in DCM and add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or perform an oxidation under Swern or Parikh-Doering conditions.
-
Stir at room temperature until the alcohol is consumed (monitor by TLC).
-
Quench the reaction appropriately (e.g., with sodium thiosulfate solution for DMP) and extract the aldehyde.
-
Purify the crude 5-methyl-1,2,4-oxadiazole-3-carbaldehyde[8] by silica gel chromatography.
Step 2: Reductive Amination with Piperazine
This step unites the two key fragments. Using an excess of piperazine can favor mono-alkylation, although separating the product from the excess starting material can be challenging.
Experimental Protocol:
-
Dissolve 5-methyl-1,2,4-oxadiazole-3-carbaldehyde (1.0 eq) in a chlorinated solvent like dichloroethane (DCE) or DCM.
-
Add piperazine (1.5-2.0 eq). Stir the mixture for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 6-24 hours until completion.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the target compound.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway I: Alkylation | Pathway II: Reductive Amination |
| Overall Strategy | Convergent, relies on a stable but reactive electrophile. | Linear preparation of aldehyde, followed by a robust C-N bond formation. |
| Key Intermediates | 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde |
| Step Count | Typically 3 steps from commercially available precursors. | Can be longer (4+ steps) due to aldehyde synthesis. |
| Control of Selectivity | Excellent control over mono-alkylation using N-Boc-piperazine. | Requires careful control of stoichiometry or a more complex workup to ensure mono-alkylation. |
| Reagent Considerations | Uses a potentially lachrymatory alkyl chloride. Requires acidic deprotection. | Uses milder reagents overall. Aldehyde may have limited stability. |
| Scalability | Highly scalable and commonly used in industrial settings. | Also scalable, but the multi-step aldehyde synthesis may be less efficient. |
Conclusion
Both the convergent alkylation and reductive amination strategies represent viable and effective methods for the synthesis of this compound. The Alkylation Pathway (I) is often preferred in a research and drug discovery setting due to its high convergency, excellent control over selectivity via the use of a Boc protecting group, and fewer overall steps from readily accessible starting materials. The Reductive Amination Pathway (II) serves as a valuable alternative, particularly when avoiding halogenated intermediates is desirable, though it may come at the cost of a longer synthetic sequence to access the requisite aldehyde. The choice between these pathways will ultimately depend on factors such as starting material availability, scalability requirements, and the specific constraints of the research or development program.
References
- Benchchem. Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
- National Institutes of Health (NIH). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022-11-03).
- ACS Publications. Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry.
- MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Indian Academy of Sciences. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. J. Chem. Sci. Vol. 125, No. 4, July 2013, pp. 731–735.
- ChemicalBook. 3-(CHLOROMETHYL)-5-METHYL-1,2,4-OXADIAZOLE. (2025-07-24).
- ChemicalBook. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis.
- National Institutes of Health (NIH). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
- ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.
- Benchchem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- Guidechem. How to prepare and use Ethyl 2-chloroacetoacetate effectively?. FAQ.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- National Institutes of Health (NIH). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.
- MDPI. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate.
- Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety.
- Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
- Organic Syntheses Procedure. chloroacetamide.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27).
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023-12-20).
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- ResearchGate. Deprotection of different N-Boc-compounds. Download Table.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- ResearchGate. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025-05-20).
- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Sigma-Aldrich. Ethyl 2-chloroacetimidate hydrochloride.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10).
- ChemScene. 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde.
- MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
- Sigma-Aldrich. 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid AldrichCPR.
- RSC Publishing. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.
- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013-08-02).
- Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines.
- PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- A CONVENIENT SYNTHESIS OF 5-AMINO-SUBSTITUTED 1,2,4- OXADIAZOLE DERIVATIVES VIA REACTIONS OF AMIDOXIMES WITH CARBODIIMIDES. (2008-02-22).
- ResearchGate. Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. (2025-08-06).
- National Institutes of Health (NIH). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(CHLOROMETHYL)-5-METHYL-1,2,4-OXADIAZOLE | 1192-80-9 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Introduction: Bridging Heterocyclic Scaffolds for Enhanced Drug-Like Properties
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine emerges from this philosophy, uniting the metabolic stability and hydrogen bonding capabilities of the 1,2,4-oxadiazole ring with the versatile basicity and proven pharmacological utility of the piperazine moiety.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of these properties is paramount as they fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3]
Molecular Structure and Core Physicochemical Data
The foundational step in characterizing any drug candidate is to establish its fundamental physicochemical parameters. These values provide the initial framework for understanding its behavior in biological systems.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Predicted Value | Method of Determination | Significance in Drug Development |
| Molecular Formula | C8H14N4O | - | Defines the elemental composition and molecular weight. |
| Molecular Weight | 182.22 g/mol | - | Influences diffusion, bioavailability, and formulation. |
| pKa (Most Basic) | 8.25 ± 0.10 | Potentiometric Titration | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| pKa (Weakest Basic) | 1.50 ± 0.20 | Potentiometric Titration | Further defines the ionization profile across a pH range. |
| LogP | 0.25 ± 0.30 | Shake-Flask Method / RP-HPLC | Indicates lipophilicity, affecting membrane permeability, protein binding, and metabolism. |
| Aqueous Solubility | >10 mg/mL at pH 7.4 | Equilibrium Solubility Assay | Crucial for dissolution and absorption; low solubility can hinder oral bioavailability. |
Note: The predicted values are generated using reputable computational models and are intended as a guide. Experimental verification is strongly recommended.
Ionization Constant (pKa): The Compass of Physiological Behavior
The piperazine moiety confers basic properties to the molecule, with its two nitrogen atoms capable of protonation.[4] The pKa values dictate the extent of ionization at a given pH, which is a critical determinant of a drug's interaction with biological membranes and targets.
Experimental Protocol for pKa Determination by Potentiometric Titration
This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Materials and Equipment:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Thermostatically controlled water bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 50 mL of high-purity water.
-
Titration Setup: Place the beaker in the thermostatically controlled water bath set to 25°C and gently stir the solution. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base like the target molecule, two inflection points will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP): Navigating the Lipid-Water Interface
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This property is a key factor in predicting a drug's ability to cross cell membranes and the blood-brain barrier.[3]
Experimental Protocol for LogP Determination by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Materials and Equipment:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning: In a centrifuge tube, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical physicochemical property that influences the dissolution rate of a solid dosage form and, consequently, its absorption and bioavailability.[3] Poor aqueous solubility is a common challenge in drug development.
Experimental Protocol for Thermodynamic (Equilibrium) Solubility Determination
This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium.
Materials and Equipment:
-
This compound sample (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and detector for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Tightly cap the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Filtration: After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Filter the sample through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Result Expression: The aqueous solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for thermodynamic solubility determination.
Synthesis and Characterization: A Plausible Synthetic Route
A viable synthetic pathway to this compound involves a two-step process. The initial step is the formation of the key intermediate, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole. This can be achieved through the reaction of 2-chloro-N'-hydroxyacetamidine with acetic anhydride.[4] The subsequent step involves the nucleophilic substitution of the chlorine atom by piperazine, typically in the presence of a base to neutralize the HCl generated during the reaction.
Step 1: Synthesis of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
2-Chloro-N'-hydroxyacetamidine is reacted with a slight excess of acetic anhydride in a suitable solvent like dichloromethane at room temperature. The reaction mixture is then heated in the presence of a high-boiling solvent such as N,N-dimethylformamide (DMF) to facilitate the cyclization and formation of the oxadiazole ring.
Step 2: Synthesis of this compound
The crude 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole is then reacted with an excess of piperazine in a solvent such as tetrahydrofuran (THF). A non-nucleophilic base, for instance, pyridine or potassium carbonate, is added to the reaction mixture to act as an acid scavenger. The reaction is typically stirred at room temperature for several hours. The final product can be purified by column chromatography.
Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion: A Promising Scaffold with Favorable Physicochemical Attributes
The physicochemical profile of this compound, characterized by its basicity, moderate lipophilicity, and predicted good aqueous solubility, positions it as a promising scaffold for further investigation in drug discovery programs. The presented experimental protocols provide a robust framework for the empirical determination of its key properties, enabling a data-driven approach to lead optimization and formulation development. As with any drug candidate, a comprehensive understanding of these fundamental characteristics is the critical first step on the path to clinical translation.
References
-
Piperazine (C4H10N2) properties. Mol-Instincts. Available from: [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available from: [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available from: [Link]
Sources
- 1. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(CHLOROMETHYL)-5-METHYL-1,2,4-OXADIAZOLE | 1192-80-9 [chemicalbook.com]
Elucidating the Mechanism of Action of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine: A Technical Guide to Target Deconvolution and Pathway Analysis
Abstract
The compound 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine represents a novel chemical entity with currently uncharacterized pharmacological activity. Its structure, however, incorporates two key pharmacophores: the piperazine ring, a "privileged scaffold" known for its interaction with aminergic G protein-coupled receptors (GPCRs), and the 1,2,4-oxadiazole moiety, a versatile heterocyclic ring with a wide spectrum of documented biological activities.[1] This guide outlines a comprehensive, multi-tiered research framework designed to systematically elucidate the mechanism of action (MoA) of this compound. We present a logical, causality-driven experimental cascade, from initial broad-based screening to in-depth pathway analysis, providing researchers and drug development professionals with a robust roadmap for characterizing this and similar novel chemical entities.
Introduction: A Hypothesis-Driven Approach to a Novel Scaffold
As of the date of this publication, no specific biological data for this compound has been reported in the scientific literature. However, the structural components provide a strong basis for forming a testable hypothesis regarding its molecular target.
-
The Piperazine Moiety: Arylpiperazines are well-documented ligands for aminergic GPCRs, including serotonin (5-HT) and dopamine (D) receptors.[2][3][4] Their structural modularity allows for fine-tuning of affinity and selectivity.
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is a common bioisostere for esters and amides and is present in numerous biologically active compounds.[1] It can play a crucial role in ligand binding and modulating pharmacokinetic properties.
Based on these structural precedents, our primary hypothesis is that This compound acts as a modulator of one or more G protein-coupled receptors, with a high probability of targeting aminergic receptors in the central nervous system.
This guide will detail the experimental strategy to test this hypothesis, progressing from broad, unbiased screening to focused, mechanistic studies.
Tier 1: Initial Target Identification via Broad-Based Screening
The first principle in characterizing an unknown compound is to cast a wide net. A broad-based screening approach against a panel of likely targets will provide the initial "hit" identification, guiding all subsequent investigation.
Experimental Choice: Radioligand Binding Assays
Radioligand binding assays are the gold standard for initial screening due to their high throughput, sensitivity, and ability to directly measure the interaction between a ligand and a receptor.[5][6] This technique will allow us to determine if our compound of interest has an appreciable affinity for a range of GPCRs.
Recommended Screening Panel
A commercially available GPCR panel is recommended. At a minimum, this panel should include:
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
-
Adrenergic Receptors: α1, α2, β1, β2
-
A selection of other relevant GPCRs (e.g., muscarinic, histamine, opioid receptors) to assess selectivity.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer, the composition of which will be receptor-specific (consult manufacturer's recommendations).
-
Reaction Setup: In a 96-well filter plate, combine:
-
Cell membranes (typically 5-20 µg of protein per well).
-
A fixed concentration of a known high-affinity radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A).[10]
-
A range of concentrations of the test compound, this compound (e.g., from 1 nM to 100 µM).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data will be used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Tier 2: Functional Characterization of Primary "Hits"
A binding affinity does not describe the functional consequence of that binding. Once a primary target is identified from the binding assays (i.e., a receptor for which the compound shows a high affinity), the next critical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Experimental Choice: Second Messenger Assays
GPCRs transduce extracellular signals into intracellular responses via second messengers. Measuring the levels of these messengers provides a direct functional readout of receptor activation.[11][12] The choice of assay depends on the G-protein coupling of the target receptor.
-
For Gs- or Gi-coupled receptors: Measurement of cyclic AMP (cAMP) is the most direct functional output.[13][14][15][16]
-
For Gq-coupled receptors: Measurement of intracellular calcium mobilization or inositol phosphate (IP1) accumulation is appropriate.[17][18]
-
Direct G-protein activation: A GTPγS binding assay can be used for most G-protein subtypes and measures a very proximal step in receptor activation.[19][20][21][22][23]
Experimental Workflow: Functional Assay Cascade
The following diagram illustrates the decision-making process for selecting the appropriate functional assay based on the identified target receptor's known G-protein coupling.
Caption: Workflow for selecting a functional assay based on GPCR G-protein coupling.
Detailed Protocol: cAMP Accumulation Assay (for Gs/Gi)
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay format.
-
Cell Culture: Use a cell line stably expressing the target receptor. Plate the cells in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Agonist Mode:
-
Add the diluted compound to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Add the diluted compound to the cells and incubate for 15 minutes.
-
Add a known agonist for the receptor at its EC₈₀ concentration.
-
Incubate for an additional 30 minutes.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer and detection reagents (Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Incubate for 60 minutes at room temperature.
-
-
Readout: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the concentration-response curves to determine the potency (EC₅₀) for agonists or the inhibitory potency (IC₅₀) for antagonists.
Tier 3: Advanced Mechanistic Studies - Probing Signaling Bias
Modern pharmacology recognizes that GPCR signaling is not a simple on/off switch. Ligands can preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent signaling), a phenomenon known as "biased agonism". Characterizing this is crucial for understanding the full pharmacological profile of a novel compound.
Experimental Choice: β-Arrestin Recruitment Assay
β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling. Assays that directly measure the recruitment of β-arrestin to the activated receptor are essential for identifying signaling bias.[24][25][26][27]
Experimental Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay
-
Cell Line: Utilize a commercially available cell line engineered to co-express the target GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[28]
-
Cell Plating: Seed the cells into a white, opaque 384-well assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a known reference agonist as a positive control.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the EFC substrate solution, which will be hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.
-
Readout: After a 60-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis and Bias Quantification:
-
Generate concentration-response curves for both the G-protein pathway (from Tier 2 assays) and the β-arrestin pathway.
-
Calculate the "bias factor" by comparing the relative potency and efficacy of the test compound in the two assays, benchmarked against a known unbiased or reference agonist.
-
Hypothetical Signaling Pathway and Assay Readouts
The following diagram illustrates a hypothetical GPCR signaling pathway and indicates where the assays from Tiers 2 and 3 provide their readouts.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. innoprot.com [innoprot.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. revvity.com [revvity.com]
- 24. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 28. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Biological Activity of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of the novel heterocyclic compound, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities with therapeutic potential. While specific biological data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to provide a robust framework for its potential applications and a roadmap for its evaluation.
Introduction: The Promise of Hybrid Scaffolds
The conjugation of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to develop novel drugs with enhanced efficacy, improved selectivity, or multi-target activity. The molecule this compound is an exemplary case, combining the structural features of a 1,2,4-oxadiazole and a piperazine moiety.
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1] It is often employed as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[2] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3]
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[4] Its derivatives are known to possess a variety of pharmacological properties, including antihistaminic, analgesic, anti-inflammatory, anti-HIV, and antimicrobial activities.[5] Notably, the piperazine moiety is a common feature in many centrally acting agents due to its ability to interact with various receptors and transporters in the central nervous system (CNS).[4][6]
The combination of these two scaffolds, connected by a methylene bridge, in this compound suggests a high potential for novel biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and neurological disorders.
Synthesis and Characterization
While a specific synthesis for this compound is not detailed in the available literature, a general and efficient synthetic route can be proposed based on established methods for creating 1,2,4-oxadiazole and piperazine conjugates.[3][7]
Proposed Synthetic Pathway
A plausible synthetic route would involve a two-step process: the formation of a chloromethyl-oxadiazole intermediate, followed by nucleophilic substitution with piperazine.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: A General Approach
Step 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
-
To a stirred solution of acetamidoxime in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add an equimolar amount of a non-nucleophilic base (e.g., pyridine or triethylamine) at 0°C.
-
Slowly add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole intermediate in a polar aprotic solvent such as acetone or acetonitrile.
-
Add an excess of piperazine (typically 2-3 equivalents) and a base such as potassium carbonate (K₂CO₃) to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring its completion by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Potential Biological Activities and Mechanisms of Action
Based on the known pharmacology of its constituent scaffolds, this compound is predicted to exhibit a range of biological activities.
Antimicrobial and Antifungal Activity
Both 1,3,4-oxadiazole and piperazine moieties are present in compounds with demonstrated antimicrobial and antifungal properties.[1][5] The combination of these two heterocycles may lead to synergistic or additive effects.
-
Proposed Mechanism of Action: The mechanism could involve the inhibition of essential microbial enzymes. For instance, some heterocyclic compounds are known to interfere with cell wall synthesis, nucleic acid replication, or protein synthesis in bacteria and fungi. The lipophilic nature of the oxadiazole ring combined with the basicity of the piperazine moiety may facilitate cell membrane penetration.
Workflow for Antimicrobial Screening
Caption: A standard workflow for evaluating antimicrobial potential.
Central Nervous System (CNS) Activity
Piperazine derivatives are well-known for their diverse effects on the CNS, acting as antipsychotics, antidepressants, and anxiolytics.[4][6] The linkage to an oxadiazole could modulate these properties, potentially leading to a novel pharmacological profile.
-
Potential Targets:
-
Dopamine Receptors (e.g., D₂): Many antipsychotic piperazine derivatives are antagonists at D₂ receptors.
-
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Interaction with serotonin receptors is a hallmark of many antidepressants and anxiolytics.[4]
-
Monoamine Oxidase (MAO): Some heterocyclic compounds, including 1,2,4-oxadiazole derivatives, have been identified as inhibitors of MAO-A or MAO-B, enzymes critical in the metabolism of neurotransmitters.[8] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[8]
-
-
Anticonvulsant Activity: Several novel piperazine derivatives containing a 1,3,4-oxadiazole moiety have shown potent anticonvulsant activity in models like the maximal electroshock seizure (MES) test.[9]
Anti-inflammatory and Analgesic Activity
Derivatives of both parent scaffolds have been reported to possess anti-inflammatory and analgesic properties.[5]
-
Proposed Mechanism of Action: This activity could be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) or by modulating the production of pro-inflammatory cytokines.
Quantitative Data from Related Compounds
To provide a tangible perspective on the potential potency of the title compound, the following table summarizes biological data from structurally similar molecules found in the literature.
| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |
| 1,3,4-Oxadiazole-Piperazine Conjugates | Antimicrobial | S. aureus, E. coli | MIC: 12.5 - 50 µg/mL | [5] |
| 1,3,4-Oxadiazole-Piperazine Conjugates | Anticonvulsant | Maximal Electroshock (MES) | Active at 30-100 mg/kg | [9] |
| 1,2,4-Oxadiazole-Indole Conjugates | MAO-B Inhibition | Human MAO-B | IC₅₀: 0.036 µM | [8] |
| Phenylpiperazine-Thiadiazole Conjugates | Antimicrobial | E. coli | MIC: 8 - 32 µg/mL | [10] |
Note: This data is for analogous compounds and should be used as a guide for hypothesizing the potential activity of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The convergence of the favorable pharmacological profiles of the 1,2,4-oxadiazole and piperazine scaffolds suggests a high likelihood of significant biological activity. Based on the analysis of related compounds, the most promising avenues for investigation appear to be in the areas of antimicrobial agents and CNS-active compounds , particularly with potential anticonvulsant or MAO-inhibitory effects.
The synthetic pathway outlined in this guide provides a clear and feasible route to obtaining this compound for biological evaluation. The proposed experimental workflows offer a systematic approach to screening for and characterizing its potential therapeutic properties. Further research, including in vitro and in vivo studies, is essential to fully elucidate the pharmacological profile of this novel molecule and determine its potential as a lead compound in drug discovery programs.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(41), 27485–27495. Available at: [Link]
-
Baykov, S., Kinzhalov, M., & Dar’in, D. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4995. Available at: [Link]
-
Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2013). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. Journal of Saudi Chemical Society, 17(3), 259-267. Available at: [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(10), 3182. Available at: [Link]
-
Karczmarzyk, Z., Kaczor, A. A., & Matosiuk, D. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
-
Muralikrishna, S., Jagadeeswara Rao, P., & Ravisankara Rao, P. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research, 1(7). Available at: [Link]
-
Patel, R. J., & Patel, N. C. (2020). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 25(23), 5727. Available at: [Link]
-
Siddiqui, N., Rana, A., Khan, S. A., & Ahsan, W. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[2][5][7]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry, 67, 347-354. Available at: [Link]
-
Tondón, J. A., & Villalobos-García, R. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 154-161. Available at: [Link]
-
Vasilevsky, S. F., Stepanov, A. A., El-Fakih, R. I., & Boldyreva, O. N. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. Available at: [Link]
-
Chakrabarti, J. K., Hotten, T. M., Pullar, I. A., & Steggles, D. J. (1989). Synthesis and pharmacological evaluation of CNS activities of[2][3][5]triazolo[4,5-b][1][2]-, imidazolo[4,5-b][1][2]-, and pyrido[2,3-b][1][2]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][1][2]benzodiazepines with neuroleptic activity. Journal of Medicinal Chemistry, 32(10), 2375-2381. Available at: [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(10), 3182. Available at: [Link]
-
Orłowska, J., & Kaczor, A. A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
-
ResearchGate. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Vasilevsky, S. F., Stepanov, A. A., El-Fakih, R. I., & Boldyreva, O. N. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. Available at: [Link]
-
Ordon, A., & Kaczor, A. A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
-
Lis, T., & Kaczor, A. A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
-
Kujawski, J., & Kaczor, A. A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis and pharmacological evaluation of CNS activities of [1,2,3]triazolo[4,5-b][1,5]-, imidazolo[4,5-b][1,5]-, and pyrido[2,3-b][1,5]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][1,5]benzodiazepines with neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]
- 9. Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure Elucidation of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical research and pharmaceutical development. It ensures compound identity, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, a heterocyclic compound featuring moieties of significant interest in medicinal chemistry. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes not just the procedural steps, but the scientific rationale behind each technique and the integration of their respective data streams to build a conclusive structural assignment.
Introduction and Molecular Overview
This compound is a small molecule comprised of a piperazine ring linked via a methylene bridge to a 5-methyl-1,2,4-oxadiazole heterocycle. Both piperazine and oxadiazole scaffolds are prevalent in pharmacologically active compounds, making this molecule and its analogues potential subjects of interest in drug discovery programs.[1] Accurate structural confirmation is the first critical step in any such investigation.
-
Molecular Formula: C₈H₁₄N₄O
-
Molecular Weight (Monoisotopic): 182.1168 g/mol
-
Chemical Structure:
(Self-generated image for illustrative purposes)
This guide will deconstruct the process of confirming this structure, treating it as an unknown to be solved by orthogonal analytical techniques. The power of this approach lies in its self-validating nature; data from each method must be consistent with the others to build a high-confidence final assignment.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry serves as our initial tool to define the molecule's elemental composition and core connectivity.[2] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula, while tandem mass spectrometry (MS/MS) probes the molecule's structure by inducing fragmentation at its weakest bonds.[3][4][5]
Rationale for MS
The primary objective is to validate the molecular formula (C₈H₁₄N₄O) against an experimental mass. Subsequently, MS/MS fragmentation will be used to confirm the presence and linkage of the two key structural units: the piperazine ring and the (5-methyl-1,2,4-oxadiazol-3-yl)methyl fragment. The fragmentation patterns of piperazine derivatives are well-documented and often involve characteristic cleavages within the ring or at the C-N bonds connecting to substituents.[6][7][8]
Predicted Data
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z |
|---|---|
| [M+H]⁺ | 183.1240 |
| [M+Na]⁺ | 205.1060 |
Table 2: Predicted Key MS/MS Fragments of Precursor Ion m/z 183.1240
| Fragment m/z | Proposed Structure / Loss |
|---|---|
| 111.0556 | [C₅H₇N₂O]⁺, Cleavage of the C-N bond between the methylene bridge and piperazine ring. |
| 97.0447 | [C₄H₅N₂O]⁺, The core 5-methyl-1,2,4-oxadiazole ring after methylene loss. |
| 85.0866 | [C₅H₁₁N]⁺, Piperazine iminium ion fragment. |
| 71.0710 | [C₄H₉N]⁺, Further fragmentation of the piperazine ring. |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
-
Chromatographic Separation (Optional but Recommended): Inject 5 µL onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). Elute with a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, at a flow rate of 0.4 mL/min.
-
MS Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode.
-
Full Scan (MS1): Acquire data over a scan range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Set up a data-dependent acquisition method. Isolate the precursor ion (m/z 183.12) in the quadrupole, fragment it in the collision cell using collision-induced dissociation (CID) with nitrogen gas, and scan the resulting product ions in the mass analyzer (e.g., Time-of-Flight or Orbitrap).[4]
Visualization: MS Workflow & Fragmentation
Caption: Tandem Mass Spectrometry (MS/MS) experimental workflow.
Caption: A simplified predicted fragmentation pathway for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[9][10] It provides precise information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Rationale for NMR
¹H NMR will be used to identify and quantify all unique proton environments. Chemical shifts will indicate the type of proton (e.g., aliphatic, adjacent to a heteroatom), integration will give the relative number of protons in each environment, and coupling patterns will reveal which protons are adjacent to one another. ¹³C NMR will identify the unique carbon atoms in the molecule.[11] By combining these 1D techniques with 2D NMR (e.g., COSY, HSQC), we can definitively map the entire C-H framework and confirm the connectivity between the piperazine, methylene, and oxadiazole moieties.
Predicted Spectra
Assuming rapid chair-flipping of the piperazine ring at room temperature, the four protons on the carbons adjacent to one nitrogen will be equivalent to the four on the other side, leading to a simplified spectrum.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 3.75 | s | 2H | -CH₂- (Methylene bridge) |
| ~ 2.90 | t, J ≈ 5 Hz | 4H | Piperazine -CH₂-N-CH₂- |
| ~ 2.65 | t, J ≈ 5 Hz | 4H | Piperazine -CH₂-NH |
| ~ 2.60 | s | 3H | Oxadiazole -CH₃ |
| ~ 1.90 | br s | 1H | Piperazine -NH |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 175.5 | C5 (Oxadiazole, C-CH₃) |
| ~ 167.0 | C3 (Oxadiazole, C-CH₂) |
| ~ 55.0 | -CH₂- (Methylene bridge) |
| ~ 53.5 | Piperazine -CH₂-N-CH₂- |
| ~ 45.0 | Piperazine -CH₂-NH |
| ~ 11.5 | Oxadiazole -CH₃ |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).[12]
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30). The spectral width should typically be 0-200 ppm. Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay (d1) of 2 seconds are required for better quantitative representation, especially for quaternary carbons.[13][14]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum to achieve pure absorption lineshapes. Calibrate the chemical shift axis using the TMS or residual solvent peak. Integrate the ¹H spectrum.
Visualization: NMR Elucidation Workflow
Caption: Integrated NMR workflow for complete structure determination.
Vibrational and Electronic Spectroscopy
FTIR and UV-Vis spectroscopy provide complementary data that confirm the presence of specific functional groups and electronic systems, respectively, adding further layers of validation to the structural hypothesis.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. This allows for rapid confirmation of the N-H bond in the piperazine, the various C-H bonds, and the key C=N and C-O bonds of the oxadiazole ring.[15][16][17]
-
Predicted Data:
Table 5: Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group 3350 - 3250 N-H Stretch Secondary Amine (Piperazine) 2950 - 2800 C-H Stretch Aliphatic (CH₂, CH₃) 1620 - 1600 C=N Stretch Oxadiazole Ring 1460 - 1440 C-H Bend Aliphatic | 1250 - 1050 | C-O-C Stretch | Oxadiazole Ring |
-
Experimental Protocol (ATR-FTIR):
-
Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Rationale: The 1,2,4-oxadiazole ring contains a π-electron system and is expected to absorb light in the UV region. UV-Vis spectroscopy is used to characterize these electronic transitions. The saturated piperazine and methylene bridge components are not expected to contribute to the spectrum.[18][19]
-
Predicted Data: A primary absorption maximum (λmax) is expected in the range of 210-250 nm, characteristic of π → π* transitions in such heteroaromatic systems.[15][20]
-
Experimental Protocol:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a working solution with an expected absorbance between 0.1 and 1.0.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Fill a quartz cuvette with the sample solution and record the absorbance spectrum, typically from 400 nm down to 190 nm.
-
Visualization: Spectroscopic Analysis Workflow
Caption: General workflow for FTIR and UV-Vis spectroscopic analysis.
Conclusion: A Convergent Structural Proof
The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula, C₈H₁₄N₄O.
-
Tandem MS confirms the connectivity, showing fragmentation consistent with a methyl-oxadiazole unit linked to a piperazine ring via a methylene bridge.
-
FTIR validates the presence of essential functional groups: a secondary amine (N-H), aliphatic chains (C-H), and the oxadiazole's C=N and C-O bonds.
-
UV-Vis confirms the existence of the heteroaromatic π-electron system.
-
NMR (¹H, ¹³C, and 2D) provides the definitive and most detailed evidence, mapping out the entire atomic framework and confirming the precise location of every proton and carbon atom relative to its neighbors.
When the data from each of these experiments are in full agreement, the proposed structure can be assigned with the highest degree of scientific confidence. This rigorous, self-validating approach is fundamental to ensuring the quality and integrity of chemical research in academic and industrial settings.
Caption: Convergence of data from orthogonal analytical techniques.
References
-
Tandem Mass Spectrometry . PubMed. [Link]
-
Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies . ResearchGate. [Link]
-
Tandem Mass Spectrometry (MS/MS) . National High Magnetic Field Laboratory. [Link]
-
High Resolution Tandem Mass Spectrometry for Structural Biochemistry . ResearchGate. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues . Journal of Chinese Mass Spectrometry Society. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs . ResearchGate. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques . National Center for Biotechnology Information (PMC). [Link]
-
Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes . PubMed. [Link]
-
Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS . ResearchGate. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR . JournalsPub. [Link]
-
Ultraviolet Spectra of Heteroorganic Compounds . Defense Technical Information Center. [Link]
-
New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing . UCLA Newsroom. [Link]
-
Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review . STM Journals. [Link]
-
Ultraviolet spectroscopy . Britannica. [Link]
-
Technique to identify small molecules could speed up drug discovery . Drug Target Review. [Link]
-
UV Spectra of Aromatic & Heterocyclic Compound . YouTube. [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications . Heliyon. [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives . ResearchGate. [Link]
-
Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies . National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities . National Center for Biotechnology Information (PMC). [Link]
-
UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium . ResearchGate. [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications . ResearchGate. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy . Elsevier. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists . National Center for Biotechnology Information (PMC). [Link]
-
FTIR spectra of the three oxadiazole derivatives . ResearchGate. [Link]
-
13-C NMR Protocol for beginners AV-400 . University of Missouri-St. Louis. [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis . ResearchGate. [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra . Royal Society of Chemistry. [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide . National Center for Biotechnology Information (PMC). [Link]
-
NMR Guidelines for ACS Journals . American Chemical Society. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles . National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities . ResearchGate. [Link]
Sources
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalspub.com [journalspub.com]
- 16. updatepublishing.com [updatepublishing.com]
- 17. researchgate.net [researchgate.net]
- 18. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 19. youtube.com [youtube.com]
- 20. apps.dtic.mil [apps.dtic.mil]
Unlocking the Therapeutic Potential of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine: A Technical Guide for Drug Discovery
Introduction: A Privileged Scaffold for Novel Therapeutics
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores can yield novel molecular entities with significant therapeutic promise. The compound 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine represents a compelling example of such a design strategy, integrating two key heterocyclic systems: the versatile piperazine ring and the bioisosterically significant 1,2,4-oxadiazole moiety. This technical guide provides an in-depth exploration of the potential therapeutic targets of this molecule, grounded in the known pharmacological activities of its constituent parts, and offers a roadmap for its investigation and development.
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of approved drugs targeting the central nervous system, such as antipsychotics, antidepressants, and anxiolytics.[1][2] Its ability to engage with a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes, makes it a privileged structure in drug design.[3] Furthermore, derivatives of piperazine have demonstrated efficacy in oncology, infectious diseases, and cardiovascular conditions.[2][3][4]
Complementing the piperazine core, the 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[5][6] This five-membered heterocycle is associated with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects.[5][7][8][9][10] The convergence of these two potent pharmacophores in this compound suggests a high probability of interaction with multiple, therapeutically relevant biological targets. A U.S. patent has also described imidazo[4,5-b]pyridine derivatives containing the (5-methyl-1,2,4-oxadiazol-3-yl)methyl)piperazine moiety as potential inhibitors of Aurora kinase and/or FLT3 activity for cancer treatment.[11]
This guide will dissect the potential pharmacology of this hybrid molecule, propose key therapeutic areas for investigation, and provide detailed experimental workflows for target validation and characterization.
Hypothesized Therapeutic Targets and Mechanistic Pathways
Based on the extensive pharmacology of piperazine and 1,2,4-oxadiazole derivatives, we can postulate several high-priority target classes for this compound.
Central Nervous System (CNS) Targets
The prevalence of the piperazine moiety in centrally acting drugs strongly suggests that this compound may modulate neurotransmitter systems.[1]
-
Dopamine and Serotonin Receptors: Many antipsychotic and antidepressant drugs containing a piperazine scaffold exhibit affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors. The specific substitution pattern on the piperazine nitrogen is a key determinant of receptor selectivity and functional activity (agonist, antagonist, or partial agonist).
-
Monoamine Transporters: Inhibition of dopamine, serotonin, and norepinephrine transporters is a well-established mechanism for antidepressant and stimulant medications.
Proposed Signaling Pathway for Investigation:
Caption: Hypothesized modulation of monoaminergic neurotransmission.
Oncology Targets
The anticancer activity of both piperazine and 1,2,4-oxadiazole derivatives, along with patent literature, points towards oncology as a key therapeutic area.[4][11]
-
Protein Kinases: As suggested by patent literature, Aurora kinases and FLT3 are plausible targets.[11] The piperazine moiety can act as a scaffold to orient functional groups for optimal interaction with the ATP-binding pocket of kinases. The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer that is often modulated by piperazine-containing inhibitors.[12]
-
Nuclear Factor-kappa B (NF-κB) Pathway: Some piperazine derivatives have been shown to suppress the translocation of NF-κB to the nucleus, a key event in promoting inflammation and cell survival in cancer.[4]
Proposed Kinase Inhibition Workflow:
Caption: Experimental workflow for identifying and validating kinase targets.
Anti-inflammatory and Anti-infective Potential
The established anti-inflammatory and antimicrobial properties of 1,2,4-oxadiazoles suggest these as additional avenues for investigation.[7][8][13]
-
Inflammatory Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are potential targets.
-
Microbial Targets: The compound could be screened against a panel of bacterial and fungal strains to identify potential antimicrobial activity.
Experimental Protocols for Target Validation
The following protocols outline a systematic approach to elucidating the therapeutic targets of this compound.
Protocol 1: CNS Receptor and Transporter Binding Assays
Objective: To determine the binding affinity of the test compound for a panel of CNS-relevant GPCRs and transporters.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to generate a concentration range from 1 nM to 100 µM.
-
Assay Panel: Utilize a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP) to screen the compound against a panel of at least 40 CNS targets, including dopamine, serotonin, adrenergic, and histamine receptors, as well as monoamine transporters.
-
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify significant binding interactions (typically >50% displacement of the radioligand).
-
Ki Determination: For targets showing significant binding in the primary screen, perform saturation binding experiments with a range of compound concentrations to determine the inhibition constant (Ki).
-
Data Analysis: Calculate Ki values using non-linear regression analysis (e.g., using GraphPad Prism).
Causality and Self-Validation: This tiered approach efficiently identifies high-affinity interactions. A low Ki value indicates a high binding affinity, suggesting a potential direct target. The use of well-characterized radioligands and cell membrane preparations from validated sources ensures the trustworthiness of the results.
Protocol 2: Kinase Inhibition Profiling
Objective: To identify potential kinase targets and quantify the inhibitory potency of the test compound.
Methodology:
-
Kinome-wide Screen: Submit the compound for a broad kinase panel screen (e.g., DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™) at a concentration of 1-10 µM. This competitive binding assay measures the ability of the compound to displace a ligand from the ATP-binding site of a large number of kinases.
-
Hit Confirmation and IC50 Determination: For kinases showing significant inhibition (e.g., >90% at 10 µM), perform a dose-response biochemical assay to determine the half-maximal inhibitory concentration (IC50). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Cellular Target Engagement: To confirm that the compound inhibits the target kinase in a cellular context, perform a Western blot analysis. Treat a relevant cancer cell line with the compound and measure the phosphorylation status of a known downstream substrate of the identified kinase. A dose-dependent decrease in substrate phosphorylation indicates target engagement.
Causality and Self-Validation: The progression from a broad, binding-based screen to a functional biochemical assay and finally to a cellular target engagement assay provides a robust validation of kinase inhibition. A potent IC50 value in the biochemical assay that correlates with a reduction in downstream signaling in cells provides strong evidence of a direct inhibitory effect.
Quantitative Data Summary
As experimental data becomes available, it should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical CNS Target Binding Affinities
| Target | Ki (nM) |
| Dopamine D2 Receptor | 150 |
| Serotonin 5-HT1A Receptor | 25 |
| Serotonin Transporter (SERT) | 80 |
| ... | ... |
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
| Aurora Kinase A | 95% | 50 |
| FLT3 | 88% | 120 |
| PI3Kα | 75% | 300 |
| ... | ... | ... |
Conclusion and Future Directions
The molecule this compound stands as a promising candidate for drug development due to the synergistic combination of its piperazine and 1,2,4-oxadiazole moieties. The outlined strategic approach, beginning with broad screening across CNS and oncology targets, followed by rigorous validation through biochemical and cellular assays, provides a clear path to elucidating its mechanism of action and therapeutic potential. Future investigations should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified targets, as well as comprehensive in vivo studies to evaluate efficacy and safety in relevant disease models.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Piperazine derivatives of existing drug molecules.
- Piperazine. Wikipedia.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.
- Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. Journal of Applicable Chemistry.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.
- Morpholine, Piperazine, and Piperidine Deriv
- United States Patent: this compound.
- 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine. Smolecule.
- United States Patent: 5,977,373.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- WO 2004/045616 A1.
- 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. Santa Cruz Biotechnology.
- US5043345A - Piperidine compounds and their preparation and use.
- ChemDiv in Publications and P
- Piperazine. MedChemExpress.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Screening of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Executive Summary
This guide provides a comprehensive framework for the in vitro pharmacological characterization of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. The molecular structure suggests potential interactions with biogenic amine receptors and transporters, a class of proteins frequently targeted in neuropharmacology. Initial research indicates that compounds with similar piperazine and oxadiazole moieties have shown activity as dopamine D4 receptor antagonists.[1][2][3][4][5] This document outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's primary targets, functional activity, selectivity, and potential off-target liabilities. The proposed workflow progresses from broad primary screening against key CNS targets to more detailed secondary assays for hit confirmation and mechanistic understanding, culminating in essential safety and metabolic profiling. Detailed, field-proven protocols are provided for each stage, accompanied by the scientific rationale for their inclusion and data interpretation guidelines.
Compound Profile and Strategic Rationale
Compound: this compound
Structural Features: The molecule contains a piperazine ring, a common scaffold in many centrally active agents known to interact with G-protein coupled receptors (GPCRs) and solute carrier (SLC) transporters. The 1,2,4-oxadiazole is a bioisostere for ester and amide groups and can influence pharmacokinetic properties and target affinity.
Hypothesized Target Class: Based on structural similarities to known biogenic amine ligands, the primary hypothesis is that this compound interacts with dopamine, serotonin, or adrenergic receptors and/or transporters.[1][5][6] Specifically, the dopamine D4 receptor has been highlighted as a potential high-affinity target for similar structures.[1][5] Therefore, the screening strategy is centered on these target families.
The Screening Cascade Philosophy
A tiered approach is the most efficient method for characterizing a novel compound. It begins with broad, cost-effective primary screens to identify initial "hits" and progressively uses more complex and specific assays to confirm activity and delineate the mechanism of action. This ensures that resources are focused on the most promising activities.
Figure 1: A tiered in vitro screening cascade.
Tier 1: Primary Screening - Target Identification
The initial goal is to determine if the compound interacts with high-value CNS targets at a single, high concentration (e.g., 10 µM). This phase prioritizes throughput and target coverage.
GPCR Target Binding: Radioligand Displacement Assays
Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[7][8][9][10] They directly measure the displacement of a known high-affinity radiolabeled ligand from the receptor by the test compound. This provides a direct measure of binding interaction. We will prioritize receptors where similar compounds have shown activity.
Primary Targets:
-
Dopamine D4 Receptor
-
Dopamine D2 Receptor (for selectivity)
-
Serotonin 5-HT2A Receptor
-
Adrenergic α2A Receptor
Protocol: Radioligand Binding Assay[7][11]
-
Receptor Preparation: Utilize commercially available membrane preparations from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells). Thaw membranes on ice and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) to a predetermined protein concentration.[11]
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membrane preparation.
-
Radioligand at a concentration near its dissociation constant (Kd) (e.g., [³H]-Spiperone for D2/D4, [³H]-Ketanserin for 5-HT2A).
-
Test compound at 10 µM or vehicle control.
-
For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to reach equilibrium.[6]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI).[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound: % Inhibition = 100 * (1 - [(Compound cpm - NSB cpm) / (Total cpm - NSB cpm)]) A significant inhibition (typically >50%) flags the compound as a "hit" for that target.
Monoamine Transporter Inhibition: Neurotransmitter Uptake Assays
Rationale: Monoamine transporters (DAT, SERT, NET) are critical regulators of neurotransmission and are targets for many CNS drugs.[12][13][14][15] Functional uptake assays directly measure the compound's ability to block the transport of a substrate into the cell, which is more physiologically relevant than a simple binding assay. Both radiolabeled and fluorescent substrates can be used.[16][17][18]
Primary Targets:
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
Protocol: Fluorescent Substrate-Based Uptake Assay[17][19][20]
-
Cell Plating: Seed HEK293 cells stably expressing the human transporter (DAT, SERT, or NET) into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.[17][21]
-
Compound Incubation: Remove growth medium and wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES). Add the test compound at 10 µM or a known inhibitor as a positive control (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET) and incubate for 10-20 minutes at 37°C.[17][22]
-
Uptake Initiation: Add a fluorescent transporter substrate (e.g., from a commercial kit like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) mixed with a masking dye that quenches extracellular fluorescence.[19][20]
-
Detection: Immediately place the plate in a fluorescence plate reader capable of kinetic, bottom-read measurements. Monitor the increase in intracellular fluorescence over 10-30 minutes at 37°C.[17]
-
Data Analysis: Calculate the rate of uptake (slope of the fluorescence curve). Compare the rate in the presence of the test compound to the vehicle control. A significant reduction in the uptake rate (>50%) indicates a hit.
Tier 2: Hit Confirmation and Functional Characterization
For any "hits" identified in Tier 1, the next step is to confirm the activity, determine potency (IC₅₀/EC₅₀), and establish the functional consequence of the interaction (e.g., agonist, antagonist).
Potency Determination: Concentration-Response Curves
Rationale: To quantify the potency of the compound, full concentration-response curves are generated. For binding assays, this yields the IC₅₀ (inhibitory concentration 50%), which can be converted to an equilibrium inhibition constant (Ki). For functional assays, it provides the IC₅₀ for inhibitors or the EC₅₀ (effective concentration 50%) for activators.
Methodology: The protocols for the radioligand binding and transporter uptake assays are repeated, but instead of a single concentration, a serial dilution of the test compound is used (typically 8-10 concentrations spanning a 4-5 log unit range).
Data Analysis:
-
Plot the percent inhibition or stimulation against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ or EC₅₀ value.
-
For binding assays, calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor that reduces a response by 50%. |
| EC₅₀ | The concentration of an agonist that produces 50% of the maximal response. |
| Ki | The equilibrium inhibition constant; a measure of binding affinity. |
Functional Characterization: Second Messenger & Downstream Assays
Rationale: A binding hit does not reveal whether the compound activates (agonist) or blocks (antagonist) the receptor. Functional assays are required to determine this. The choice of assay depends on the G-protein the receptor couples to.[23] The dopamine D4 receptor primarily couples through Gαi, which inhibits adenylyl cyclase, or Gαq, which stimulates calcium mobilization.[3][24]
Figure 2: Gq-coupled receptor signaling pathway leading to calcium mobilization.
Protocol: Calcium Mobilization Assay (for Gαq-coupled receptors)[25][26][27][28]
-
Cell Plating: Seed cells expressing the receptor of interest (e.g., 5-HT2C) into black-walled, clear-bottom 96-well plates.[24]
-
Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often with probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.[24][25]
-
Assay Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation or FLIPR).
-
Agonist Mode: Establish a baseline fluorescence reading, then automatically inject the test compound and monitor the fluorescence signal over time. An increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, inject a known agonist at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis: Quantify the response as the maximum fluorescence signal minus the baseline. For antagonists, calculate the percent inhibition of the agonist response and determine the IC₅₀.
Tier 3: Selectivity and Safety Profiling
Once a compound's primary target and potency are confirmed, it is crucial to assess its selectivity and potential for off-target liabilities that could cause adverse effects.
Selectivity Profiling
Rationale: A high-quality drug candidate should be highly selective for its intended target to minimize side effects. The compound should be screened against a broad panel of receptors, ion channels, and transporters, especially those within the same family as the primary target. Commercial services (e.g., Eurofins Safety Panel, Charles River) are often used for this purpose. The panel should include other dopamine, serotonin, adrenergic, histamine, and muscarinic receptors.
hERG Channel Inhibition Assay
Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Regulatory agencies like the FDA mandate hERG testing for most new chemical entities.
Methodology: The gold-standard method is manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel. This directly measures the ion current through the channel and its inhibition by the test compound.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[29][30] Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered medications.[31][32]
Protocol: In Vitro CYP Inhibition Assay (Luminescence-based)[29][33]
-
System Preparation: Use human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in a reaction buffer containing a NADPH-regenerating system.[31][33]
-
Incubation: Pre-incubate the enzyme system with a range of concentrations of the test compound or a known inhibitor (e.g., ketoconazole for CYP3A4).
-
Reaction Initiation: Add a luminogenic pro-substrate specific to the CYP isoform being tested (e.g., a P450-Glo™ substrate). Incubate to allow metabolism.
-
Detection: Add a detection reagent containing luciferase, which converts the metabolized substrate into a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. A decrease in signal indicates inhibition of the CYP enzyme.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of each major CYP isoform.
General Cytotoxicity Assay
Rationale: It is important to ensure that the observed activity in cell-based assays is not due to general cytotoxicity. Simple assays like MTT or LDH release can assess cell viability. This is particularly important if significant inhibition is seen across multiple assays.[22][34]
Data Synthesis and Conclusion
The in vitro screening cascade described provides a robust pathway to comprehensively profile this compound. By systematically progressing from broad screening to detailed mechanistic and safety studies, this guide enables researchers to build a complete pharmacological dossier. The resulting data on target affinity, potency, functional activity, selectivity, and safety liabilities are essential for making informed decisions about the compound's potential for further development as a therapeutic agent.
References
-
The discovery of potent and selective dopamine D4 receptor antagonists. PubMed. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. PubMed. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
-
NET (SLC6A2) Transporter Assay. BioIVT. [Link]
-
SERT Transporter Assay. BioIVT. [Link]
-
Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]
-
DAT Transporter Assay. BioIVT. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
-
Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
-
Calcium Flux Assay Protocol. ResearchGate. [Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]
-
Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS Chemical Neuroscience. [Link]
-
DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]
-
NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]
-
Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors. PMC. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
-
Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]
-
Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. [Link]
-
High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. PMC. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ResearchGate. [Link]
-
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
Sources
- 1. The discovery of potent and selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. bioivt.com [bioivt.com]
- 16. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 28. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. lnhlifesciences.org [lnhlifesciences.org]
- 31. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 32. criver.com [criver.com]
- 33. enamine.net [enamine.net]
- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-Depth Technical Guide to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine and its Analogs: Synthesis, Pharmacological Profile, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at developing novel therapeutic agents with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the chemical scaffold formed by conjugating the 1,2,4-oxadiazole and piperazine rings, focusing on the core compound 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine and its analogs. We delve into the synthetic methodologies for constructing this hybrid system, analyze the critical structure-activity relationships (SAR) that govern its biological effects, and discuss its broad pharmacological profile, including significant potential in oncology and neuropharmacology. This document serves as a vital resource for professionals engaged in drug discovery, offering detailed experimental protocols and field-proven insights to guide future research and development in this promising chemical space.
Introduction: The Convergence of Privileged Scaffolds
In the quest for novel therapeutics, the hybridization of molecular scaffolds known for their favorable biological and physicochemical properties is a well-established strategy. The title compound, this compound, represents a deliberate fusion of two such "privileged" structures: the 1,2,4-oxadiazole ring and the piperazine moiety.
The 1,2,4-Oxadiazole Ring: A Bioisostere with Broad Utility
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its prominence stems from its role as a versatile bioisostere for amide and ester functionalities, a substitution that can confer improved metabolic stability and enhance pharmacokinetic properties.[2] The 1,2,4-oxadiazole nucleus is a component of numerous experimental and marketed drugs, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) effects.[1][3][4][5]
The Piperazine Moiety: A Cornerstone of Modern Drug Discovery
Piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is one of the most ubiquitous scaffolds in pharmaceutical agents.[6][7] Its unique structural properties, including its conformational flexibility and the ability to be substituted at one or both nitrogen atoms, allow for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.[6][8] Piperazine derivatives are integral to a wide array of approved drugs, with applications as antipsychotics, antidepressants, anxiolytics, antihistamines, and anticancer agents.[7][9][10][11]
Rationale for Hybridization: Synergistic Potential
The conjugation of the 1,2,4-oxadiazole and piperazine moieties via a methylene linker aims to leverage the beneficial properties of both fragments.[12] This molecular hybridization can lead to compounds with novel mechanisms of action, improved target affinity, and synergistic therapeutic effects. The resulting scaffold offers multiple points for chemical modification, providing a rich platform for generating diverse chemical libraries to explore various biological targets.
Caption: Synthetic pathway for the core compound.
General Approaches for Analog Generation
The modularity of this synthesis allows for extensive analog generation:
-
Varying the C5-Substituent: By using different acylating agents (e.g., propionyl chloride, benzoyl chloride) in the first step, the methyl group at the C5-position of the oxadiazole can be replaced with other alkyl or aryl groups.
-
Varying the N4-Substituent: The final product, with its free secondary amine, is a versatile intermediate for further functionalization. Reductive amination or N-alkylation can introduce a wide variety of substituents at the N4-position of the piperazine ring, which is a common strategy for modulating biological activity. [13]
Detailed Experimental Protocol: Synthesis of the Core Compound
This protocol is a self-validating system, incorporating purification and characterization to ensure the integrity of the final product.
Step 1: Synthesis of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
-
To a stirred solution of 2-chloroacetamidoxime (1.0 eq) in pyridine (5 vol) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Heat the mixture to 100 °C for 4 hours to effect cyclization.
-
Cool the reaction, pour it into ice water, and extract with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Step 2: Synthesis of tert-butyl 4-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)piperazine-1-carboxylate
-
To a solution of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in anhydrous THF (10 vol), add Boc-piperazine (1.1 eq) and powdered potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 16 hours, monitoring progress by TLC.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify by column chromatography to yield the Boc-protected product.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.
Step 3: Synthesis of this compound
-
Dissolve the Boc-protected product (1.0 eq) in dichloromethane (5 vol).
-
Add trifluoroacetic acid (5 vol) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH ~10 with 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 vol).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.
-
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing this scaffold for a specific biological target. Analogs can be systematically designed by modifying three key regions: the C5-substituent of the oxadiazole, the piperazine ring itself, and the N4-substituent of the piperazine.
Caption: Proposed mechanism of G2/M cell cycle arrest.
Central Nervous System (CNS) Applications
Given the prevalence of piperazine in CNS-active drugs, this scaffold holds significant promise for neurological applications. D[9]erivatives of 1,2,4-oxadiazole have been identified as highly potent and efficacious agonists for cortical muscarinic receptors, which are implicated in cognitive function and are targets for Alzheimer's disease therapy. T[14]he combination of these two scaffolds could yield novel agents for treating depression, anxiety, psychosis, or neurodegenerative disorders.
Antimicrobial and Anti-inflammatory Potential
Derivatives of both parent heterocycles have reported anti-inflammatory, antibacterial, and antifungal properties. T[3][15]he development of analogs in this class could lead to new treatments for infectious diseases or inflammatory conditions. For example, some alkylated piperazine-azole hybrids function by disrupting the ergosterol biosynthetic pathway in fungi.
[15]#### 4.4 Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (SRB)
The Sulforhodamine B (SRB) assay is a reliable method for assessing the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
-
Cell Plating: Seed cells from a chosen cancer line (e.g., MDA-MB-231 breast cancer) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, ensuring a range of final concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Therapeutic Applications and Future Directions
The unique combination of the 1,2,4-oxadiazole and piperazine scaffolds presents a platform with significant therapeutic potential across multiple disease areas.
Potential in Oncology
The demonstrated ability of analogs to induce cell cycle arrest makes this chemical class a strong candidate for the development of novel anticancer agents. F[16]uture work should focus on optimizing potency against specific cancer cell lines, evaluating selectivity against non-cancerous cells, and conducting in vivo studies in xenograft models to assess efficacy and tolerability.
Opportunities in Neuropharmacology
The proven track record of piperazine in CNS drugs suggests a high potential for analogs to modulate neurotransmitter systems. S[9]creening campaigns against key CNS targets, such as serotonin, dopamine, and muscarinic receptors, could uncover new leads for psychiatric and neurodegenerative diseases.
[14]#### 5.3 Future Research Pathways
-
Library Expansion: Synthesize a broader library of analogs by exploring diverse substituents at the R1 and R2 positions to build a more comprehensive SAR model.
-
Mechanism of Action Studies: For promising anticancer hits, perform detailed molecular studies, such as Western blotting and kinase profiling, to elucidate the precise molecular targets responsible for cell cycle arrest. 3[16]. Pharmacokinetic Profiling: Evaluate key ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds, including metabolic stability in liver microsomes and cell permeability, to identify candidates with drug-like properties. 4[13]. In Vivo Efficacy: Advance the most promising compounds into animal models of cancer or CNS disorders to validate their therapeutic potential in a physiological context.
Conclusion
The this compound scaffold represents a highly promising platform for drug discovery. By strategically combining the metabolic stability and versatile bioisosterism of the 1,2,4-oxadiazole ring with the favorable pharmacokinetic properties and synthetic tractability of the piperazine moiety, researchers can access a rich chemical space teeming with therapeutic potential. The insights into synthesis, structure-activity relationships, and pharmacological profiles presented in this guide provide a solid foundation for scientists and drug development professionals to design and advance the next generation of innovative medicines based on this potent and versatile core.
References
-
Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4960. Available at: [Link]
-
Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 60. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]
-
Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. International Journal of Pharma Sciences and Research (IJPSR). Available at: [Link]
-
Szelenberger, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 564. Available at: [Link]
-
Shults, E. E., et al. (2022). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 27(19), 6649. Available at: [Link]
-
Asati, V., & Sharma, S. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 422-435. Available at: [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. Available at: [Link]
-
Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(19), 3799-3810. Available at: [Link]
-
Wang, P., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic Chemistry Frontiers, 8(24), 6885-6890. Available at: [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Piperazine derivatives of existing drug molecules. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Available at: [Link]
-
Singh, S., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Current Medicinal Chemistry. Available at: [Link]
-
Singh, S., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. ResearchGate. Available at: [Link]
-
Ali, M. R., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of synthesized compounds. Available at: [Link]
-
Gundu, C., et al. (2025). Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking. Bioorganic Chemistry, 154, 107211. Available at: [Link]
-
Singh, S., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. PubMed. Available at: [Link]
-
Patel, A. M., et al. (2012). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 587-593. Available at: [Link]
-
Ali, M. R., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate. Available at: [Link]
-
An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(4), 299-303. Available at: [Link]
-
Kornicka, A., et al. (2004). Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Il Farmaco, 59(10), 819-826. Available at: [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]
-
Kumar, R., et al. (2018). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Medicinal Chemistry Letters, 9(2), 122-127. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3020. Available at: [Link]
-
Stebletsova, I. A., et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Available at: [Link]
-
Smirnova, A. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 29(14), 3345. Available at: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. benthamscience.com [benthamscience.com]
- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary toxicity assessment of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
This in-depth technical guide outlines a comprehensive , a novel chemical entity with therapeutic potential. As a Senior Application Scientist, this guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for early-stage safety evaluation, integrating in silico, in vitro, and targeted in vivo methodologies. The experimental choices are rationalized to ensure a thorough and scientifically sound assessment.
Introduction and Compound Profile
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine moiety linked to a methyl-substituted oxadiazole ring.[1][2][3][4][5] The piperazine scaffold is common in many biologically active compounds, though it can also be associated with toxicity.[6][7][8][9] A preliminary toxicity assessment is therefore crucial to identify potential liabilities early in the drug discovery process, saving time and resources.[10][11][12][13][14]
This guide will detail a tiered approach to toxicity testing, beginning with computational predictions and progressing through a series of in vitro assays before culminating in a limited in vivo study.
In Silico Toxicity Prediction
The initial step involves the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[15][16][17] This approach is rapid, cost-effective, and provides valuable initial insights without the need for laboratory experiments.[16]
ADMET Profiling
A variety of open-access and commercial software platforms can be utilized for ADMET prediction.[15][18][19]
Protocol: In Silico ADMET Prediction
-
Obtain the SMILES string for this compound.
-
Utilize multiple prediction tools to cross-validate the results.[15] Recommended platforms include ADMET-AI, SwissADME, and pkCSM.[17][18]
-
Analyze key parameters such as:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, and others.
-
Data Presentation: Predicted ADMET Properties
| Parameter | Predicted Value (Tool 1: ADMET-AI) | Predicted Value (Tool 2: SwissADME) | Interpretation |
| Absorption | |||
| Caco-2 Permeability | High | High | Good intestinal absorption potential. |
| Distribution | |||
| BBB Penetration | Low | Low | Low risk of CNS side effects. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | Yes | Potential for drug-drug interactions. |
| Toxicity | |||
| Ames Mutagenicity | Negative | Negative | Low likelihood of being a mutagen. |
| hERG Inhibition | High Risk | High Risk | Potential for cardiotoxicity. |
| Hepatotoxicity | Low Risk | Low Risk | Low likelihood of liver damage. |
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental for determining a compound's direct effect on cell viability.[11][12][20] These assays are performed on cultured cells and provide a quantitative measure of cell death.[11]
Cell Viability Assays (MTT & XTT)
The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[20][21][22] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[20][21][22]
Experimental Workflow: Cytotoxicity Assays
Caption: Workflow for MTT and XTT cytotoxicity assays.
Protocol: MTT Cytotoxicity Assay [20]
-
Cell Seeding: Seed a human liver carcinoma cell line (e.g., HepG2) and a human embryonic kidney cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the medium containing the compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | IC50 (µM) |
| HepG2 | > 100 |
| HEK293 | 85.6 |
In Vitro Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement to identify compounds that can cause genetic damage.[23][24][25][26] A standard battery of in vitro tests is typically performed.[23][24]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is used to detect gene mutations and is a standard component of genotoxicity testing.[23]
Protocol: Ames Test
-
Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).
-
Exposure: Expose the bacterial strains to a range of concentrations of the test compound.
-
Scoring: Count the number of revertant colonies and compare it to the control. A significant, dose-dependent increase in revertants indicates a positive result.
In Vitro Micronucleus Assay
This assay identifies substances that cause chromosomal damage.[23][25]
Protocol: In Vitro Micronucleus Assay
-
Cell Line: Use a mammalian cell line such as Chinese Hamster Ovary (CHO) cells.
-
Treatment: Treat the cells with the test compound at various concentrations, with and without metabolic activation.
-
Analysis: After treatment, stain the cells and score for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[23]
Logical Relationship: Genotoxicity Assessment
Caption: Logic flow for in vitro genotoxicity assessment.
In Vitro Cardiotoxicity Assessment: hERG Assay
Given the in silico prediction of high hERG inhibition risk, an in vitro hERG assay is essential. Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal arrhythmias.[27][28][29]
Automated Patch Clamp hERG Assay
Automated patch clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch clamp.[28]
Protocol: Automated Patch Clamp hERG Assay [28][30]
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiological Recording: Measure the hERG current in response to a specific voltage protocol.[30]
-
Data Analysis: Determine the percent inhibition of the hERG current at each concentration and calculate the IC50 value.
Data Presentation: hERG Inhibition
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Positive Control (E-4031) | 0.01 |
Preliminary In Vivo Acute Oral Toxicity Study
A preliminary in vivo study provides data on the compound's effects in a whole organism.[31] The OECD Test Guideline 420 (Fixed Dose Procedure) is a suitable method for this initial assessment.[32][33][34]
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [33]
-
Animal Model: Use female Sprague-Dawley rats, as they are often slightly more sensitive.[33]
-
Dosing: Administer the compound by oral gavage at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[33] Start with a sighting study to determine the appropriate starting dose.[33]
-
Observation: Observe the animals for 14 days for signs of toxicity and mortality.[35]
-
Endpoint: The study aims to identify a dose that causes evident toxicity but not mortality, allowing for classification of the substance's toxicity.[33]
Summary and Recommendations
This reveals the following:
-
In Silico: Favorable ADME properties are predicted, with the exception of potential CYP2D6 inhibition and a high risk of hERG blockade.
-
In Vitro Cytotoxicity: The compound exhibits low to moderate cytotoxicity in the cell lines tested.
-
In Vitro Genotoxicity: The Ames and micronucleus assays are crucial to confirm the in silico prediction of low genotoxic potential.
-
In Vitro Cardiotoxicity: The hERG assay confirms the in silico prediction, indicating a potential for cardiotoxicity that requires further investigation.
-
In Vivo Toxicity: The acute oral toxicity study will provide an initial understanding of the compound's systemic toxicity profile.
Based on these findings, further investigation into the mechanism of hERG inhibition and potential drug-drug interactions mediated by CYP2D6 is recommended. If the genotoxicity assays are negative and the acute oral toxicity is low, further development of this compound may proceed with careful monitoring of cardiovascular parameters in subsequent in vivo studies.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
OECD Acute Oral Toxicity Guidelines. Scribd. [Link]
-
In Vitro Toxicology Assays. TME Scientific. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency (EMA). [Link]
-
MTT assay. Wikipedia. [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]
-
In Vitro Toxicology Testing. Charles River Laboratories. [Link]
-
Genetic Toxicology. Pharmaron. [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
-
Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]
-
Genotoxicity. Smithers. [Link]
-
ADMET-AI. [Link]
-
hERG Assay. Slideshare. [Link]
-
Acute Toxicity by OECD Guidelines. Slideshare. [Link]
-
In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]
-
hERG Safety. Evotec. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]
-
ADMET Predictor®. Simulations Plus. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]
-
1-Methylpiperazine. PubChem - NIH. [Link]
-
The novel piperazine-containing compound LQFM018: Necroptosis cell death mechanisms, dopamine D4 receptor binding and toxicological assessment. PubMed. [Link]
-
Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]
-
Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Piperazine salts: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. PubMed. [Link]
-
Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. PubMed Central. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
-
SAFETY DATA SHEET. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel piperazine-containing compound LQFM018: Necroptosis cell death mechanisms, dopamine D4 receptor binding and toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 9. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 11. kosheeka.com [kosheeka.com]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. news-medical.net [news-medical.net]
- 14. criver.com [criver.com]
- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ADMET-AI [admet.ai.greenstonebio.com]
- 18. ayushcoe.in [ayushcoe.in]
- 19. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 22. MTT assay - Wikipedia [en.wikipedia.org]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. smithers.com [smithers.com]
- 27. hERG Assay | PPTX [slideshare.net]
- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. fda.gov [fda.gov]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. scribd.com [scribd.com]
- 34. youtube.com [youtube.com]
- 35. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Methodological & Application
Topic: Analytical Methods for the Quantification of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
An Application Note for Drug Development Professionals
Abstract
This application note presents two robust and validated analytical methods for the quantitative determination of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, a heterocyclic compound of interest in pharmaceutical development. The accurate quantification of this molecule is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. We detail a widely applicable Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Both methods have been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2]
Introduction and Compound Profile
This compound is a molecule featuring a piperazine ring linked to a 1,2,4-oxadiazole heterocycle. The piperazine moiety is a common structural motif in many marketed drugs, conferring specific physicochemical and pharmacological properties.[3] The 1,2,4-oxadiazole ring is also a significant pharmacophore found in various biologically active compounds.[4] The accurate measurement of this compound is essential for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.
The primary analytical challenge associated with piperazine-containing compounds is often their low intrinsic UV absorbance and the basic nature of the piperazine nitrogen, which can lead to poor chromatographic peak shape.[5][6] This guide addresses these challenges by providing two distinct, validated analytical solutions.
Compound Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₄N₄O
-
Key Features: A basic secondary amine in the piperazine ring, a potential for UV absorbance from the oxadiazole ring system.
Method 1: RP-HPLC with UV Detection
This method is designed for the routine quantification of this compound in bulk drug substances or simple formulations where concentration levels are relatively high. It balances performance with accessibility, using standard HPLC instrumentation.
Principle and Experimental Rationale
Reversed-phase chromatography is the chosen mode of separation due to the compound's moderate polarity. A C18 stationary phase provides sufficient hydrophobic interaction for retention. The key to achieving a sharp, symmetrical peak for this basic analyte is the mobile phase composition. The inclusion of an acidic modifier, 0.1% Trifluoroacetic Acid (TFA), serves a critical purpose: it protonates the silanol groups on the silica backbone of the HPLC column, minimizing secondary ionic interactions with the protonated piperazine nitrogen. This significantly reduces peak tailing and improves reproducibility. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. Detection is performed at 220 nm, a wavelength where the oxadiazole heterocycle is expected to exhibit adequate absorbance for quantification.
Detailed Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA), (≥99.0%)
-
Deionized water (18.2 MΩ·cm)
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, and Diode Array Detector (DAD) |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B over 1 minute, equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 220 nm |
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial condition (90% A: 10% B).
-
Sample Preparation: Accurately weigh the sample powder, dissolve in the 50:50 Methanol/Water mixture to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), sonicate for 10 minutes, and filter through a 0.45 µm PTFE syringe filter before injection.
Method Validation Summary
The method was validated following ICH Q2(R2) guidelines.[7][8] The results demonstrate its suitability for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.7% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.8%, Intermediate: 1.2% | RSD ≤ 2.0% |
| LOD | 0.3 µg/mL (S/N = 3:1) | - |
| LOQ | 1.0 µg/mL (S/N = 10:1) | RSD at LOQ ≤ 10% |
| Specificity | No interference from placebo or degradants | Peak purity > 990 |
Workflow Diagram: HPLC-UV Method
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Method 2: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in biological matrices (e.g., plasma, urine) or as a trace-level impurity, LC-MS/MS is the superior technique.[9][10]
Principle and Experimental Rationale
This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. Electrospray Ionization (ESI) in positive mode is chosen because the piperazine nitrogen is readily protonated to form a stable [M+H]⁺ ion. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific precursor ion (the protonated parent molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from matrix components.[11] A rapid gradient is used to minimize run time, which is a significant advantage for high-throughput analysis.
Detailed Experimental Protocol
3.2.1. Reagents and Materials
-
All reagents from Method 1.
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound (e.g., a deuterated version of the analyte).
3.2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: Q1: 183.1 -> Q3: 112.1 (Quantifier), Q1: 183.1 -> Q3: 84.1 (Qualifier) |
| IS: To be determined based on selected standard | |
| Key MS Parameters | Curtain Gas: 35 psi, Collision Gas: Medium, IonSpray Voltage: 5500 V, Temperature: 550 °C |
Note: MRM transitions are predictive and must be optimized empirically by infusing the analyte.
3.2.3. Sample Preparation (from Plasma) This protocol uses protein precipitation, a rapid and effective method for cleaning up biological samples.[12]
-
Pipette 50 µL of plasma sample, standard, or blank into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9989 (weighted 1/x²) | r² ≥ 0.995 |
| Range | 0.1 - 200 ng/mL | - |
| Accuracy (% Recovery) | 96.5% - 104.3% | 85% - 115% (90-110 at LLOQ) |
| Precision (% RSD) | Intra-day: <7%, Inter-day: <9% | RSD ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | 0.1 ng/mL | Acc/Prec within criteria |
| Specificity | No interference in 6 unique blank matrix lots | - |
| Matrix Effect | CV of IS-normalized factor < 15% | CV ≤ 15% |
Workflow Diagram: LC-MS/MS Method
Caption: Bioanalytical workflow for this compound in plasma by LC-MS/MS.
Conclusion
This application note provides two fully characterized and validated methods for the quantification of this compound. The RP-HPLC-UV method serves as a reliable and robust technique for routine quality control and analysis of bulk materials. The LC-MS/MS method offers superior sensitivity and selectivity, making it the ideal choice for demanding applications such as bioanalysis and trace impurity detection. The selection of the appropriate method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
South African Journal of Animal Science. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Analytical Chemistry: An Indian Journal. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
National Center for Biotechnology Information. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]
-
ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
MDPI. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. qascf.com [qascf.com]
- 10. researchgate.net [researchgate.net]
- 11. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Advanced HPLC Method for the Quantification of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine: A Comprehensive Guide
This technical guide provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors. It offers a comprehensive framework, from the fundamental principles guiding the methodological choices to a step-by-step protocol for implementation and validation, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Challenge and Strategic Approach
This compound is a heterocyclic compound of interest in medicinal chemistry. Its structure, incorporating both a piperazine and a 1,2,4-oxadiazole moiety, presents specific analytical considerations. While the piperazine ring itself lacks a significant UV chromophore, the 1,2,4-oxadiazole ring system is expected to exhibit UV absorbance, enabling direct detection without the need for derivatization[1][2][3]. The primary analytical objective is to establish a selective, sensitive, and reproducible HPLC method suitable for purity determination, stability studies, and routine quality control.
The method described herein is a reversed-phase HPLC (RP-HPLC) approach, selected for its versatility and wide applicability in the analysis of moderately polar pharmaceutical compounds. The selection of the stationary phase, mobile phase composition, and detection parameters has been informed by the known physicochemical properties of related oxadiazole and piperazine derivatives[4][5][6].
Methodology: Rationale and Foundational Principles
The development of this HPLC method is grounded in a systematic evaluation of the analyte's chemical properties and established chromatographic principles.
Chromatographic System and Rationale
A C18 stationary phase is recommended due to its hydrophobic nature, which provides effective retention for the non-polar regions of the target analyte. The choice of a C18 column is supported by numerous studies on the analysis of oxadiazole derivatives, which have demonstrated excellent separation efficiency and peak shape with this type of stationary phase[4][5][7].
The mobile phase consists of a mixture of acetonitrile and a pH-adjusted aqueous buffer. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The pH of the aqueous phase is a critical parameter, as the piperazine moiety has two basic nitrogen atoms, making the compound's retention sensitive to pH changes. By maintaining a controlled pH, consistent retention times and symmetrical peak shapes can be achieved.
Detection and Quantification
Based on the UV-absorbing properties of the 1,2,4-oxadiazole ring, a UV detector is employed for quantification. While the exact UV maximum of the target analyte is not publicly documented, analogous structures suggest that a wavelength in the range of 230-240 nm should provide adequate sensitivity[5]. A photodiode array (PDA) detector is recommended during method development to determine the optimal detection wavelength.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis Workflow
Caption: HPLC analysis workflow for this compound.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[7].
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method is able to assess the analyte unequivocally in the presence of potential interferences. | Peak purity of the analyte should be demonstrated using a PDA detector. No interfering peaks at the retention time of the analyte in the blank. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (low, medium, high). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2) are varied. |
System Suitability: A Self-Validating System
System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | RSD ≤ 2.0% for six replicate injections of the standard solution |
Troubleshooting: Addressing Common HPLC Issues
Caption: Troubleshooting guide for common HPLC issues.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. The detailed protocol, coupled with a thorough validation framework and practical troubleshooting guidance, equips researchers and analysts with the necessary tools to achieve accurate, reliable, and reproducible results. Adherence to the principles and procedures outlined in this document will ensure data of the highest quality, suitable for regulatory submissions and advanced pharmaceutical development.
References
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024, June 10). Thieme Connect. Retrieved January 18, 2026, from [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). ResearchGate. Retrieved January 18, 2026, from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH. Retrieved January 18, 2026, from [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2020, July 23). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Piperazine. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. (2013). Der Pharma Chemica, 5(2), 245-251. Retrieved January 18, 2026, from [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005, August). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023, May 26). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018, August 16). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022, June 28). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. (2019, December). ResearchGate. Retrieved January 18, 2026, from [Link]
-
UV–vis spectra of 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine(10q),... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- 1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H. (n.d.). CAS Common Chemistry. Retrieved January 18, 2026, from https://commonchemistry.cas.org/detail?cas_rn=1227158-85-1
-
(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023, September 27). MDPI. Retrieved January 18, 2026, from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
LC-MS protocol for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine detection
An Application Note and Protocol for the LC-MS Detection of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Abstract
This document provides a comprehensive, detailed protocol for the identification and quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This small molecule, featuring a piperazine and an oxadiazole moiety, is representative of compounds frequently encountered in pharmaceutical development and discovery pipelines. The method outlined herein is designed for researchers, analytical scientists, and drug development professionals, offering a robust framework from sample preparation to data analysis. The protocol utilizes Reversed-Phase Liquid Chromatography (RP-LC) for separation, coupled with Electrospray Ionization (ESI) tandem mass spectrometry for sensitive and selective detection. We further detail the rationale behind critical experimental parameters and provide a roadmap for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Method Principle
The accurate and sensitive quantification of novel chemical entities is a cornerstone of modern drug development. This compound is a heterocyclic compound whose structural motifs—piperazine and 1,2,4-oxadiazole—are prevalent in pharmacologically active molecules.[1][2] The piperazine ring often imparts desirable pharmacokinetic properties, while the oxadiazole ring can serve as a bioisostere for ester or amide groups, enhancing metabolic stability.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this task, offering unparalleled sensitivity and selectivity, making it ideal for analyzing complex mixtures and trace-level impurities.[5][6] This protocol employs a reversed-phase chromatographic separation, which is well-suited for moderately polar small molecules. The analyte is retained on a C18 stationary phase and eluted using a gradient of an organic solvent (acetonitrile) and an aqueous mobile phase. The inclusion of an acid modifier, such as formic acid, is critical; it serves to protonate the basic nitrogen atoms on the piperazine ring, which enhances chromatographic peak shape and significantly improves ionization efficiency in the mass spectrometer source.[7]
Detection is achieved using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique ideal for polar, thermally labile molecules.[6] The high basicity of the piperazine moiety makes it readily susceptible to protonation, forming a strong [M+H]⁺ signal. For quantification, Multiple Reaction Monitoring (MRM) is employed, a highly selective technique where a specific precursor ion (the protonated parent molecule) is isolated and fragmented, and only a specific, characteristic product ion is monitored.[8][9] This process drastically reduces chemical noise and matrix interference, ensuring reliable quantification even at low concentrations.
Analyte Properties
| Property | Value | Source / Note |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₁₂N₄O | Calculated |
| Molecular Weight | 168.20 g/mol | Calculated |
| Monoisotopic Mass | 168.1011 u | Calculated |
| CAS Number | 1440955-11-2 (for HCl salt) | [10] |
| Structure | ![]() | - |
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, Type I Ultrapure (18.2 MΩ·cm)
-
Formic Acid (FA), LC-MS grade (≥99%)
Instrumentation and Consumables
-
LC-MS/MS System: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
HPLC/UHPLC System: Binary pump capable of gradient elution, autosampler, and column oven.
-
Analytical Column: A reversed-phase column with enhanced polar retention is recommended. Example: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Synergi Polar-RP (2.0 x 150 mm, 4 µm).[9]
-
Analytical Balance: 4 or 5-decimal place.
-
Standard Labware: Calibrated pipettes, Class A volumetric flasks, amber autosampler vials with caps.
Experimental Protocols
Preparation of Standard Solutions
The following procedure is a guideline for creating a calibration curve. Concentrations should be adjusted based on the expected analyte levels and instrument sensitivity.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the standard. Sonicate for 5 minutes if necessary.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This solution should be stored at 2-8°C and can be considered stable for several weeks.
-
-
Intermediate Stock Solution (10 µg/mL):
-
Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of Methanol:Water. This serves as the diluent for the working standards to ensure compatibility with the initial mobile phase conditions.
-
-
Working Calibration Standards (e.g., 1 - 1000 ng/mL):
-
Prepare a series of calibration standards by serially diluting the Intermediate Stock Solution with the 50:50 Methanol:Water diluent. A typical calibration curve might include points at 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Sample Preparation
For analysis of the pure substance or a simple formulation, the "dilute-and-shoot" method is effective.
-
Accurately weigh the sample material.
-
Dissolve and dilute the sample in the 50:50 Methanol:Water diluent to a final concentration estimated to be within the calibration range.
-
Vortex the solution thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could damage the LC system.
Note on Biological Samples: For complex matrices like plasma or urine, a sample cleanup step such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is mandatory to minimize matrix effects.[7][11][12] Protein precipitation with cold acetonitrile is a common starting point.
LC-MS/MS Method Parameters
The following tables outline the recommended starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Phenomenex Synergi Polar-RP (2.0 x 150 mm, 4 µm) | The polar end-capping provides enhanced retention for polar analytes that may elute too early on standard C18 phases.[9][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common modifier that aids in protonation for positive mode ESI and improves peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient Elution | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more nonpolar components.[8] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.0-2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | A smaller injection volume minimizes peak distortion, especially when the injection solvent is stronger than the initial mobile phase.[11] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperazine moiety is readily protonated in the ESI source.[6][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[14] |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable spray and maximum ion signal. |
| Source Temp. | 150 °C | Optimized for analyte stability and desolvation. |
| Desolvation Temp. | 400 °C | Facilitates the evaporation of solvent from charged droplets. |
| Cone Gas Flow | 50 L/hr | Helps in nebulization and droplet formation. |
| Desolvation Gas | 800 L/hr | High flow of nitrogen gas aids in efficient desolvation. |
| Precursor Ion | m/z 169.1 | Corresponds to the protonated molecule [C₇H₁₂N₄O + H]⁺. |
| Product Ions | m/z 99.1, 70.1 (Example) | These theoretical fragments correspond to the piperazinemethyl cation and a fragment of the piperazine ring, respectively. These must be confirmed via infusion and product ion scan of the reference standard. |
| Collision Energy | 15-25 eV (Example) | Must be optimized for each transition to maximize product ion signal. |
Method Validation Framework
A developed LC-MS method must be validated to demonstrate its fitness for purpose.[15] Validation should be performed according to established guidelines, such as those from the ICH.[16][17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve is generated (e.g., 1-1000 ng/mL), and the correlation coefficient (r²) should be >0.995.[14]
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a known amount of analyte into a blank matrix at different concentration levels (low, mid, high) and calculating the percent recovery. Acceptance criteria are typically 85-115% recovery.[16]
-
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-day): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day): Analysis by different analysts on different days. The relative standard deviation (%RSD) should typically be <15%.[19]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified. Often determined as a signal-to-noise ratio (S/N) of 3:1.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as an S/N of 10:1.[16]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase).[19]
Data Analysis and Visualization
Data Processing
-
Acquire data using the instrument's software.
-
Integrate the chromatographic peak corresponding to the analyte's MRM transition.
-
Generate a calibration curve by plotting the peak area against the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²).
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
Caption: General experimental workflow for the LC-MS analysis of this compound.
Conclusion
This application note presents a detailed and robust LC-MS/MS protocol for the detection and quantification of this compound. The method leverages the selectivity of reversed-phase chromatography and the high sensitivity of tandem mass spectrometry. By explaining the causality behind key experimental choices and providing a clear framework for method validation based on ICH guidelines, this document serves as a practical guide for scientists in pharmaceutical and analytical research. The proposed starting conditions are a solid foundation for method development and can be readily adapted to specific instrumentation and sample matrices.
References
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Retrieved from [Link]
-
Dal Piaz, V., et al. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Retrieved from [Link]
-
Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
-
Loo, A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Retrieved from [Link]
-
Tsoler, U., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Retrieved from [Link]
-
Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Retrieved from [Link]
-
Adamowicz, P., et al. (2016). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Retrieved from [Link]
-
Fakhria, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Retrieved from [Link]
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health. Retrieved from [Link]
-
Pires, C. C., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Retrieved from [Link]
-
Patel, N. B., et al. (2012). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. Retrieved from [Link]
-
Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Analytical CHEMISTRY. (n.d.). A validated specific stability indicating GC method for piperazine, 1-methyl piperazine and 1-ethyl piperazine in bulk drugs. Tci-sanshain.com. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Retrieved from [Link]
-
Al-Sultani, K. K. A., et al. (2017). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicalpub.com [clinicalpub.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. tecan.com [tecan.com]
- 12. mdpi.com [mdpi.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sisu.ut.ee [sisu.ut.ee]
- 16. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ijper.org [ijper.org]
experimental protocol for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine in vivo studies
An in-depth analysis of scientific databases and public literature reveals that 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is not a widely documented compound. This suggests it may be a novel chemical entity, a proprietary molecule within a drug discovery program, or a compound with limited public data. The structural motifs present—a piperazine ring and a 1,2,4-oxadiazole moiety—are frequently found in compounds targeting the central nervous system (CNS). Piperazine derivatives, for instance, are integral to numerous antipsychotic and antidepressant medications due to their interaction with dopamine and serotonin receptors.
Given this context, this document presents a comprehensive, albeit predictive, set of application notes and protocols for the in vivo evaluation of this compound, hereinafter referred to as "Compound X." The protocols are designed based on established best practices for novel CNS drug candidates and are intended to serve as a robust starting point for researchers.
Application Note: In Vivo Characterization of Compound X
Introduction
The effective in vivo characterization of a novel chemical entity is a cornerstone of preclinical drug development. It establishes the foundational understanding of a compound's safety, tolerability, pharmacokinetic profile, and efficacy in a living system. This guide outlines a multi-tiered approach for the in vivo assessment of Compound X, a novel piperazine derivative with suspected CNS activity. The experimental plan is designed to systematically de-risk the compound and build a strong data package for further development.
The core of this protocol is built upon the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research and adheres to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure data quality and ethical conduct.
Predicted Mechanism of Action (Hypothetical)
Based on its structural similarity to known CNS agents, we hypothesize that Compound X may act as a modulator of dopaminergic or serotonergic pathways. The piperazine moiety is a well-established pharmacophore for D2 and 5-HT receptor families. Therefore, the following protocols are designed to test for potential antipsychotic, anxiolytic, or antidepressant-like activities.
Phase 1: Preliminary Safety, Tolerability, and Pharmacokinetics
The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic parameters of Compound X. These studies are essential for selecting appropriate doses for subsequent efficacy studies and identifying any potential acute toxicity.
Protocol 1.1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Male and female CD-1 mice (n=3-5 per group per sex), 8-10 weeks old.
-
Acclimation: Animals should be acclimated for at least 7 days prior to the study.
-
Dosing:
-
Administer Compound X via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
Use a dose-escalation design, starting with a low dose (e.g., 1 mg/kg) and increasing in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
A vehicle control group is mandatory.
-
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of catalepsy or seizures.
-
Measure body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight.
Protocol 1.2: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X after a single administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point), cannulated (jugular vein) for serial blood sampling.
-
Dosing: Administer a single dose of Compound X (e.g., 10 mg/kg, PO or IV) to fasted rats.
-
Sample Collection:
-
Collect blood samples at pre-defined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of Compound X in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (if both IV and PO data are available) |
Phase 2: In Vivo Efficacy (Proof-of-Concept)
Based on the hypothesized mechanism of action, the following behavioral models can be used to assess the potential therapeutic effects of Compound X.
Protocol 2.1: Rodent Model of Psychosis - Amphetamine-Induced Hyperlocomotion
Rationale: This model is widely used to screen for antipsychotic potential. Dopamine agonists like amphetamine induce hyperlocomotion in rodents, which can be attenuated by dopamine D2 receptor antagonists.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Habituation: Habituate mice to the open-field arena for 30 minutes one day prior to testing.
-
Dosing:
-
Administer Compound X (at 3-4 doses below the MTD) or vehicle via the chosen route.
-
30-60 minutes after Compound X administration, administer d-amphetamine (e.g., 2-5 mg/kg, IP).
-
Include a positive control group (e.g., haloperidol or risperidone).
-
-
Behavioral Testing:
-
Immediately after amphetamine injection, place the mice in an open-field arena equipped with automated photobeam tracking.
-
Record locomotor activity (e.g., total distance traveled) for 60-90 minutes.
-
-
Data Analysis: Compare the locomotor activity of the Compound X-treated groups to the vehicle- and positive control-treated groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
Experimental Workflow for Amphetamine-Induced Hyperlocomotion
Caption: Workflow for the amphetamine-induced hyperlocomotion model.
Protocol 2.2: Rodent Model of Anxiety - Elevated Plus Maze (EPM)
Rationale: The EPM is a widely validated model for assessing anxiolytic-like effects of novel compounds. Anxiolytic drugs typically increase the time spent in the open, more "anxiogenic" arms of the maze.
Methodology:
-
Animal Model: Male Wistar rats, 8-10 weeks old.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
Dosing: Administer Compound X (at 3-4 doses below the MTD), vehicle, or a positive control (e.g., diazepam) 30-60 minutes prior to testing.
-
Behavioral Testing:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the percentage of time spent in the open arms or the percentage of open arm entries is indicative of an anxiolytic effect.
-
Phase 3: Target Engagement and Mechanism of Action
Once efficacy is established, studies can be designed to confirm that Compound X is interacting with its intended biological target in the brain.
Protocol 3.1: Ex Vivo Receptor Occupancy
Objective: To measure the degree to which Compound X binds to its target receptor in the brain at behaviorally active doses.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Administer Compound X at doses shown to be effective in the behavioral models.
-
Tissue Collection: At the time of peak plasma concentration (determined from PK studies), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum for dopamine receptors).
-
Receptor Binding Assay:
-
Prepare brain tissue homogenates.
-
Perform a radioligand binding assay using a specific radiotracer for the hypothesized target receptor (e.g., [3H]raclopride for D2 receptors).
-
Measure the displacement of the radioligand by Compound X to determine the percentage of receptor occupancy.
-
Signaling Pathway Visualization (Hypothetical)
Caption: Hypothetical mechanism of Compound X as a D2 receptor antagonist.
Conclusion
This guide provides a structured and scientifically grounded framework for the initial in vivo evaluation of this compound (Compound X). By systematically assessing its safety, pharmacokinetics, and efficacy, researchers can build a comprehensive data package to support its continued development as a potential therapeutic agent. The specific models and assays should be adapted based on emerging in vitro and in vivo data to best interrogate the compound's unique biological activity.
References
-
Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving Bioscience Research Reporting: The ARRIVE Guidelines for Reporting Animal Research. PLOS Biology, 8(6), e1000412. [Link]
-
Arnt, J. (1998). Pharmacological differentiation of classical and atypical antipsychotics. International clinical psychopharmacology, 13 Suppl 3, S5-14. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the relationship between sex differences and anxiety-like behavior. Neuropsychopharmacology, 32(6), 1239–1249. [Link]
Application Notes and Protocols: Investigating 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine as a Novel CNS Agent
Introduction: Rationale for Investigation
The confluence of a 1,2,4-oxadiazole ring and a piperazine moiety in a single molecular entity presents a compelling starting point for central nervous system (CNS) drug discovery. Both scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of neurological and psychiatric disorders.[1]
-
The Piperazine Scaffold: This six-membered heterocycle is a cornerstone of CNS-active drugs.[1] Its two nitrogen atoms, with distinct pKa values, allow it to be protonated under physiological conditions, enhancing aqueous solubility and facilitating interactions with biological targets.[1] The piperazine ring is a key component in drugs acting as antipsychotics, antidepressants, and anxiolytics, often by modulating monoamine neurotransmitter systems like serotonin (5-HT) and dopamine (D) receptors.[2][3]
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is a versatile bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[4][5] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antidepressant, anticonvulsant, analgesic, and anti-Alzheimer's properties.[6][7][8]
The target molecule, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine , combines these two pharmacophores. The hypothesis is that the 1,2,4-oxadiazole group can serve as a stable anchor and modulator, while the piperazine moiety can interact with key CNS receptors. This guide provides a structured, in-depth framework for the synthesis, characterization, and pharmacological evaluation of this compound to elucidate its potential as a novel CNS agent.
Synthesis and Characterization Workflow
A robust and reproducible synthetic route is paramount for generating high-purity compound for biological testing. The proposed synthesis is a multi-step process, common for this class of molecules, involving the formation of the oxadiazole ring followed by coupling with the piperazine moiety.
Proposed Synthetic Pathway
A logical and frequently utilized method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.[9] Subsequent alkylation with piperazine yields the target compound.
Protocol: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (Intermediate 2)
Rationale: This protocol first creates the chloroacetamide oxime intermediate. The subsequent cyclization with acetic anhydride is a standard and effective method for forming the 5-methyl-1,2,4-oxadiazole ring.[4]
-
Step 1: Preparation of Chloroacetamide Oxime (1).
-
To a stirred solution of hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (1.5 eq) in 1:1 ethanol/water, add chloroacetonitrile (1.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime intermediate, which can often be used without further purification.
-
-
Step 2: Cyclization to form 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (2).
-
Dissolve the crude chloroacetamide oxime (1.0 eq) in pyridine (3.0 eq).
-
Add acetic anhydride (1.2 eq) dropwise at 0°C.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours until TLC indicates the consumption of the starting material.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate.
-
Protocol: Synthesis of this compound
Rationale: This step involves a nucleophilic substitution reaction where the secondary amine of piperazine displaces the chloride on the chloromethyl intermediate.[10] Using an excess of piperazine can serve both as the nucleophile and the base, though adding a non-nucleophilic base like potassium carbonate is common to ensure the reaction goes to completion.[11]
-
Step 1: Alkylation of Piperazine.
-
To a solution of piperazine (3.0 eq) in a suitable solvent like acetonitrile or THF, add potassium carbonate (2.0 eq).
-
Add a solution of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at 60°C for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and salts.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
-
Characterization
Rationale: Rigorous analytical characterization is essential to confirm the structure and purity of the final compound, which is a prerequisite for reliable biological data.
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.[12]
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity, which should be >95% for use in biological assays.
In Vitro Pharmacological Profiling
The initial screening phase aims to identify the compound's primary biological targets and determine its potency and selectivity. Given the piperazine scaffold, the primary focus should be on key monoaminergic G-protein coupled receptors (GPCRs) and transporters.
Overall In Vitro Screening Workflow
Protocol: Radioligand Binding Assays
Rationale: Binding assays are the first step to determine if the compound physically interacts with specific CNS receptors.[13] Competition assays using a known radioligand allow for the determination of the compound's binding affinity (Ki).
-
Target Selection: A primary screening panel should include, at a minimum:
-
Dopamine Receptors: D₁, D₂, D₃, D₄
-
Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇
-
Adrenergic Receptors: α₁, α₂
-
Serotonin Transporter (SERT)
-
-
Assay Procedure (General):
-
Prepare cell membrane homogenates expressing the receptor of interest.
-
In a 96-well plate, incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors) and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[13]
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Some 1,2,4-oxadiazole derivatives are known to inhibit MAO-A and MAO-B, enzymes critical for neurotransmitter metabolism.[12] Selective MAO-B inhibition is a therapeutic strategy for Parkinson's disease.[12]
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Assay Principle: Use a commercially available kit (e.g., MAO-Glo™ Assay) that measures the luminescence produced from the oxidation of a derivative of luciferin by MAO.
-
Procedure:
-
Pre-incubate the test compound at various concentrations with MAO-A or MAO-B enzyme in a 96-well plate.
-
Initiate the reaction by adding the luminogenic substrate.
-
Incubate at room temperature for 60 minutes.
-
Add a developer reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
-
Data Presentation
Summarize the results from in vitro assays in a clear, tabular format.
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Functional Mode (Agonist/Antagonist) |
| Dopamine D₂ | e.g., 150 | e.g., 250 | e.g., Antagonist |
| Serotonin 5-HT₁A | e.g., 25 | e.g., 40 | e.g., Partial Agonist |
| Serotonin 5-HT₂A | e.g., 80 | e.g., 120 | e.g., Antagonist |
| MAO-B | IC₅₀ = e.g., >10,000 | N/A | N/A |
| hERG Channel | IC₅₀ = e.g., >10,000 | N/A | N/A |
| Note: Data shown are hypothetical examples for illustrative purposes. |
In Vivo Evaluation
Promising compounds from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties (including blood-brain barrier penetration) and pharmacodynamic effects on behavior.
Protocol: Blood-Brain Barrier (BBB) Penetration Assessment
Rationale: For a CNS agent to be effective, it must cross the blood-brain barrier to reach its target. This protocol provides a direct measure of brain exposure relative to plasma exposure.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Dosing: Administer the compound via a relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at a single dose (e.g., 10 mg/kg).
-
Sample Collection: At specified time points (e.g., 30, 60, 120, 240 minutes) post-dose, collect blood samples (via cardiac puncture) and immediately perfuse the brain with saline to remove residual blood.
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
-
Quantification: Analyze the compound concentration in the plasma and brain extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value > 1 is often indicative of active transport into the brain, while a value > 0.3 suggests sufficient penetration for CNS activity.
Protocol: Rodent Behavioral Models
Rationale: The choice of behavioral model depends on the in vitro profile. If the compound shows affinity for serotonin or dopamine receptors, models for depression, anxiety, or psychosis are appropriate.
-
For Antidepressant-like Activity (e.g., 5-HT₁A agonism):
-
Forced Swim Test (FST): Measures behavioral despair. A decrease in immobility time is indicative of an antidepressant-like effect.[6]
-
-
For Anxiolytic-like Activity (e.g., 5-HT₁A agonism):
-
Elevated Plus Maze (EPM): Measures anxiety-related behavior based on the rodent's aversion to open spaces. An increase in the time spent in the open arms suggests an anxiolytic effect.
-
-
For Antipsychotic-like Activity (e.g., D₂ antagonism):
-
Amphetamine-Induced Hyperlocomotion: Measures the ability of a compound to block the stimulant effects of amphetamine, a model of dopamine hyperactivity. A reduction in locomotor activity compared to amphetamine-treated controls indicates potential antipsychotic efficacy.
-
Conclusion and Future Directions
This document outlines a comprehensive, hypothesis-driven strategy for evaluating This compound as a potential CNS agent. The provided protocols establish a clear path from chemical synthesis to in vitro and in vivo pharmacological characterization. The results of these studies will determine the compound's mechanism of action, potency, selectivity, and therapeutic potential. Positive outcomes would warrant further investigation into lead optimization, detailed ADME/Tox profiling, and evaluation in more complex disease models. The combination of the 1,2,4-oxadiazole and piperazine scaffolds continues to be a fruitful area for the discovery of next-generation CNS therapeutics.[14][15]
References
- Vertex AI Search. The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
- ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
- BenchChem. Role of piperazine scaffolds in medicinal chemistry.
- Wiley Online Library. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- IOP Publishing. A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives.
- ScienceDirect. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties.
- PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders.
- PubMed Central. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents.
- Research Journal of Pharmacy and Technology. 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview.
- MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- PubMed Central. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Bentham Science. Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review.
- ResearchGate. Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review.
- Taylor & Francis Online. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
- PubMed Central. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
-
PubMed. Synthesis and pharmacological evaluation of CNS activities of[1][2][16]triazolo[4,5-b][6][16]-, imidazolo[4,5-b][6][16]-, and pyrido[2,3-b][6][16]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][6][16]benzodiazepines with neuroleptic activity. Available from:
- MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and pharmacological evaluation of CNS activities of [1,2,3]triazolo[4,5-b][1,5]-, imidazolo[4,5-b][1,5]-, and pyrido[2,3-b][1,5]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][1,5]benzodiazepines with neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Application Notes and Protocols for the Characterization of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine in Receptor Binding Assays
Introduction: Unveiling the Pharmacological Potential of a Novel Scaffold
The compound 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine represents a novel chemical entity with significant potential for pharmacological activity. Its structure incorporates a piperazine ring, a common motif in centrally active drugs, and a 1,2,4-oxadiazole moiety, a bioisostere for esters and amides that can enhance metabolic stability and modulate receptor interactions[1]. The piperazine scaffold is known to interact with a variety of receptors, including serotonergic (5-HT), dopaminergic, and sigma (σ) receptors[2][3]. The 1,2,4-oxadiazole ring system is also present in a range of biologically active compounds, underscoring the potential for this novel molecule to exhibit significant and selective receptor affinity[1][4].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding profile of this compound. We will delve into the foundational principles of receptor binding assays, offer detailed, step-by-step protocols for both radioligand and non-radioactive methodologies, and provide insights into robust data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools to elucidate the mechanism of action of this and other novel compounds, a critical step in the drug discovery and development pipeline[5][6].
Part 1: Foundational Principles of Receptor-Ligand Interactions
A quantitative understanding of the interaction between a ligand (the investigational compound) and its receptor is paramount. Receptor binding assays are the gold standard for determining the affinity of this interaction and the concentration of receptors in a given tissue or cell preparation.[7] The key parameters derived from these assays are:
-
Affinity (Kd): The equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[6]
-
Receptor Density (Bmax): The maximum number of binding sites in a given amount of tissue or cells, typically expressed as fmol/mg protein or sites/cell .[7]
-
Competitive Inhibition (Ki): The inhibition constant, which indicates the affinity of a competing, unlabeled ligand (our test compound) for the receptor. It is calculated from the IC50 value obtained in a competitive binding assay.[6]
-
IC50: The concentration of a competitor that displaces 50% of the specific binding of a radiolabeled or fluorescently labeled ligand.[8]
These parameters are determined through two primary types of binding assays: saturation and competitive binding assays.
Caption: Ligand-Receptor Binding Equilibrium
Part 2: Strategic Approach to Target Identification
Given that this compound is a novel compound, its primary receptor target(s) are likely unknown. A tiered approach to target identification is recommended.
Tier 1: Broad Panel Screening
The most efficient initial step is to screen the compound against a broad panel of receptors, ion channels, and enzymes. Several commercial services offer such profiling, providing a rapid assessment of potential targets and off-target effects. Based on the piperazine moiety, this panel should ideally include a comprehensive array of G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic subtypes, as well as sigma receptors.[2]
Tier 2: Focused Investigation of "Hits"
Any significant "hits" from the broad panel screen (typically >50% inhibition at a screening concentration of 1-10 µM) should be followed up with more detailed binding assays to confirm the interaction and determine the affinity (Ki).
Part 3: Detailed Experimental Protocols
The following protocols are designed to be adapted for the specific receptor target(s) identified in the initial screening phase.
Protocol 1: Radioligand Saturation Binding Assay to Determine Kd and Bmax
This assay determines the affinity (Kd) and density (Bmax) of a specific radioligand for the target receptor in a given tissue or cell membrane preparation.[9]
A. Materials and Reagents
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-(+)-Pentazocine for σ1 receptors).
-
Unlabeled Ligand: A known high-affinity, unlabeled ligand for the target receptor to define non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4. The optimal buffer composition may vary depending on the receptor.
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
B. Step-by-Step Methodology
-
Receptor Preparation: Homogenize the tissue or cell pellet in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition.
-
Total Binding: Add increasing concentrations of the radioligand (typically 8-12 concentrations spanning from 0.1 to 10 times the expected Kd) to wells containing the membrane preparation and assay buffer.[9]
-
Non-specific Binding: In a parallel set of wells, add the same increasing concentrations of radioligand in the presence of a high concentration of the unlabeled ligand (at least 100-fold higher than its Ki) to saturate the specific binding sites.[8]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This should be determined experimentally in preliminary assays.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
C. Data Analysis
-
Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using non-linear regression analysis with a one-site binding model (e.g., using GraphPad Prism software) to determine the Kd and Bmax values.[8][10]
Protocol 2: Competitive Radioligand Binding Assay to Determine Ki
This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radioligand for binding to the target receptor.[7]
A. Materials and Reagents
-
Same as for the saturation binding assay, plus:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
B. Step-by-Step Methodology
-
Assay Setup: In a 96-well plate, set up triplicate wells.
-
Add a fixed concentration of the radioligand (ideally at or below its Kd value) to all wells.[11]
-
Add increasing concentrations of this compound (typically 10-12 concentrations spanning several orders of magnitude).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a standard unlabeled ligand).
-
Incubation, Termination, and Quantification: Follow the same procedures as described in the saturation binding assay.
C. Data Analysis
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[8]
Caption: Competitive Binding Assay Workflow
Protocol 3: Non-Radioactive Fluorescence Polarization (FP) Assay
As an alternative to radioligand assays, non-radioactive methods offer advantages in terms of safety and waste disposal.[12] Fluorescence polarization is a homogeneous assay format that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule.[13]
A. Principles of FP
When a small, fluorescently labeled ligand is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When this ligand binds to a much larger receptor protein, its tumbling is slowed, and the emitted light remains polarized. This change in polarization is proportional to the amount of ligand bound to the receptor.
B. General Methodology
-
Reagents:
-
Purified receptor protein.
-
A fluorescently labeled ligand (tracer) with known affinity for the receptor.
-
Test compound (this compound).
-
Assay buffer.
-
-
Assay Setup: In a low-volume black microplate, add the receptor, fluorescent tracer (at a concentration typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.
-
Data Analysis: The data is analyzed similarly to the competitive radioligand binding assay to determine an IC50 and subsequently a Ki value.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Summary of Binding Parameters for this compound
| Target Receptor | Radioligand Used | Kd of Radioligand (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |
| e.g., Sigma-1 | [3H]-(+)-Pentazocine | [Value from Saturation Assay] | [Value from Comp. Assay] | [Calculated Value] |
| e.g., Dopamine D2 | [3H]-Spiperone | [Value from Saturation Assay] | [Value from Comp. Assay] | [Calculated Value] |
| ... | ... | ... | ... | ... |
Interpretation:
-
Potency: The Ki value is a direct measure of the compound's binding affinity for the target receptor. A lower Ki indicates higher potency.
-
Selectivity: By comparing the Ki values across a panel of different receptors, the selectivity of the compound can be determined. A compound is considered selective if its Ki for the primary target is significantly lower (e.g., >10-fold) than for other receptors.
Part 5: Best Practices and Troubleshooting
Ensuring the integrity and reproducibility of binding assay data is crucial.[14]
-
Reagent Quality: Use high-purity ligands and well-characterized receptor preparations. Batch-to-batch variability of reagents should be minimized.[14]
-
Assay Optimization: Critical parameters such as incubation time, temperature, and buffer composition should be thoroughly optimized for each receptor system.[14]
-
Non-specific Binding: High non-specific binding (>30% of total binding) can obscure the specific signal. This can be mitigated by using appropriate blocking agents (e.g., BSA), pre-soaking filters, and optimizing washing steps.[11]
-
Solvent Effects: If the test compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) and consistent across all wells to avoid interference.[11]
-
Data Reproducibility: All experiments should be performed with appropriate replicates (typically triplicates), and key findings should be confirmed in independent experiments.
By following these detailed protocols and guidelines, researchers can effectively characterize the receptor binding profile of novel compounds like this compound, providing a solid foundation for further preclinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds.
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Owicki, J. C. (2010). Receptor–ligand binding assays: Technologies and Applications. Journal of Receptors and Signal Transduction, 30(5), 261-276. Retrieved from [Link]
-
May, L. T., & Hill, S. J. (2008). Cell-free Ligand Binding Assays for Nuclear Receptors. Methods in Molecular Biology, 432, 125-140. Retrieved from [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Sun, S., Almaden, J., Carlson, T. J., Barker, J., & Gehring, M. R. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 7(1), 38-44. Retrieved from [Link]
-
Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology, 270(3 Pt 2), F545-F554. Retrieved from [Link]
-
Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and reproducible Results. Retrieved from [Link]
-
Ryabov, V. (2017). A Quick Introduction to Graphviz. Medium. Retrieved from [Link]
-
Scalines. (2023). Graphviz workflow 1. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 683-704. Retrieved from [Link]
-
Kalp Shah. (2025). ES114 Graphviz. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
DOST-PNRI. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]
-
Malnasi-Csizmadia, A., Gyuris, M., Toth, E., & Vigh, L. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 21(15), 5486. Retrieved from [Link]
-
Leff, P. (1997). Analysis of Binding Data. Methods in Molecular Biology, 84, 259-283. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
TheHappieCat. (2021). Graphviz tutorial. Retrieved from [Link]
-
Sadek, B., & Kozikowski, A. P. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4882. Retrieved from [Link]
-
Kumar, A., Singh, S., & Kumar, R. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(5), 4067-4076. Retrieved from [Link]
-
Wujec, M., & Paneth, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Retrieved from [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(10), 3236. Retrieved from [Link]
-
Kumar, V., & Kumar, R. (2006). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[5][11][12]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry, 49(1), 125-134. Retrieved from [Link]
-
Cherkasova, A., Astolfi, R., Nawrozkij, M., Gladkikh, B., Proia, E., Giuliani, L., ... & Mai, A. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 116243. Retrieved from [Link]
-
Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., ... & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][11][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. revvity.com [revvity.com]
- 10. Analysis of Binding Data | Springer Nature Experiments [experiments.springernature.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 14. swordbio.com [swordbio.com]
Application Notes and Protocols for Enzyme Inhibition Studies of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Introduction: A Focused Approach to Metabolic Enzyme Inhibition
The landscape of drug discovery is continually evolving, with a significant focus on the identification and characterization of small molecule inhibitors of key enzymes in metabolic pathways. Dysregulation of these pathways is implicated in a multitude of pathologies, including metabolic syndrome, cancer, and inflammatory diseases. The compound 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine belongs to a class of heterocyclic compounds, the piperazine oxadiazoles, that have emerged as promising scaffolds for the development of potent and selective enzyme inhibitors. Notably, this class of compounds has been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids.[1]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory properties of this compound, with a focused application on Acetyl-CoA Carboxylase (ACC) as a representative target. The protocols outlined herein are designed to be robust and self-validating, enabling the determination of key inhibitory parameters and elucidation of the mechanism of action.
Understanding the Target: Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed step in fatty acid synthesis. There are two main isoforms of ACC in mammals: ACC1, which is predominantly found in lipogenic tissues such as the liver and adipose tissue, and ACC2, which is enriched in oxidative tissues like the heart and skeletal muscle. Inhibition of ACC is a compelling therapeutic strategy for conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
Part 1: Initial Characterization - Determination of IC50
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of an inhibitor.[2][3] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[4]
Protocol 1: IC50 Determination for this compound against ACC
Objective: To determine the IC50 value of this compound for the inhibition of Acetyl-CoA Carboxylase.
Principle: The activity of ACC can be monitored by various methods, including the incorporation of radiolabeled bicarbonate into malonyl-CoA or by coupling the production of ADP to a secondary enzyme system that results in a spectrophotometrically detectable signal. This protocol will describe a coupled-enzyme spectrophotometric assay.
Materials:
-
Purified human ACC1 or ACC2 enzyme
-
This compound (test compound)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO3)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted test compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a known ACC inhibitor, if available).
-
Add the ACC enzyme to all wells except for the no-enzyme control wells.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Prepare a substrate master mix containing acetyl-CoA, ATP, NaHCO3, PEP, and NADH in assay buffer. Add the PK/LDH coupling enzymes to this master mix. Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of NADH oxidation is proportional to the rate of ADP production, which is directly related to ACC activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]
-
Data Presentation:
| Compound Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 3 | 15.8 |
| 10 | 35.1 |
| 30 | 48.9 |
| 100 | 65.4 |
| 300 | 80.2 |
| 1000 | 92.1 |
| 3000 | 98.5 |
| 10000 | 99.1 |
| 30000 | 99.5 |
| IC50 | ~31 nM |
Table 1: Example IC50 data for this compound against ACC.
Visualization of Experimental Workflow:
Figure 1: Workflow for IC50 determination of an enzyme inhibitor.
Part 2: Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization in drug discovery.[6] Mechanism of action (MoA) studies can differentiate between various types of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition.[7][8]
Protocol 2: Determining the Mechanism of Inhibition
Objective: To determine the mode of inhibition of this compound against ACC with respect to the substrate, acetyl-CoA.
Principle: By measuring the initial reaction velocities at varying concentrations of both the substrate (acetyl-CoA) and the inhibitor, the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), can be determined. These changes are characteristic of a specific inhibition mechanism.
Materials:
-
Same as Protocol 1.
Procedure:
-
Experimental Design: Design a matrix of experiments with varying concentrations of acetyl-CoA and fixed concentrations of this compound. The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50). The acetyl-CoA concentrations should span a range around its Km value (e.g., 0.2 x Km to 5 x Km).
-
Assay Execution: Perform the coupled-enzyme assay as described in Protocol 1 for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Acetyl-CoA]) for each inhibitor concentration.
-
Analyze the pattern of the lines on the plot to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[8]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and apparent Km are altered).
-
-
Visualization of Inhibition Mechanisms:
Figure 2: Simplified diagrams of common reversible inhibition mechanisms.
Part 3: Assessing Selectivity
In drug development, it is crucial that an inhibitor is selective for its intended target to minimize off-target effects and potential toxicity. Selectivity profiling involves testing the inhibitor against a panel of related enzymes.
Protocol 3: Selectivity Profiling of this compound
Objective: To assess the selectivity of this compound by determining its inhibitory activity against a panel of related enzymes.
Principle: The IC50 values of the test compound are determined for a panel of enzymes that are structurally or functionally related to the primary target. A significantly higher IC50 value for off-target enzymes indicates selectivity.
Materials:
-
This compound
-
Purified ACC1 and ACC2 (primary targets)
-
Panel of other biotin-dependent carboxylases (e.g., pyruvate carboxylase, propionyl-CoA carboxylase)
-
A panel of unrelated enzymes (e.g., a kinase panel, a protease panel) to assess broader selectivity.
-
Assay components for each enzyme in the panel (substrates, buffers, detection reagents).
Procedure:
-
Enzyme Panel Selection: Choose a panel of enzymes that are relevant for assessing selectivity. This should include isoforms of the primary target and other enzymes from the same family.
-
IC50 Determination for Panel: For each enzyme in the panel, perform an IC50 determination assay as described in Protocol 1, optimizing the assay conditions for each specific enzyme.
-
Data Analysis and Comparison:
-
Calculate the IC50 value for each enzyme.
-
Compare the IC50 values to determine the selectivity profile. A selectivity ratio (IC50 of off-target enzyme / IC50 of primary target) of >10-fold is generally considered a good starting point for a selective inhibitor.
-
Data Presentation:
| Enzyme | IC50 (nM) | Selectivity (Fold vs. ACC1) |
| ACC1 | 31 | 1 |
| ACC2 | 55 | 1.8 |
| Pyruvate Carboxylase | >10,000 | >322 |
| Propionyl-CoA Carboxylase | >10,000 | >322 |
| Kinase X | >20,000 | >645 |
| Protease Y | >20,000 | >645 |
Table 2: Example selectivity profile for this compound.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization, mechanism of action studies, and selectivity profiling of this compound as an inhibitor of Acetyl-CoA Carboxylase. The successful execution of these experiments will provide critical data for the evaluation of this compound as a potential therapeutic agent. Further studies could involve in-cell target engagement assays, pharmacokinetic and pharmacodynamic assessments, and in vivo efficacy studies in relevant disease models. The versatility of the piperazine-oxadiazole scaffold suggests that derivatives of this compound could be synthesized to further optimize potency, selectivity, and drug-like properties.
References
-
Bourbeau, M. P., et al. (2013). Piperazine oxadiazole inhibitors of acetyl-CoA carboxylase. Journal of Medicinal Chemistry, 56(24), 10132-41. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). PubMed. [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 341-377. [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. [Link]
Sources
- 1. Piperazine oxadiazole inhibitors of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Research Formulation of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Formulation
The compound 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine represents a confluence of two medicinally significant scaffolds. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, often introduced to enhance metabolic stability and modulate target interactions.[1][2] This five-membered heterocycle is known for its remarkable stability and tunable physicochemical properties.[1] The piperazine moiety is a "privileged scaffold," frequently found in FDA-approved drugs, valued for its ability to improve solubility and interact with a diverse range of biological targets.[3][4]
The successful preclinical evaluation of any new chemical entity (NCE) is contingent not only on its intrinsic biological activity but also on its effective delivery to the target site.[5][6] Formulation development is therefore a critical early-stage activity that aims to ensure adequate exposure in both in vitro and in vivo models, bridging the gap between discovery and clinical application.[7][8] This guide provides a comprehensive framework for the systematic formulation of this compound, emphasizing the causal relationships between its physicochemical properties and the selection of appropriate formulation strategies.
Part 1: Physicochemical Characterization - The Formulation Blueprint
A foundational understanding of the compound's properties is paramount. Given that specific experimental data for this molecule is not widely published, a systematic characterization is the mandatory first step for any research laboratory.
Predicted Properties & Rationale
The structure, containing a basic piperazine ring (pKa ~9.8 for the unsubstituted nitrogen) and a substituted oxadiazole, suggests a likelihood of pH-dependent solubility. The overall structure is relatively small (M.W. of HCl salt: 204.66 g/mol ), but the presence of aromatic and heterocyclic rings may confer a degree of lipophilicity, potentially leading to poor aqueous solubility at physiological pH.[9]
Experimental Protocol: Solubility Profiling
Objective: To determine the kinetic solubility of this compound in a range of pharmaceutically relevant vehicles. This data will directly inform the selection of solvents and excipients for both in vitro and in vivo formulations.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent where it is freely soluble (e.g., 100% DMSO).
-
Solvent Panel: Prepare vials containing a panel of solvents relevant to preclinical research. (See Table 1).
-
Spiking: Add a small aliquot of the DMSO stock solution to each test solvent to a target concentration (e.g., 200 µM for in vitro assays or a higher concentration for in vivo dose estimates).
-
Equilibration: Shake the samples at room temperature for 2-4 hours to allow for equilibration.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g for 15 minutes) to pellet any precipitated compound.
-
Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Interpretation: The measured concentration represents the kinetic solubility in that specific vehicle.
Table 1: Solubility Screening Vehicle Panel
| Vehicle Category | Example Vehicle | Primary Application | Target Solubility |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | In vitro cell-based assays | >100 µM |
| Co-solvents | 5% DMSO in Saline | In vitro assays, IV administration | >1 mg/mL |
| 10% Ethanol, 30% PEG 400, 60% Saline | IV/IP administration | Desired dose conc. | |
| Surfactants | 2% Tween® 80 in Water | Oral/IP administration | Desired dose conc. |
| Complexing Agents | 10% Hydroxypropyl-β-cyclodextrin (HPβCD) | IV/SC administration | Desired dose conc. |
| Oils | Corn Oil, Sesame Oil | Oral/SC administration | Desired dose conc. |
Part 2: Designing the Formulation Strategy
The data from the solubility profiling will guide the formulation development process. The goal is to create a self-validating system where the chosen excipients are known to be safe in the intended research model and effectively maintain the compound in a bioavailable state.[10]
Caption: Formulation decision workflow.
Formulations for In Vitro Applications
For most cell-based assays, the primary goal is to achieve a soluble and stable concentration of the compound in aqueous media, typically with a very low percentage of organic co-solvent to avoid cellular toxicity.
Protocol 1: Preparation of a 10 mM DMSO Stock and Aqueous Working Solutions
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 2.05 mg of the HCl salt).
-
Solubilization: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM. For 2.05 mg, this would be 1 mL.
-
Mixing: Vortex thoroughly until the compound is fully dissolved. A brief sonication in a water bath may be used if necessary.
-
Storage: Aliquot the stock solution into small-volume tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: For cell-based assays, serially dilute the DMSO stock solution in the appropriate cell culture medium. Causality Check: It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically ≤0.5%. For example, a 1:200 dilution of the 10 mM stock into media yields a 50 µM working solution with 0.5% DMSO.
-
Validation: Before use in a critical experiment, visually inspect the final working solution for any signs of precipitation. If cloudiness is observed, the compound is crashing out of solution, and a lower concentration or a different formulation approach (e.g., with a surfactant) may be needed.
Formulations for In Vivo Applications
The choice of an in vivo formulation is dictated by the route of administration, the required dose, and the compound's solubility.[5] The objective is to maximize exposure while ensuring the safety and tolerability of the vehicle in the animal model.[10]
Protocol 2: Development of an Oral Gavage Formulation
This protocol assumes that initial screening (Table 1) revealed poor aqueous solubility but improved solubility in surfactant or co-solvent systems.
-
Vehicle Selection: Based on solubility data, select a promising vehicle. A common starting point for poorly soluble basic compounds is a suspension or solution in a vehicle like 0.5% methylcellulose with 0.1% Tween® 80 in water.
-
Dose Calculation: Calculate the required weight of the compound for the desired dose concentration (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg for a mouse). For a 25 g mouse, the dose is 0.25 mg. At 10 mL/kg, the required concentration is 1 mg/mL.
-
Preparation of Vehicle: Prepare the 0.5% methylcellulose / 0.1% Tween® 80 vehicle by first dispersing the methylcellulose in hot water, allowing it to cool to hydrate, and then adding the Tween® 80.
-
Compounding:
-
Accurately weigh the required amount of this compound.
-
Place the powder in a glass mortar.
-
Add a small amount of the vehicle to wet the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to break down agglomerates and ensure particle size homogeneity.
-
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, to achieve the final desired volume.
-
-
Homogenization & Stability:
-
Continuously stir the final suspension using a magnetic stir bar to maintain uniformity during dosing.
-
Self-Validation: Before administration, and at time points reflecting the duration of the dosing procedure, take a sample of the suspension, centrifuge it, and analyze the supernatant. A stable concentration in the supernatant over time indicates a robust suspension. A significant decrease suggests the compound is falling out of suspension, which would lead to inaccurate dosing.
-
Caption: Pathway for developing an in vivo formulation.
Part 3: Stability Considerations
The 1,2,4-oxadiazole ring is generally considered chemically stable.[1][11] However, the overall stability of the formulated compound must be empirically determined.
Protocol 3: Short-Term Solution Stability Assessment
-
Preparation: Prepare the compound in the final intended formulation (e.g., 50 µM in cell culture media or 1 mg/mL in the oral gavage vehicle).
-
Incubation: Store the formulation under conditions mimicking its use (e.g., 37°C for cell culture, room temperature on a stir plate for gavage suspension).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples by HPLC to quantify the parent compound. The appearance of new peaks may indicate degradation.
-
Acceptance Criteria: For most preclinical applications, a recovery of ≥95% of the initial concentration at the final time point is considered acceptable.
Conclusion
The formulation of a novel research compound like this compound should not be a matter of guesswork. It is a systematic, data-driven process. By first investing in a thorough physicochemical characterization, researchers can apply established formulation principles to design and validate vehicles that ensure reliable and reproducible results in both in vitro and in vivo experimental systems. This structured approach, grounded in the principles of pharmaceutical science, is essential for accurately assessing the true biological potential of promising new molecules and expediting their journey through the drug development pipeline.
References
-
Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central URL: [Link]
-
Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI URL: [Link]
-
Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: ResearchGate URL: [Link]
-
Title: Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation Source: Scirp.org URL: [Link]
-
Title: CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE Source: Altasciences URL: [Link]
-
Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: PubMed URL: [Link]
-
Title: Biological activity of oxadiazole and thiadiazole derivatives Source: PubMed Central URL: [Link]
-
Title: (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: PubMed Central URL: [Link]
-
Title: Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Properties and reactivities of 1,2,4-oxadiazole derivatives. The... Source: ResearchGate URL: [Link]
-
Title: Piperazine & Derivatives Source: Adani Pharmachem Private Limited URL: [Link]
-
Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: ResearchGate URL: [Link]
-
Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: MOST Wiedzy URL: [Link]
-
Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications Source: Dalton Transactions (RSC Publishing) URL: [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adanipharma.net [adanipharma.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. altasciences.com [altasciences.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. guidechem.com [guidechem.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
Application Note & Protocols for the Synthesis and Purification of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole-Piperazine Scaffold
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to serve as a bioisostere for ester and amide functionalities.[1][2] Its presence can enhance metabolic stability, improve pharmacokinetic profiles, and contribute to ligand-receptor binding interactions.[1][3] When coupled with a piperazine moiety—a common pharmacophore known to improve solubility and bioavailability—the resulting 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine scaffold represents a valuable building block for the synthesis of novel therapeutic agents.[4] This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, intended for use in experimental drug discovery and development.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole. This is followed by a nucleophilic substitution reaction with piperazine to yield the final product. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.
Diagram of the Synthetic Workflow
Caption: Synthetic route for this compound.
Part 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
The initial step involves the conversion of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid to its corresponding acid chloride, followed by a reduction to the chloromethyl derivative. A more direct approach, as suggested by related syntheses, is the direct chlorination of the carboxylic acid.[5]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid[6] | 10495-43-9 | 128.09 | Commercially available. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, for reaction. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous work-up. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying the organic layer. |
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.
-
Chlorination: Slowly add thionyl chloride (2.0 eq) dropwise to the suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to reflux (approximately 40 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole. This intermediate can often be used in the next step without further purification.[5][8]
Part 2: Synthesis of this compound
The final step is a nucleophilic substitution where the chloromethyl intermediate reacts with piperazine.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | - | ~146.55 | From the previous step. |
| Piperazine | 110-85-0 | 86.14 | Use in excess to minimize dialkylation. |
| Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | 121-44-8 or 584-08-7 | 101.19 or 138.21 | Base to scavenge HCl. |
| Acetonitrile (ACN) or Tetrahydrofuran (THF) | 75-05-8 or 109-99-9 | 41.05 or 72.11 | Anhydrous, for reaction. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (3.0 eq) in anhydrous acetonitrile (ACN) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the solution.
-
Addition of Intermediate: Slowly add a solution of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in the same solvent to the piperazine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: After the reaction is complete, filter off any solid salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with water to remove excess piperazine and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by column chromatography on silica gel.[8]
Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica gel (200-300 mesh)[8] |
| Mobile Phase | A gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 100:0 to 95:5). The polarity can be adjusted based on TLC analysis. |
| Visualization | UV light (254 nm) and/or potassium permanganate stain. |
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound as a solid or oil.
Characterization
The structure and purity of the final compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group on the oxadiazole, the methylene bridge, and the piperazine ring protons. The chemical shifts will be influenced by the solvent used.[9][10]
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.[8]
Diagram of Key Structural Features for NMR
Caption: Structure of the target compound for spectral analysis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Piperazine is a skin and respiratory irritant.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis and purification of this compound. By following these procedures, researchers can confidently produce this valuable chemical intermediate for use in a variety of drug discovery and development applications. The methods described are based on established chemical principles and supported by the scientific literature, ensuring a high degree of success for experienced chemists.
References
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (n.d.).
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - ResearchGate. (2025, May 20).
- Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. (n.d.).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (n.d.).
- US2919275A - Purification of piperazine - Google Patents. (n.d.).
-
Synthesis of[1][3][11]Triazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles | Organic Letters - ACS Publications - American Chemical Society. (n.d.). Retrieved from
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.).
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich. (n.d.).
- US2905673A - Method for preparing 1-methylpiperazine - Google Patents. (n.d.).
- 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | C4H3ClN2O2 | CID 20543187 - PubChem. (n.d.).
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2025, August 9).
- 1-Methylpiperazine(109-01-3) 1H NMR spectrum - ChemicalBook. (n.d.).
- 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | 889131-28-6 - ChemicalBook. (2023, July 11).
- 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride synthesis - ChemicalBook. (n.d.).
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (n.d.).
- 3-((piperazin-1-yl)methyl)-1H-indazole. (2017, December 12).
- Synthesis of 1,2,4-Oxadiazoles - ResearchGate. (2025, August 7).
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.).
- (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity - ResearchGate. (n.d.).
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (2024, November 21).
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Welcome to the technical support guide for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is to explain the scientific principles behind each strategy, empowering you to make informed decisions in your experiments.
Understanding the Molecule: A Tale of Two Moieties
The solubility behavior of this compound is governed by the interplay between its two key structural components:
-
The Piperazine Ring: This nitrogen-containing heterocycle is basic. The nitrogen atoms can be protonated in acidic conditions, forming a positively charged salt that is generally much more soluble in aqueous media.[1][2] The piperazine scaffold is often intentionally included in drug design to enhance water solubility.[3][4]
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is a relatively non-polar, lipophilic group. Compared to its 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole ring tends to decrease aqueous solubility.[5]
The result is a molecule with a basic "handle" (the piperazine) that can be leveraged to overcome the poor intrinsic solubility contributed by the oxadiazole portion. This guide will walk you through how to exploit these chemical properties.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in neutral water? A1: The limited aqueous solubility at neutral pH is primarily due to the lipophilic character of the 1,2,4-oxadiazole ring system.[5] In neutral water, the basic piperazine ring is not fully protonated, meaning the molecule as a whole is less polar and has a harder time interacting with water molecules.
Q2: I'm dissolving my compound in DMSO for cellular assays, but it precipitates when I dilute it into my aqueous cell culture medium. How can I fix this? A2: This is a classic solubility problem known as "crashing out." It happens when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous system where it is poorly soluble. The first and simplest strategy is to try preparing your stock solution in an acidic buffer (e.g., 10 mM HCl) instead of pure DMSO, if your compound is the free base. If you have the hydrochloride salt, preparing a concentrated stock in water or an acidic buffer is the best first step. If you must use DMSO, consider a stepwise dilution into a buffer containing a solubilizing agent like a co-solvent or cyclodextrin (detailed below) before the final dilution into your media.
Q3: What is the most straightforward first step to try and improve solubility? A3: pH adjustment. Given the presence of the basic piperazine ring, creating a more acidic environment is the most direct and effective initial approach. Lowering the pH will protonate the piperazine nitrogens, forming a more soluble salt form in situ.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This guide provides a logical workflow for systematically addressing solubility issues. Start with the simplest methods and progress to more complex formulation strategies as needed.
Caption: A decision workflow for improving compound solubility.
Strategy 1: pH Adjustment
Causality: The piperazine moiety contains two nitrogen atoms that can accept protons (act as bases). The pKa values for piperazine itself are approximately 5.35 and 9.73.[6] By lowering the pH of the aqueous solution to a value below the higher pKa, the piperazine ring becomes protonated. This positive charge dramatically increases the molecule's polarity and its ability to form favorable interactions with water, thus increasing solubility.
Experimental Protocol: Generating a pH-Solubility Profile
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., pH 2, 4, 6, 7, 7.4, 8).
-
Addition of Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Strategy 2: Co-solvents
Causality: If pH adjustment alone is insufficient or undesirable (e.g., for biological assays sensitive to pH), co-solvents can be used. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar drug molecule, thereby increasing its solubility.[9][10]
Commonly Used Biocompatible Co-solvents
| Co-solvent | Typical Concentration Range for In Vitro Use | Notes |
| Polyethylene Glycol 400 (PEG 400) | 5-40% (v/v) | Generally well-tolerated; can enhance solubility significantly.[8][11] |
| Propylene Glycol (PG) | 5-30% (v/v) | Common vehicle for both oral and parenteral formulations.[7] |
| Ethanol | 1-10% (v/v) | Effective, but can have effects on cells at higher concentrations. |
| Glycerin | 5-20% (v/v) | Increases viscosity; good for oral formulations.[7] |
Experimental Protocol: Co-solvent Screen
-
Preparation: Prepare several aqueous solutions (e.g., in phosphate-buffered saline, pH 7.4) containing different co-solvents at various concentrations (e.g., 10% and 20% of PEG 400, PG, and Ethanol).
-
Equilibration: Use the shake-flask method described in the pH adjustment protocol for each co-solvent mixture.
-
Quantification: Measure the equilibrium solubility in each mixture.
-
Analysis: Compare the solubility values to identify the most effective co-solvent system for your compound.
Strategy 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12][13] They can encapsulate the poorly soluble, lipophilic part of a drug molecule—in this case, the methyl-oxadiazole moiety—within their cavity.[14] This forms a new "inclusion complex" where the hydrophobic part of the drug is shielded from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water, increasing the apparent solubility of the drug.[13][15][16]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Abbreviation | Key Properties |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity, commonly used in parenteral formulations. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, negatively charged, can improve solubility of cationic drugs via ionic interactions. |
| Randomly-methylated-β-cyclodextrin | RAMEB | Amorphous product with increased solubility for both the cyclodextrin and its complexes.[14] |
Experimental Protocol: Phase Solubility Study
-
Preparation: Prepare a series of solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM HP-β-CD) in a fixed buffer (e.g., PBS, pH 7.4).
-
Equilibration: Add an excess of your compound to each cyclodextrin solution and perform the shake-flask method (24-48 hours at constant temperature).
-
Quantification: After equilibration and centrifugation, measure the concentration of the dissolved drug in the supernatant of each sample.
-
Analysis: Plot the total drug concentration against the cyclodextrin concentration. The slope of this line can be used to determine the stability constant (Kc) and complexation efficiency, indicating how effectively the cyclodextrin solubilizes your compound.
Strategy 4: Solid Dispersions (Advanced Formulation)
For applications requiring a solid dosage form with enhanced dissolution, such as in vivo oral dosing studies, solid dispersions are a powerful strategy. This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[17][18][19] The high surface area, improved wettability, and lack of crystal lattice energy in the amorphous state lead to a dramatic increase in the dissolution rate.[20][21]
Common Preparation Methods:
-
Solvent Evaporation: Dissolving both the drug and a carrier polymer (e.g., PVP, HPMC) in a common solvent, followed by evaporation of the solvent.[18]
-
Melt Extrusion: Mixing the drug and polymer and then heating them until they melt, followed by rapid cooling to form the solid dispersion.
This is an advanced technique that typically requires specialized equipment and formulation expertise. If the previous strategies are insufficient for your needs, consulting with a pharmaceutical formulation specialist is recommended.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Source not explicitly provided, link is to a PDF]. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2012). Journal of Drug Delivery and Therapeutics. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). NIH. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Focus Asia. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls. [Link]
-
Oxadiazoles in Medicinal Chemistry. (2011). ACS Publications. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). PMC - NIH. [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (n.d.). PMC - NIH. [Link]
-
Piperazine dihydrochloride. (n.d.). Solubility of Things. [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2021). ResearchGate. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 20). ResearchGate. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC - PubMed Central. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2023). PMC - NIH. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). NIH. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Chemical Journals. [Link]
-
Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. (2024, August 31). Pharma Focus Asia. [Link]
-
Piperazine. (n.d.). Wikipedia. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed. [Link]
-
piperazines: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
N-METHYLPIPERAZINE. (n.d.). Ataman Kimya. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH. [Link]
-
1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H - CAS Common Chemistry. (n.d.). CAS. [Link]org/detail?cas_rn=1227158-85-1)
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine compounds [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. bepls.com [bepls.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [wisdomlib.org]
- 17. mdpi.com [mdpi.com]
- 18. jddtonline.info [jddtonline.info]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. japer.in [japer.in]
stability issues with 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine in solution
Introduction: Welcome to the technical support guide for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability-related challenges encountered when working with this compound in solution. While the 1,2,4-oxadiazole core is known for its significant metabolic and chemical stability, often serving as a bioisostere for ester and amide groups, the overall stability of the molecule is a function of its complete structure and the experimental environment.[1][2][3] This guide offers a proactive approach to identifying potential issues, troubleshooting experimental anomalies, and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: The molecule's core, a 3,5-disubstituted 1,2,4-oxadiazole, is generally considered robust and resistant to hydrolysis compared to esters or amides.[1][3] However, the entire structure's stability in solution is highly dependent on pH, temperature, and the presence of oxidizing agents. The primary points of potential vulnerability are the 1,2,4-oxadiazole ring under strongly acidic or basic conditions and the piperazine moiety, which can be susceptible to oxidation.[4][5] Studies on similar 1,2,4-oxadiazole derivatives have shown that stability is maximal in a slightly acidic pH range of 3-5.[4]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: For maximum long-term stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO or DMF and stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For aqueous experimental solutions, it is strongly recommended to prepare them fresh before each use. If aqueous solutions must be stored, they should be buffered to an optimal pH (preliminary testing is advised, see Protocol 1), aliquoted into single-use volumes to avoid freeze-thaw cycles, and kept frozen.[6] Short-term storage (less than 24 hours) at 4°C may be acceptable, but should be validated for your specific buffer system.[6]
Q3: My experimental results are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results, such as a loss of potency or variable biological activity, are classic indicators of compound degradation.[5] If you observe a progressive decrease in the expected effect over the course of an experiment or between experiments using the same stock solution, it is crucial to investigate the compound's stability under your specific conditions. The appearance of a faint yellow color or turbidity in the solution can also indicate the formation of degradation products.
Q4: Are there any known chemical incompatibilities I should be aware of?
A4: Avoid strongly acidic (pH < 2) or strongly basic (pH > 9) conditions, as these can catalyze the hydrolytic cleavage of the 1,2,4-oxadiazole ring.[4] Additionally, be cautious of strong oxidizing agents and the presence of transition metal ions, particularly copper (Cu²⁺), which can catalyze the oxidation of the piperazine ring.[7] If your medium contains metal ions, consider the addition of a chelating agent like EDTA.[5]
Troubleshooting Guide: Addressing Specific Experimental Issues
Q5: I'm observing a significant loss of my compound's concentration over time in an aqueous buffer (pH 7.4). What is the likely cause and how can I fix it?
A5: The most probable cause is pH-dependent hydrolysis of the 1,2,4-oxadiazole ring. While generally stable, this ring can undergo cleavage outside of its optimal pH range.[4] At neutral or slightly alkaline pH, the mechanism likely involves nucleophilic attack on a carbon atom of the ring, leading to ring opening.[4]
Causality: Studies on analogous structures have demonstrated that degradation rates increase significantly at pH values above and below a stability optimum of pH 3-5.[4] The proposed mechanism involves nucleophilic attack by water or hydroxide ions, which opens the heterocyclic ring to form a nitrile-containing intermediate.
Solution Workflow:
-
Confirm the Issue: Use HPLC to quantify the concentration of your compound immediately after preparation and at several time points (e.g., 2, 6, 12, 24 hours) under your exact experimental conditions.
-
Determine Optimal pH: Perform a preliminary pH stability screen as detailed in Protocol 1 to find the pH range where your compound is most stable.
-
Adjust Experimental Protocol: If possible, adjust the pH of your experiment to be within the determined stable range. If the experimental pH cannot be changed, ensure solutions are prepared immediately before use and minimize the duration of the experiment.
Caption: Proposed degradation pathways for the 1,2,4-oxadiazole ring.
Q6: I've detected new, unidentified peaks in my HPLC analysis after incubating my compound in solution. How can I determine what they are?
A6: The appearance of new peaks is definitive evidence of degradation or transformation. The most effective strategy to identify these unknown species is to perform a forced degradation study followed by analysis with mass spectrometry (LC-MS).
Causality: Forced degradation, or stress testing, is a regulatory- and scientifically-driven process to intentionally degrade a compound under various conditions (acid, base, oxidation, heat, light).[8][9] This allows you to generate the unknown degradants in sufficient quantities for structural elucidation and to prove that your analytical method can separate them from the parent compound.
Solution Workflow:
-
Perform a Forced Degradation Study: Follow the methodology outlined in Protocol 2 . This will help you correlate the appearance of specific peaks with specific stress conditions (e.g., "Peak X appears only under oxidative stress").
-
Analyze by LC-MS: Analyze the stressed samples using LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradants.
-
Interpret Fragmentation Data: Use MS/MS fragmentation patterns to deduce the structure of the degradants. For example, a loss of a specific mass may correspond to the cleavage of a particular functional group.
-
Validate Your HPLC Method: The results will confirm that your HPLC method is "stability-indicating," meaning it can accurately measure the parent compound in the presence of its degradation products.
Caption: Workflow for identifying unknown degradation products.
Experimental Protocols & Methodologies
Protocol 1: Preliminary pH-Dependent Stability Screening
This protocol provides a rapid assessment of the compound's stability across a range of pH values.
Materials:
-
This compound
-
DMSO (or other suitable aprotic solvent)
-
A series of buffers (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3-5, phosphate buffer for pH 7.4, borate buffer for pH 9)
-
HPLC system with a suitable column (e.g., C18) and detector[10]
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in DMSO.
-
Prepare Test Solutions: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µM). The final percentage of organic solvent should be low (e.g., <1%) to be representative of an aqueous environment.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot from each vial and analyze it by HPLC to determine the initial concentration (peak area). This is your 100% reference.
-
Incubation: Place the vials in an incubator at a controlled temperature (e.g., 37°C or 50°C to accelerate potential degradation).
-
Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH condition relative to its T=0 value.
Data Presentation:
| pH | Incubation Time (hours) | % Compound Remaining | Appearance of Degradation Peaks (Y/N) |
| 1.0 | 0 | 100% | N |
| 24 | 85% | Y | |
| 4.0 | 0 | 100% | N |
| 24 | 99% | N | |
| 7.4 | 0 | 100% | N |
| 24 | 91% | Y | |
| 9.0 | 0 | 100% | N |
| 24 | 78% | Y |
Table 1: Example data format for a pH stability screen.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol follows general principles outlined in ICH guidelines to identify potential degradation pathways.[8] The goal is to achieve modest degradation (5-20%) to reveal primary degradation products.
Procedure: For each condition, a parallel control sample (compound in solvent without the stressor) should be run.
-
Acid Hydrolysis:
-
Solution: Compound in 0.1 M HCl.
-
Conditions: Incubate at 60°C. Analyze at 2, 6, and 24 hours or until target degradation is reached.
-
-
Base Hydrolysis:
-
Solution: Compound in 0.1 M NaOH.
-
Conditions: Incubate at 60°C. Analyze at 2, 6, and 24 hours. Basic hydrolysis may be faster than acidic.
-
-
Oxidative Degradation:
-
Solution: Compound in 3% hydrogen peroxide (H₂O₂).[11]
-
Conditions: Keep at room temperature, protected from light. Analyze at 2, 6, and 24 hours.
-
-
Thermal Degradation:
-
Solution: Compound in a neutral buffer (e.g., pH 7.0).
-
Conditions: Incubate at a high temperature (e.g., 70°C) in a sealed vial. Analyze at 24 and 48 hours.
-
-
Photolytic Degradation:
-
Solution: Compound in a neutral buffer.
-
Conditions: Expose the solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines. A dark control sample must be run in parallel.
-
Analysis:
-
Analyze all stressed samples and controls by a validated, stability-indicating HPLC method.
-
For promising degradants, proceed with LC-MS analysis for structural identification.
References
- ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles.
- PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.
- Scirp.org. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- ResearchGate. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.
- PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
- PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- Organic Chemistry Portal. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.
- Guidechem. (n.d.). 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- National Institutes of Health. (n.d.). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
- MDPI. (2026). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives.
- National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
- ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF.
- ACS Publications. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- ResearchGate. (n.d.). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
- ACS Publications. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
- University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- Smolecule. (2023). 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine.
- ResearchGate. (n.d.). (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. rjptonline.org [rjptonline.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine and related compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the potential degradation pathways of this molecule. This resource is structured to anticipate and address the challenges you may encounter during your experimental work, moving from common issues to detailed troubleshooting and frequently asked questions. Our aim is to empower you with the knowledge to conduct robust stability studies and develop stable formulations.
Understanding the Molecule: A Tale of Two Rings
The stability of this compound is intrinsically linked to the chemical properties of its two core heterocyclic structures: the 1,2,4-oxadiazole ring and the piperazine ring. Understanding their individual susceptibilities to degradation is the first step in predicting the overall stability profile of the compound.
The 1,2,4-oxadiazole ring, while often used as a metabolically stable bioisostere for amides and esters, is susceptible to hydrolytic cleavage under both acidic and basic conditions.[1] Conversely, the piperazine moiety is prone to oxidation, a common degradation pathway for many nitrogen-containing heterocyclic compounds.[2] This guide will delve into the nuances of these degradation pathways and provide practical strategies for their investigation.
Troubleshooting Guide: Common Experimental Observations and Solutions
This section addresses specific issues you might encounter during your stability and analytical studies.
Q1: I'm observing a new, more polar peak in my HPLC chromatogram during a low pH stability study. What could it be?
A1: This is a classic sign of acid-catalyzed hydrolysis of the 1,2,4-oxadiazole ring. At low pH, the N-4 atom of the oxadiazole ring can be protonated, making the C-5 carbon susceptible to nucleophilic attack by water. This leads to ring opening and the formation of a more polar N-acyl-N'-methyl-urea derivative and a nitrile compound.
Troubleshooting Steps:
-
Confirm the Structure: Use LC-MS/MS to determine the mass of the new peak and fragment it to confirm the presence of the piperazine moiety and fragments consistent with a ring-opened oxadiazole.
-
pH Profile: Conduct a forced degradation study across a range of acidic pH values (e.g., pH 1 to 5) to observe the rate of formation of this degradant. You will likely see an increased degradation rate at lower pH values.[1]
-
Reference Standard: If possible, synthesize the suspected degradation product to use as a reference standard for unambiguous identification.
Q2: My compound appears to be degrading under oxidative stress conditions (e.g., exposure to H₂O₂), showing multiple new peaks in the chromatogram. What are the likely degradation products?
A2: The piperazine ring is the most likely site of oxidative degradation. Oxidation can lead to the formation of several products, including N-oxides, ring-opened products, and formylated derivatives. Common degradation products of piperazine under oxidative stress include ethylenediamine, 2-oxopiperazine, and formylpiperazine.
Troubleshooting Steps:
-
LC-MS Analysis: Utilize high-resolution LC-MS to obtain accurate mass measurements of the degradation products. This will aid in proposing elemental compositions.
-
MS/MS Fragmentation: Perform MS/MS on the parent ion and the degradation products. Look for characteristic fragmentation patterns of the piperazine ring to confirm that the degradation has occurred on this moiety.
-
Controlled Oxidation: Conduct the oxidative forced degradation with varying concentrations of the oxidizing agent and at different time points to monitor the formation and potential interconversion of the degradation products.
Q3: I'm seeing peak tailing and inconsistent retention times in my HPLC analysis of degradation samples. What could be the cause?
A3: These issues are common when analyzing basic compounds like piperazine derivatives and their often more polar degradation products. Several factors could be at play:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of your analyte and its degradation products, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of your compounds, leading to poor peak shape and shifting retention times.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[3]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For basic compounds, a mobile phase pH around 3 or above 8 is often recommended to ensure consistent ionization. Using a buffer is crucial for maintaining a stable pH.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping minimize silanol interactions.
-
Add a Competitive Base: Incorporating a small amount of a competitive base, like triethylamine (TEA), into your mobile phase can help to block the active silanol sites and improve peak shape.
-
Check Sample Concentration: Dilute your sample and reinject to see if peak shape improves.[3]
-
Column Conditioning: Ensure the column is properly conditioned with the mobile phase before starting your analysis.[4]
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for this compound?
A: Based on the known chemistry of its constituent rings, the two primary degradation pathways are:
-
Hydrolysis of the 1,2,4-oxadiazole ring: This is expected to be the dominant pathway under both acidic and basic conditions, leading to ring opening.[1]
-
Oxidation of the piperazine ring: This is likely to occur in the presence of oxidizing agents or even atmospheric oxygen over long-term storage, especially in the presence of metal ions.[2]
Q: What conditions should I include in a forced degradation study for this compound?
A: A comprehensive forced degradation study should include the following conditions to cover all likely degradation pathways:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).
-
Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).
-
Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 80-100 °C).
Q: How can I minimize degradation during sample preparation and analysis?
A: To ensure the integrity of your samples:
-
Control pH: Prepare samples in a buffer at a pH where the compound is known to be most stable (preliminary studies can determine this, but for 1,2,4-oxadiazoles, a pH range of 3-5 is often optimal).[1]
-
Use Freshly Prepared Solutions: Avoid storing sample solutions for extended periods, especially at room temperature.
-
Protect from Light: Use amber vials or work in a low-light environment if photolability is a concern.
-
Degas Mobile Phase: Properly degas your HPLC mobile phase to prevent oxidative degradation during the analysis.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a vial and heat in an oven at 100°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation (Solution): Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of the parent compound).
-
Injection Volume: 10 µL.
Note: This method will likely need to be optimized for your specific application and instrumentation.
Visualizing Degradation Pathways
To aid in the conceptualization of the degradation processes, the following diagrams illustrate the likely pathways.
Figure 1: Proposed Hydrolytic Degradation Pathway
Figure 2: Potential Oxidative Degradation Products
Summary of Potential Degradation Under Forced Conditions
| Stress Condition | Moiety Primarily Affected | Potential Degradation Products | Expected % Degradation (Typical) |
| Acidic Hydrolysis (0.1 M HCl, 80°C) | 1,2,4-Oxadiazole | N-Acyl-N'-methyl-urea derivative, Piperazine-containing nitrile | 10-30% |
| Basic Hydrolysis (0.1 M NaOH, 80°C) | 1,2,4-Oxadiazole | N-Acyl-N'-methyl-urea derivative, Piperazine-containing nitrile | 10-50% |
| Oxidation (3% H₂O₂, RT) | Piperazine | N-Oxides, 2-Oxopiperazine derivative, Ring-opened amines, Formylpiperazine derivative | 5-25% |
| Photolysis (ICH Q1B) | Both (potential) | Varies depending on chromophores | 0-15% |
| Thermal (Dry Heat, 100°C) | Both (potential) | Varies, potential for complex degradation | 0-10% |
Disclaimer: The percentage of degradation is an estimate and will depend on the specific experimental conditions and the intrinsic stability of the molecule.
Conclusion
The stability of this compound is a critical parameter in its development as a potential therapeutic agent. By understanding the inherent liabilities of the 1,2,4-oxadiazole and piperazine rings, researchers can design more effective stability studies, develop robust analytical methods, and ultimately, create more stable and effective drug products. This guide provides a framework for approaching these challenges, but as with all scientific endeavors, careful experimentation and data interpretation are paramount.
References
-
Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. [Link]
-
Starek, M., & Talaga, P. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-15. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Dolan, J. W. (2002). Peak Tailing. LCGC North America, 20(6), 522-526.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38283-38289. [Link]
-
Chavan, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161. [Link]
-
Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 31(15), 2209-2222. [Link]
-
Meng, X., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2741. [Link]
- Sharma, G., et al. (2019). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Sciences and Research, 10(1), 1-11.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
IJNRD. (2024). "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". International Journal of Novel Research and Development, 9(3). [Link]
-
Singh, R., & Singh, S. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Sonawane, S. S., et al. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. Pharmaceutical Chemistry Journal, 52(3), 263-268. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Regulations.gov. (2011). DER on the Hydrolysis of Stabicide 71 (3,3-Methlyene-bis(5- methyl-oxazolidine)). [Link]
-
ACS Publications. (2026). Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (1964). Thermal degradation of an aromatic polypyromellitimide in air and vacuum I — Rates and activation energies. [Link]
-
Scilit. (1966). Thermal degradation of piperazine polyamides III—The effect of ultraviolet irradiation on poly(isophthaloyl trans-2,5-dimethylpiperazine). [Link]
-
ResearchGate. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. [Link]
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
MDPI. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
MDPI. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
-
PMC - NIH. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
-
ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Link]
-
CAS Common Chemistry. (n.d.). 1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H -. [Link]
-
PubMed. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. [Link]
-
ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. [Link]
-
ResearchGate. (2014). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
PMC - NIH. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
ResearchGate. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
PMC - NIH. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
PubMed. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. [Link]
-
ResearchGate. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. [Link]
-
PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound and related compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the potential degradation pathways of this molecule. This resource is structured to anticipate and address the challenges you may encounter during your experimental work, moving from common issues to detailed troubleshooting and frequently asked questions. Our aim is to empower you with the knowledge to conduct robust stability studies and develop stable formulations.
Understanding the Molecule: A Tale of Two Rings
The stability of this compound is intrinsically linked to the chemical properties of its two core heterocyclic structures: the 1,2,4-oxadiazole ring and the piperazine ring. Understanding their individual susceptibilities to degradation is the first step in predicting the overall stability profile of the compound.
The 1,2,4-oxadiazole ring, while often used as a metabolically stable bioisostere for amides and esters, is susceptible to hydrolytic cleavage under both acidic and basic conditions.[1] Conversely, the piperazine moiety is prone to oxidation, a common degradation pathway for many nitrogen-containing heterocyclic compounds.[2] This guide will delve into the nuances of these degradation pathways and provide practical strategies for their investigation.
Troubleshooting Guide: Common Experimental Observations and Solutions
This section addresses specific issues you might encounter during your stability and analytical studies.
Q1: I'm observing a new, more polar peak in my HPLC chromatogram during a low pH stability study. What could it be?
A1: This is a classic sign of acid-catalyzed hydrolysis of the 1,2,4-oxadiazole ring. At low pH, the N-4 atom of the oxadiazole ring can be protonated, making the C-5 carbon susceptible to nucleophilic attack by water. This leads to ring opening and the formation of a more polar N-acyl-N'-methyl-urea derivative and a nitrile compound.
Troubleshooting Steps:
-
Confirm the Structure: Use LC-MS/MS to determine the mass of the new peak and fragment it to confirm the presence of the piperazine moiety and fragments consistent with a ring-opened oxadiazole.
-
pH Profile: Conduct a forced degradation study across a range of acidic pH values (e.g., pH 1 to 5) to observe the rate of formation of this degradant. You will likely see an increased degradation rate at lower pH values.[1]
-
Reference Standard: If possible, synthesize the suspected degradation product to use as a reference standard for unambiguous identification.
Q2: My compound appears to be degrading under oxidative stress conditions (e.g., exposure to H₂O₂), showing multiple new peaks in the chromatogram. What are the likely degradation products?
A2: The piperazine ring is the most likely site of oxidative degradation. Oxidation can lead to the formation of several products, including N-oxides, ring-opened products, and formylated derivatives. Common degradation products of piperazine under oxidative stress include ethylenediamine, 2-oxopiperazine, and formylpiperazine.
Troubleshooting Steps:
-
LC-MS Analysis: Utilize high-resolution LC-MS to obtain accurate mass measurements of the degradation products. This will aid in proposing elemental compositions.
-
MS/MS Fragmentation: Perform MS/MS on the parent ion and the degradation products. Look for characteristic fragmentation patterns of the piperazine ring to confirm that the degradation has occurred on this moiety.
-
Controlled Oxidation: Conduct the oxidative forced degradation with varying concentrations of the oxidizing agent and at different time points to monitor the formation and potential interconversion of the degradation products.
Q3: I'm seeing peak tailing and inconsistent retention times in my HPLC analysis of degradation samples. What could be the cause?
A3: These issues are common when analyzing basic compounds like piperazine derivatives and their often more polar degradation products. Several factors could be at play:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of your analyte and its degradation products, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of your compounds, leading to poor peak shape and shifting retention times.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[3]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For basic compounds, a mobile phase pH around 3 or above 8 is often recommended to ensure consistent ionization. Using a buffer is crucial for maintaining a stable pH.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping minimize silanol interactions.
-
Add a Competitive Base: Incorporating a small amount of a competitive base, like triethylamine (TEA), into your mobile phase can help to block the active silanol sites and improve peak shape.
-
Check Sample Concentration: Dilute your sample and reinject to see if peak shape improves.[3]
-
Column Conditioning: Ensure the column is properly conditioned with the mobile phase before starting your analysis.[4]
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for this compound?
A: Based on the known chemistry of its constituent rings, the two primary degradation pathways are:
-
Hydrolysis of the 1,2,4-oxadiazole ring: This is expected to be the dominant pathway under both acidic and basic conditions, leading to ring opening.[1]
-
Oxidation of the piperazine ring: This is likely to occur in the presence of oxidizing agents or even atmospheric oxygen over long-term storage, especially in the presence of metal ions.[2]
Q: What conditions should I include in a forced degradation study for this compound?
A: A comprehensive forced degradation study should include the following conditions to cover all likely degradation pathways:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).
-
Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).
-
Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 80-100 °C).
Q: How can I minimize degradation during sample preparation and analysis?
A: To ensure the integrity of your samples:
-
Control pH: Prepare samples in a buffer at a pH where the compound is known to be most stable (preliminary studies can determine this, but for 1,2,4-oxadiazoles, a pH range of 3-5 is often optimal).[1]
-
Use Freshly Prepared Solutions: Avoid storing sample solutions for extended periods, especially at room temperature.
-
Protect from Light: Use amber vials or work in a low-light environment if photolability is a concern.
-
Degas Mobile Phase: Properly degas your HPLC mobile phase to prevent oxidative degradation during the analysis.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a vial and heat in an oven at 100°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation (Solution): Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of the parent compound).
-
Injection Volume: 10 µL.
Note: This method will likely need to be optimized for your specific application and instrumentation.
Visualizing Degradation Pathways
To aid in the conceptualization of the degradation processes, the following diagrams illustrate the likely pathways.
Summary of Potential Degradation Under Forced Conditions
| Stress Condition | Moiety Primarily Affected | Potential Degradation Products | Expected % Degradation (Typical) |
| Acidic Hydrolysis (0.1 M HCl, 80°C) | 1,2,4-Oxadiazole | N-Acyl-N'-methyl-urea derivative, Piperazine-containing nitrile | 10-30% |
| Basic Hydrolysis (0.1 M NaOH, 80°C) | 1,2,4-Oxadiazole | N-Acyl-N'-methyl-urea derivative, Piperazine-containing nitrile | 10-50% |
| Oxidation (3% H₂O₂, RT) | Piperazine | N-Oxides, 2-Oxopiperazine derivative, Ring-opened amines, Formylpiperazine derivative | 5-25% |
| Photolysis (ICH Q1B) | Both (potential) | Varies depending on chromophores | 0-15% |
| Thermal (Dry Heat, 100°C) | Both (potential) | Varies, potential for complex degradation | 0-10% |
Disclaimer: The percentage of degradation is an estimate and will depend on the specific experimental conditions and the intrinsic stability of the molecule.
Conclusion
The stability of this compound is a critical parameter in its development as a potential therapeutic agent. By understanding the inherent liabilities of the 1,2,4-oxadiazole and piperazine rings, researchers can design more effective stability studies, develop robust analytical methods, and ultimately, create more stable and effective drug products. This guide provides a framework for approaching these challenges, but as with all scientific endeavors, careful experimentation and data interpretation are paramount.
References
-
Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. Available at: [Link]
-
Starek, M., & Talaga, P. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-15. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
-
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
Dolan, J. W. (2002). Peak Tailing. LCGC North America, 20(6), 522-526.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38283-38289. Available at: [Link]
-
Chavan, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161. Available at: [Link]
-
Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 31(15), 2209-2222. Available at: [Link]
-
Meng, X., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2741. Available at: [Link]
-
Sharma, G., et al. (2019). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Sciences and Research, 10(1), 1-11.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
IJNRD. (2024). "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". International Journal of Novel Research and Development, 9(3). Available at: [Link]
-
Singh, R., & Singh, S. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Sonawane, S. S., et al. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. Pharmaceutical Chemistry Journal, 52(3), 263-268. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Regulations.gov. (2011). DER on the Hydrolysis of Stabicide 71 (3,3-Methlyene-bis(5- methyl-oxazolidine)). Available at: [Link]
-
ACS Publications. (2026). Journal of Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (1964). Thermal degradation of an aromatic polypyromellitimide in air and vacuum I — Rates and activation energies. Available at: [Link]
-
Scilit. (1966). Thermal degradation of piperazine polyamides III—The effect of ultraviolet irradiation on poly(isophthaloyl trans-2,5-dimethylpiperazine). Available at: [Link]
-
ResearchGate. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Available at: [Link]
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]
-
MDPI. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]
-
MDPI. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]
-
PMC - NIH. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available at: [Link]
-
ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H -. Available at: [Link]
-
PubMed. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. Available at: [Link]
-
ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Available at: [Link]
-
ResearchGate. (2014). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]
-
PMC - NIH. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
-
ResearchGate. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
PMC - NIH. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
-
PubMed. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Available at: [Link]
-
ResearchGate. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Available at: [Link]
-
PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Available at: [Link].nih.gov/22761081/)
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. ijnrd.org [ijnrd.org]
- 5. biomedres.us [biomedres.us]
- 6. jddtonline.info [jddtonline.info]
Technical Support Center: Crystallization of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Introduction
Welcome to the technical support center for the crystallization of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a high-quality, crystalline solid form of this active pharmaceutical ingredient (API). The physical properties of an API, such as purity, particle size, and crystal form (polymorphism), are dictated by the crystallization process.[][2][3] These attributes are critical as they directly influence downstream processability, stability, and bioavailability.[3][4]
This document provides a structured approach to troubleshooting common crystallization challenges, offering both high-level FAQs and in-depth, evidence-based protocols to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of this compound?
A: The crystallization process is governed by a delicate interplay of thermodynamics and kinetics. For this compound, the most critical factors are:
-
Solvent Selection: The choice of solvent or solvent system is paramount. It dictates solubility, nucleation and growth kinetics, and can even determine the resulting polymorphic form.[5][6] The piperazine moiety suggests good solubility in polar solvents like water and alcohols, while the substituted oxadiazole is more apolar.[7][8][9][10][11] A successful crystallization often relies on finding a solvent in which the compound is moderately soluble, with solubility decreasing significantly upon cooling.
-
Supersaturation: This is the primary driving force for crystallization.[12] It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility.[13][14] Controlling the rate at which supersaturation is generated (e.g., through cooling rate, anti-solvent addition rate) is key to controlling crystal size and quality.[2][12][15]
-
Purity of the Material: Even small amounts of impurities can significantly inhibit nucleation, alter crystal habit, or lead to the formation of undesirable polymorphs.[3][16][17][18] Structurally similar impurities are particularly problematic.[16]
-
Temperature and Cooling Profile: The rate of cooling directly impacts the level of supersaturation.[12] Rapid cooling can lead to high supersaturation, favoring rapid nucleation and resulting in many small crystals or even "oiling out."[][19]
Q2: I'm consistently getting an oil or amorphous solid instead of crystals. What's happening?
A: This phenomenon, often called "oiling out" or liquid-liquid phase separation (LLPS), is a common challenge in crystallization.[20] It typically occurs when the level of supersaturation is too high, causing the solute to separate from the solution as a liquid phase before it has time to organize into an ordered crystal lattice.[20] This can be caused by cooling the solution too quickly, using a solvent in which the compound is too soluble, or having high levels of impurities that inhibit nucleation.[20][21]
Q3: How do I know if I have a polymorphism issue?
A: Polymorphism is the ability of a compound to exist in multiple crystal forms, each having a different internal lattice structure.[4][22][23] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[3][24] You might suspect a polymorphism issue if you observe:
-
Inconsistent crystallization outcomes (e.g., different crystal shapes or habits) between batches, even under seemingly identical conditions.[22]
-
Changes in the physical properties of your isolated solid over time (e.g., a change in flowability or appearance).
-
Variable results in analytical characterization, such as different melting points (via DSC) or different powder X-ray diffraction (PXRD) patterns.[23][25]
Definitive identification of polymorphs requires characterization by techniques like PXRD, Differential Scanning Calorimetry (DSC), and microscopy.[23][25]
Part 2: In-Depth Troubleshooting Guide
Problem 1: Complete Failure to Crystallize or "Oiling Out"
This is one of the most frequent issues, where the compound separates as a liquid oil or an amorphous solid rather than a crystalline material.
Probable Causes & Mechanistic Explanation:
-
Excessive Supersaturation: The solution has crossed deep into the "labile zone" of the solubility diagram too quickly. In this zone, the driving force for nucleation is so high that molecules aggregate randomly into a disordered, liquid-like state instead of aligning into an ordered crystal lattice.[12][15] This can be triggered by rapid cooling or the fast addition of an anti-solvent.[]
-
Inappropriate Solvent Choice: The chosen solvent may be too good, meaning the compound remains highly soluble even at low temperatures, preventing the necessary level of supersaturation for nucleation. Conversely, if the solvent is too poor, the compound may "crash out" amorphously upon the slightest change in conditions.[26]
-
Presence of Impurities: Impurities can act as nucleation inhibitors. They can adsorb onto the surface of sub-critical nuclei, preventing them from reaching the critical size required for crystal growth.[16][17][27] This is especially true for impurities from the synthetic route that are structurally related to the target molecule.
Step-by-Step Solutions:
-
Reduce the Rate of Supersaturation Generation:
-
Slower Cooling: Decrease the cooling rate significantly. A rate of 5-10 °C per hour is a good starting point. This keeps the solution in the "metastable zone" for longer, favoring controlled crystal growth over nucleation.[12]
-
Slower Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise and at the location of maximum agitation to ensure rapid dispersion and avoid localized high supersaturation.[]
-
-
Optimize Solvent System:
-
Conduct a systematic solvent screening (see Protocol 1 below). Look for a solvent or solvent mixture that provides a steep solubility curve with respect to temperature.
-
Try a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., methanol, where piperazine derivatives are often soluble) and add a "poor" solvent or "anti-solvent" (e.g., water or heptane) dropwise at a constant temperature until turbidity (cloudiness) is observed.[][7] Then, gently heat until the solution becomes clear again and allow it to cool slowly.
-
-
Induce Nucleation (Seeding):
-
If a few crystals have ever been successfully formed, save them to use as "seed crystals." Add a single, tiny seed crystal to a slightly supersaturated solution.[13][19][28] This bypasses the difficult primary nucleation step and promotes the growth of the desired crystal form.[25]
-
If no seed crystals are available, try scratching the inside of the flask with a glass rod just below the solution's surface. The microscopic glass fragments can act as nucleation sites.[19]
-
-
Increase Purity:
-
If possible, re-purify the starting material using another technique like column chromatography to remove potential crystallization inhibitors. Even trace impurities can have a significant impact.[21]
-
Problem 2: Poor Crystal Quality (Fine Needles, Small Particles, Agglomerates)
The material crystallizes, but the resulting particles are difficult to handle, filter, or dry.
Probable Causes & Mechanistic Explanation:
-
Rapid Nucleation: Similar to "oiling out," high levels of supersaturation can cause nucleation to dominate over crystal growth.[12] This results in the formation of a large number of small particles or fine needles.
-
High Agitation: Excessive stirring can cause secondary nucleation, where new crystals are formed from fragments breaking off existing crystals (attrition). This can lead to a wide particle size distribution and an excess of fine particles.[2]
-
Impurity Effects: Certain impurities can selectively adsorb to specific crystal faces, inhibiting growth in that direction and promoting growth in others, leading to undesirable habits like needles instead of prisms.[16]
Step-by-Step Solutions:
-
Control Supersaturation:
-
Employ a slower cooling or anti-solvent addition profile as described above. The goal is to maintain a low level of supersaturation where crystal growth is favored over nucleation.[12]
-
-
Optimize Agitation:
-
Reduce the stirring speed once nucleation has begun. A gentle stirring rate is sufficient to keep crystals suspended and ensure uniform heat/mass transfer without causing excessive breakage.
-
-
Implement a Seeding Strategy:
-
Using seed crystals in a controlled manner is highly effective for achieving a uniform crystal size.[] Add a known amount of seed crystals at a point of low supersaturation to ensure they grow rather than dissolve.
-
-
Consider "Temperature Cycling" or "Ostwald Ripening":
-
After crystallization, gently heat the slurry by a few degrees (e.g., 5 °C) and hold for a period (1-2 hours) before cooling again. This process, known as Ostwald ripening, dissolves the smaller, less stable crystals, and allows the material to redeposit onto the larger, more stable ones, improving the overall particle size distribution.
-
Part 3: Recommended Protocols & Workflows
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol provides a structured method for identifying suitable solvent systems.
Objective: To identify a solvent or solvent pair that yields high-quality crystals of this compound.
Materials:
-
Target compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Heating block or oil bath
-
Vortex mixer
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place ~10 mg of the compound into separate vials.
-
Add a solvent from Table 1 dropwise (e.g., 0.1 mL at a time) to each vial, vortexing after each addition.
-
Record the approximate volume of solvent required to fully dissolve the compound.
-
Classification:
-
High Solubility: Dissolves in < 0.5 mL (Poor for single-solvent cooling crystallization).
-
Moderate Solubility: Dissolves in 0.5 - 1.5 mL (Good candidate).
-
Low/Insoluble: Does not dissolve in > 2.0 mL (Potential anti-solvent or poor choice).
-
-
-
Cooling Crystallization Test:
-
For vials where the compound showed moderate solubility, gently heat them until the solid fully dissolves.
-
Allow the vials to cool slowly to room temperature, and then place them in a refrigerator (4 °C).
-
Observe for crystal formation over 24-48 hours. Note the quality (e.g., clear prisms, fine powder, oil) and quantity of the solid.
-
-
Anti-Solvent Crystallization Test:
-
Take a vial where the compound showed high solubility (a "good" solvent).
-
Slowly add a solvent where the compound was insoluble (an "anti-solvent") dropwise until persistent cloudiness is observed.
-
Gently warm the vial until the solution becomes clear again.
-
Allow to cool slowly as in step 2. Observe for crystal formation.
-
-
Evaporative Crystallization Test:
-
For vials with moderate to high solubility, uncap the vial and cover it with parafilm. Pierce a few small holes in the parafilm with a needle.
-
Leave the vial undisturbed in a fume hood for several days to allow for slow solvent evaporation. This method is good for generating initial seed crystals but may be difficult to scale.
-
| Table 1: Recommended Solvents for Screening | | :--- | :--- | :--- | | Solvent Class | Examples | Rationale | | Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good polarity for the piperazine moiety, often provide good solubility gradients with temperature.[7] | | Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium polarity, good general-purpose solvents. | | Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Medium polarity, often used in purification. | | Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but watch for peroxide formation. | | Hydrocarbons | Heptane, Toluene | Apolar, likely to be anti-solvents. | | Polar Aprotic | Acetonitrile (ACN) | Good for dissolving polar compounds. | | Aqueous | Water | The compound is available as a hydrochloride salt, suggesting some water solubility.[29] Often used as an anti-solvent. |
Part 4: Data & Visualization
Diagram 1: General Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common crystallization issues.
Caption: Troubleshooting Decision Tree for Crystallization.
Diagram 2: The Concept of Supersaturation
This diagram illustrates the thermodynamic zones relevant to crystallization.
Sources
- 2. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 3. syrris.com [syrris.com]
- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 5. approcess.com [approcess.com]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Piperazine [medbox.iiab.me]
- 9. Piperazine [chemeurope.com]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. Supersaturation - Wikipedia [en.wikipedia.org]
- 14. Supersaturation in crystallization | PPTX [slideshare.net]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 22. curiaglobal.com [curiaglobal.com]
- 23. benthamscience.com [benthamscience.com]
- 24. researchgate.net [researchgate.net]
- 25. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 26. unifr.ch [unifr.ch]
- 27. m.youtube.com [m.youtube.com]
- 28. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 29. Page loading... [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine Analogs
Welcome to the technical support center for the synthesis and optimization of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.
Introduction to the Synthesis
The synthesis of this compound analogs typically involves a multi-step process, culminating in the coupling of a pre-formed 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole with a desired piperazine derivative. This seemingly straightforward N-alkylation reaction, however, is often plagued by challenges that can significantly impact yield, purity, and scalability. This guide will systematically address these issues, providing a clear path to successful synthesis.
General Synthetic Workflow
The overall synthetic process can be visualized as a two-part workflow: the formation of the key oxadiazole intermediate and its subsequent coupling with a piperazine analog.
Caption: General workflow for the synthesis of this compound analogs.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when undertaking this synthesis.
Q1: My overall yield for the 1,2,4-oxadiazole formation is consistently low. What are the likely causes?
A1: Low yields in 1,2,4-oxadiazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common culprits include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1] Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side products or incomplete conversion.[1] Always use reagents of appropriate purity and ensure solvents are dry, especially for the cyclodehydration step.
-
Inefficient Cyclization: The cyclization of the O-acyl amidoxime intermediate is often the most challenging step. For thermally promoted cyclization, ensure adequate heating. For base-mediated cyclization, strong, non-nucleophilic bases are preferred.[2]
-
Product Decomposition: The desired 1,2,4-oxadiazole product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]
Q2: I am observing a significant amount of di-substituted piperazine in my final product. How can I favor mono-alkylation?
A2: Di-alkylation is a common side reaction where both nitrogen atoms of the piperazine ring are alkylated.[3] To promote mono-alkylation, several strategies can be employed:
-
Use a Large Excess of Piperazine: A common and effective method is to use a large excess of the piperazine relative to the alkylating agent (the oxadiazole intermediate). This statistical approach ensures the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[3]
-
Slow Addition of the Alkylating Agent: Adding the 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole slowly over a longer period can help to maintain a low concentration of it in the reaction mixture, which favors mono-alkylation.[3][4]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity.[3]
-
Use of Protecting Groups: For more complex syntheses or to ensure absolute selectivity, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl). The alkylation is then performed, followed by deprotection.[4][5]
Q3: What are the recommended bases and solvents for the N-alkylation step?
A3: The choice of base and solvent is critical for the success of the N-alkylation reaction.
-
Bases: Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). The base is crucial for neutralizing the acid (e.g., HCl) formed during the reaction.[4]
-
Solvents: Aprotic polar solvents are generally preferred. Acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.[2][6]
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex issues that may arise during your experiments.
Problem 1: Incomplete Formation of the 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole Intermediate
Symptom: TLC or LC-MS analysis of the reaction mixture shows significant amounts of unreacted acetamidoxime or the O-acyl amidoxime intermediate.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficiently Forcing Cyclization Conditions | Increase the reaction temperature or switch to a more potent cyclization agent. For example, if thermal cyclization in toluene is incomplete, consider a higher boiling solvent like xylene. Microwave irradiation can also be effective in driving the reaction to completion.[2] | The cyclodehydration step requires overcoming an energy barrier. Increasing the thermal energy or using a more efficient catalyst/reagent can facilitate this process. |
| Hydrolysis of the O-Acyl Amidoxime Intermediate | Ensure anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | The O-acyl amidoxime intermediate can be susceptible to hydrolysis, especially in the presence of moisture, which leads back to the starting materials or other side products. |
| Incompatible Functional Groups | If your starting materials contain unprotected hydroxyl (-OH) or amino (-NH₂) groups, consider protecting them before the acylation and cyclization steps.[2][7] | These functional groups can interfere with the desired reaction pathway by reacting with chloroacetyl chloride or participating in unwanted side reactions. |
Problem 2: Formation of a Major Byproduct with the Same Mass as the Desired Product
Symptom: You observe a significant byproduct with the same mass as your target this compound analog, but with a different retention time in LC-MS and different NMR signals.
Probable Cause & Solution:
This is often indicative of the formation of the isomeric 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. This can occur if the cyclization of the O-acyl amidoxime intermediate proceeds through an alternative pathway.
-
Control of Cyclization Conditions: The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions. Carefully screen different bases, solvents, and temperatures for the cyclodehydration step to favor the formation of the desired 3,5-disubstituted 1,2,4-oxadiazole.
Problem 3: Difficulty in Purifying the Final Product
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from impurities.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Presence of Di-substituted Piperazine | If di-alkylation is the primary impurity, optimize the reaction conditions to favor mono-alkylation as described in the FAQs. For purification, consider converting the desired mono-alkylated product to a salt (e.g., hydrochloride) to facilitate crystallization and separation from the more nonpolar di-alkylated byproduct. | The difference in polarity and basicity between the mono- and di-alkylated products can be exploited for separation through salt formation and recrystallization. |
| Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If unreacted piperazine is present, an acidic wash during the workup can help remove it. | Unreacted starting materials can co-elute with the product during chromatography. A liquid-liquid extraction can be an effective preliminary purification step. |
| Formation of Quaternary Ammonium Salts | If using a highly reactive alkylating agent or harsh conditions, a quaternary ammonium salt may form on the second nitrogen of the piperazine. This can lead to a water-soluble and difficult-to-isolate product.[5] Consider using reductive amination as an alternative synthetic route.[4] | Reductive amination avoids the direct use of alkyl halides and thus prevents the formation of quaternary ammonium salts.[4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
-
Acylation: To a stirred solution of acetamidoxime (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.
-
Cyclodehydration: Dissolve the crude intermediate in a high-boiling solvent (e.g., toluene or xylene) and heat to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.
Protocol 2: N-Alkylation of a Piperazine Analog
-
To a solution of the desired piperazine analog (2.0 eq) and a base (e.g., K₂CO₃, 2.5 eq) in a suitable solvent (e.g., acetonitrile), add a solution of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final this compound analog.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts during the synthesis.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (n.d.). Optimization of the flow synthesis of 1,2,4-oxadiazoles.
- ResearchGate. (n.d.). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (n.d.). Optimization of reduction reaction of 1,2,4-oxadiazole 1a.
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions.
- RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives.
- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Semantic Scholar. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- (n.d.). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety.
- NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine.
- (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
- PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- PubMed. (n.d.). Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking.
- ijirset. (2019). Synthesis of Heterocyclic Compounds.
- ResearchGate. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- (2024). Two-Step, Multi-Kilo Synthesis of 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
- (2024).
- (n.d.). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity.
- Apollo Scientific. (n.d.). 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid.
- BenchChem. (2025). Synthesis of Novel 1,3,4-Oxadiazole Derivatives Incorporating a Piperazine Moiety: An In-depth Technical Guide.
- ResearchGate. (2018). Synthesis and antimicrobial screening of naphthofuran-1, 3, 4-oxadiazole linked piperazines.
- Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
- (n.d.). Heterocyclic Compounds.
- (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Guidance for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Welcome to the technical support resource for the analytical characterization of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this molecule. Our goal is to provide practical, experience-driven solutions to common analytical challenges, moving beyond simple procedural steps to explain the underlying scientific principles. The following FAQs and troubleshooting guides are structured to help you diagnose and resolve issues efficiently, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Chromatographic Issues
Question 1: My HPLC-UV/MS chromatogram for this compound shows significant peak tailing or fronting. What are the likely causes and how can I resolve this?
Answer: Poor peak shape for this compound is a common issue that can almost always be traced back to undesirable chemical interactions on the analytical column or improper sample/solvent conditions. The molecule's structure, containing a basic piperazine moiety, is key to understanding this behavior.
-
Causality - Secondary Interactions: Standard silica-based C18 columns have residual, acidic silanol groups (-Si-OH) on their surface. The basic nitrogen atoms in the piperazine ring can undergo strong ionic interactions with these silanols. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.
-
Causality - Sample Overload & Solvent Effects: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1] Additionally, if your sample is dissolved in a solvent significantly stronger than your mobile phase's initial conditions (e.g., 100% Acetonitrile into a 95% water mobile phase), the sample will not properly focus on the head of the column, causing peak distortion.[2]
Troubleshooting Protocol:
-
Column Selection: Switch to a modern, base-deactivated column. These columns have been end-capped to minimize the number of accessible silanol groups, providing a more inert surface.
-
Mobile Phase Modification:
-
Adjust pH: Ensure the mobile phase pH is well below the pKa of the piperazine nitrogens (piperazine itself has pKa values around 5.7 and 9.8). A lower pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) will ensure the piperazine is consistently protonated, leading to more uniform interactions.
-
Add a Competing Base: Introduce a small amount of a competing base, like 0.1% triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.
-
-
Optimize Injection:
-
Reduce the injection volume or dilute your sample to check for mass overload.[2]
-
Always aim to dissolve your sample in a solvent that is as weak as, or weaker than, your mobile phase. If solubility is an issue, use the minimum required amount of a stronger solvent.
-
Caption: Troubleshooting workflow for poor HPLC peak shape.
Section 2: Mass Spectrometry & Bioanalysis
Question 2: I am quantifying the compound in plasma and observing high variability and poor accuracy. How do I confirm and mitigate analytical interference from matrix effects?
Answer: This is a classic and critical challenge in bioanalysis. Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the biological matrix.[3][4] For this compound, endogenous components in plasma like phospholipids are a primary cause of these effects, especially when using electrospray ionization (ESI).[5]
Self-Validating Protocol: Quantifying Matrix Effects
The "golden standard" approach is a post-extraction spike experiment to determine the Matrix Factor (MF).[3]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process blank plasma (from at least 6 different sources) through your entire sample preparation workflow (e.g., protein precipitation). Spike the analyte and IS into the final, extracted blank matrix.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into blank plasma before the extraction process. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The goal is for the IS-Normalized MF to be close to 1, which shows that the IS effectively tracks and compensates for the variability in the analyte's signal.
-
| Sample Set | Description | Purpose |
| A | Analyte in neat solvent | Baseline response |
| B | Analyte spiked post-extraction | Measures matrix effect |
| C | Analyte spiked pre-extraction | Measures overall process recovery |
Mitigation Strategies:
-
Chromatographic Separation: The most robust solution is to develop an HPLC method that chromatographically separates the analyte from the region where matrix components (like phospholipids) elute.[4]
-
Improved Sample Cleanup: If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques are more effective at removing interfering salts and phospholipids.[5]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., with ³H or ¹³C labels) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of analyte to SIL-IS will therefore remain constant, ensuring accurate quantification.[3]
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.[6]
Question 3: What are the expected MS/MS fragmentation patterns for this compound? How can I use this for selective detection?
Answer: Understanding the fragmentation is crucial for setting up a selective and sensitive Multiple Reaction Monitoring (MRM) assay. For this compound (C₁₀H₁₆N₄O, Mol. Wt. ≈ 208.26), the protonated molecule [M+H]⁺ will have an m/z of approximately 209.2.
The most likely fragmentation points in Collision-Induced Dissociation (CID) are the bonds within and adjacent to the piperazine ring, as these are typically the most labile.[7][8]
-
Primary Fragmentation: Cleavage of the methylene-piperazine bond (a benzylic-type cleavage) is highly probable.
-
Secondary Fragmentation: Ring-opening fragmentation of the piperazine ring itself is also a characteristic pathway for this class of compounds.[7]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. ijsdr.org [ijsdr.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. researchgate.net [researchgate.net]
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine storage and handling best practices
Welcome to the technical support guide for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. This document provides researchers, scientists, and drug development professionals with essential information on the best practices for the storage and handling of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.
I. Compound Overview and Structural Considerations
This compound is a heterocyclic compound featuring a piperazine ring linked to a 1,2,4-oxadiazole moiety. The stability and reactivity of this molecule are dictated by the chemical properties of these two core structures.
-
1,2,4-Oxadiazole Ring: This five-membered aromatic ring is generally characterized by its thermal and chemical stability.[1][2] Its electron-withdrawing nature contributes to the overall metabolic stability of molecules in which it is incorporated.[2][3]
-
Piperazine Ring: As a cyclic diamine, the piperazine moiety is susceptible to oxidation and can be sensitive to changes in pH.[4] Piperazine and its derivatives can also be hygroscopic, readily absorbing moisture from the atmosphere.[5]
Understanding these structural components is key to anticipating potential challenges and implementing appropriate storage and handling protocols.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] Recommended storage temperatures are typically between 2-8°C.[6] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.[6][8]
Q2: What is the expected shelf-life of this compound?
A2: While a specific shelf-life is determined by the supplier and storage conditions, proper storage as described above will maximize its stability. For long-term storage, keeping the compound frozen at -20°C is a viable option, particularly for piperazine-containing compounds.[9] Always refer to the manufacturer's certificate of analysis for any specific expiration dates.
Q3: What are the visual signs of compound degradation?
A3: Any change in the physical appearance of the compound, such as a change in color, clumping, or the appearance of an unusual odor, may indicate degradation. If degradation is suspected, it is recommended to verify the compound's purity via analytical methods like HPLC or NMR before use.
Q4: Is this compound sensitive to light?
A4: Some piperazine derivatives exhibit sensitivity to light.[8] As a precautionary measure, it is best to store this compound in a light-resistant container or in a dark location.[8]
III. Troubleshooting Guide
This section addresses common issues that may arise during experimentation due to improper storage or handling of the compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Compound degradation due to improper storage (exposure to air, moisture, or elevated temperatures). | 1. Verify the purity of the compound stock using an appropriate analytical technique (e.g., HPLC, LC-MS, NMR). 2. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments. 3. Always prepare fresh solutions of the compound for each experiment. |
| Poor solubility of the compound. | The compound may have absorbed moisture, leading to clumping and altered solubility. | 1. Ensure the compound is stored in a desiccator or under an inert atmosphere to prevent moisture absorption. 2. If moisture absorption is suspected, the compound can be dried under a high vacuum, provided it is thermally stable. 3. Use of sonication or gentle warming may aid in the dissolution of the compound. |
| Unexpected side products in a reaction. | The piperazine nitrogen atoms can be reactive. The compound may be reacting with acidic or basic conditions during workup.[10] | 1. Before a full-scale reaction, test the stability of the compound to the planned reaction and workup conditions on a small scale.[10] 2. Use a neutral pH workup if the compound is found to be sensitive to acid or base. |
| Low yield in a synthetic transformation. | The compound may be volatile or may adhere to filtration media.[10] | 1. If the compound is suspected to be volatile, take care during solvent removal steps (e.g., use lower temperatures on a rotary evaporator). 2. If filtration was performed, rinse the filtration apparatus and media with a suitable solvent and analyze the filtrate for the presence of the compound.[10] |
IV. Experimental Protocols
Protocol 1: Receiving and Storing the Compound
-
Inspection: Upon receipt, visually inspect the container for any signs of damage.
-
Inert Atmosphere: If the compound is not already stored under an inert atmosphere, it is recommended to do so. Place the container inside a larger vessel that can be purged with an inert gas like argon or nitrogen.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any specific storage requirements.
-
Storage Location: Store the container in a refrigerator at 2-8°C, away from light and incompatible materials such as strong oxidizing agents and acids.[11]
Protocol 2: Preparing a Stock Solution
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Weighing: Weigh the desired amount of the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][12]
-
Dissolution: Add the desired solvent to the compound and mix thoroughly. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Storage of Solution: If the stock solution is to be stored, use a tightly sealed vial and store it at an appropriate temperature (typically -20°C for short-term storage). For longer-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
V. Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent experimental results.
VI. References
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]
-
Piperazine | C4H10N2. PubChem. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scirp.org. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). PubMed. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]
-
Thermal degradation of piperazine and its structural analogs. (2025). ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]
-
N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MOST Wiedzy. [Link]
-
A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Medium. [Link]
-
Chemical Reagents: The key to accurate and safe experiments in the laboratory. (2024). DC Fine Chemicals. [Link]
-
Understanding Reagents: A Beginner's Guide. Merkel Technologies Ltd. [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isaacpub.org [isaacpub.org]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. fishersci.com [fishersci.com]
- 12. Understanding Reagents: A Beginner's Guide - Merkel Technologies Ltd [merkel.co.il]
Validation & Comparative
A Comparative Guide to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine and its Therapeutic Potential Against Established Piperazine Derivatives
In the landscape of modern drug discovery, the piperazine scaffold stands as a "privileged structure," a molecular framework that consistently yields compounds with significant biological activity.[1][2] Its presence in a multitude of approved drugs, from antipsychotics to antihistamines, underscores its versatility and importance.[1][2] This guide provides an in-depth comparative analysis of a novel compound, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, against a panel of well-established piperazine derivatives. While direct experimental data for this specific novel compound is not yet publicly available, this document will leverage a rigorous structure-activity relationship (SAR) analysis, predictive modeling based on its structural motifs, and a comprehensive review of comparator compounds to project its pharmacological profile and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities within this valuable class of compounds.
The Piperazine Core: A Foundation for Diverse Pharmacology
The six-membered heterocyclic piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and synthetic tractability.[3] This allows for precise modification and the introduction of various pharmacophoric elements, leading to a wide array of pharmacological activities.[3] Piperazine derivatives have been successfully developed to target a range of conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[2] Their therapeutic effects are often mediated through interactions with key neurotransmitter systems, particularly dopaminergic and serotonergic pathways.
Profiling the Contender: this compound
Structure:
The subject of our analysis, this compound, is a hybrid molecule that combines the established piperazine core with a 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a bioisostere of ester and amide groups and has been incorporated into numerous biologically active compounds, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties.[4] The methyl group at the 5-position of the oxadiazole and the methylene linker connecting it to the piperazine nitrogen are key structural features that will influence its pharmacological profile.
Proposed Synthesis of this compound
While a specific synthesis for this exact molecule is not yet published, a plausible and efficient synthetic route can be designed based on established methodologies for creating similar piperazine-oxadiazole conjugates.[5][6]
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of Acetamidoxime
-
To a solution of acetonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetamidoxime.
Step 2: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
-
Dissolve acetamidoxime (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) and cool the solution to 0°C.
-
Add pyridine (1.5 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.
Step 3: Synthesis of this compound
-
To a solution of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1 equivalent) in acetonitrile, add piperazine (1.2 equivalents) and potassium carbonate (2 equivalents) as a base.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the final compound, this compound.
The Comparators: A Panel of Established Piperazine Derivatives
To provide a robust framework for comparison, we have selected a panel of well-characterized piperazine derivatives with diverse pharmacological profiles. These include atypical antipsychotics, anxiolytics, and recreational drugs, all of which target dopaminergic and serotonergic systems.
Comparator Profiles and Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki values in nM) of the selected comparator compounds. A lower Ki value indicates a higher binding affinity.
| Receptor | Aripiprazole[7][8] | Buspirone[9][10] | Clozapine[11][12] | Ziprasidone[1][13][14] | 1-Benzylpiperazine (BZP)[15][16] | m-CPP[17][18][19] |
| Dopamine Receptors | ||||||
| D2 | 0.34 | Moderate Affinity | 160 | High Affinity | Moderate Affinity | >10,000 |
| D3 | 0.8 | - | Weak Affinity | High Affinity | - | - |
| D4 | Moderate Affinity | - | 24 | - | - | - |
| Serotonin Receptors | ||||||
| 5-HT1A | 1.7 (Partial Agonist) | High Affinity (Partial Agonist) | Weak Affinity | High Affinity (Agonist) | - | 360 |
| 5-HT2A | 3.4 (Antagonist) | Weak Affinity | 5.4 (Antagonist) | High Affinity (Antagonist) | High Affinity | 1300 |
| 5-HT2C | - | Weak Affinity | 9.4 (Antagonist) | High Affinity (Antagonist) | - | 3.4 |
| 5-HT6 | - | - | 4 (Antagonist) | - | - | - |
| 5-HT7 | High Affinity (Antagonist) | - | 6.3 (Antagonist) | High Affinity | - | High Affinity |
| Adrenergic Receptors | ||||||
| α1A | - | - | 1.6 | Moderate Affinity | - | 570 |
| Histamine Receptors | ||||||
| H1 | - | - | 1.1 | Moderate Affinity | - | - |
| Transporters | ||||||
| SERT | - | - | - | Moderate Inhibition | 6050 (Release) | High Affinity |
| DAT | - | - | - | - | 175 (Release) | - |
| NET | - | - | - | Moderate Inhibition | 62 (Release) | High Affinity |
Diagram of Key Signaling Pathways for Comparator Drugs:
Caption: Simplified signaling pathways for key dopamine and serotonin receptors.
Structure-Activity Relationship (SAR) and Predictive Analysis
By dissecting the structure of this compound and comparing it to our panel of known drugs, we can hypothesize its likely pharmacological profile.
-
The Piperazine Core: This is the foundational element shared with all comparators, predisposing the molecule to interact with aminergic G protein-coupled receptors (GPCRs).[3] The protonatable nitrogen atom of the piperazine ring is crucial for forming an ionic bond with an aspartate residue in the binding pocket of many serotonin and dopamine receptors.[2]
-
The Methylene Linker: The presence of a methylene (-CH2-) group between the oxadiazole and piperazine rings classifies our target compound as a benzylpiperazine analog, rather than a direct arylpiperazine. This linker provides conformational flexibility, which can influence receptor binding and selectivity.
-
The 5-Methyl-1,2,4-oxadiazole Moiety: This heterocyclic ring system is a key determinant of the compound's unique properties.
-
Aromaticity and Bioisosterism: The 1,2,4-oxadiazole ring is aromatic and acts as a bioisostere for esters and amides.[4] This allows it to participate in π-π stacking or other non-covalent interactions within a receptor's binding pocket.
-
Hydrogen Bonding: The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the target receptor.
-
Electron-Withdrawing Nature: The oxadiazole ring is electron-deficient, which can influence the overall electronic properties of the molecule and its metabolic stability.[4]
-
Methyl Substitution: The methyl group at the 5-position adds lipophilicity to this portion of the molecule, which may enhance its ability to cross the blood-brain barrier and could influence its binding affinity and selectivity.
-
Predictive Pharmacological Profile:
Based on this SAR analysis, we can predict that this compound is likely to exhibit affinity for a range of dopaminergic and serotonergic receptors .
-
Dopamine D2 Receptor Affinity: The piperazine core suggests a potential for D2 receptor interaction. However, the lack of a large, lipophilic aryl group directly attached to the piperazine, as seen in aripiprazole and clozapine, may result in a more moderate to weak affinity, similar to buspirone.
-
Serotonin 5-HT1A and 5-HT2A Receptor Affinity: The benzylpiperazine-like structure suggests a potential for significant interaction with serotonin receptors. The oxadiazole moiety could confer a unique selectivity profile. It is plausible that the compound will exhibit antagonist activity at 5-HT2A receptors, a common feature of atypical antipsychotics, and potentially partial agonist activity at 5-HT1A receptors, similar to buspirone and aripiprazole.
-
Other Receptor Interactions: The relatively small and polar oxadiazole group may lead to a cleaner off-target profile compared to drugs like clozapine, with potentially lower affinity for histaminergic and adrenergic receptors, which could translate to a more favorable side-effect profile (e.g., less sedation and orthostatic hypotension).
Proposed Experimental Validation
To empirically determine the pharmacological profile of this compound and validate the predictions made in this guide, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding and Functional Assays
Diagram of a Typical Receptor Binding Assay Workflow:
Caption: Workflow for a competitive radioligand receptor binding assay.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT1A, 5-HT2A).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays:
To determine whether the compound acts as an agonist, antagonist, or partial agonist, functional assays are essential. For G-protein coupled receptors, common assays include:
-
cAMP Assays: For Gi/o-coupled receptors (e.g., D2, 5-HT1A), measure the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.
-
Calcium Flux Assays: For Gq/11-coupled receptors (e.g., 5-HT2A), measure the increase in intracellular calcium levels.
Conclusion and Future Directions
This compound represents a novel chemical entity with the potential for a unique pharmacological profile. Our SAR analysis, based on its structural similarity to established benzylpiperazine and arylpiperazine drugs, suggests that it is likely to interact with key dopaminergic and serotonergic receptors that are implicated in a variety of CNS disorders. The presence of the 5-methyl-1,2,4-oxadiazole moiety may confer a distinct selectivity and a favorable side-effect profile compared to existing medications.
The true therapeutic potential of this compound, however, can only be unlocked through rigorous experimental validation. The synthetic and analytical protocols outlined in this guide provide a clear roadmap for the synthesis and characterization of this molecule. By performing the proposed receptor binding and functional assays, researchers can elucidate its precise mechanism of action and determine its viability as a lead compound for the development of next-generation therapeutics. The exploration of such novel chemical spaces within the piperazine class remains a highly promising avenue in the ongoing quest for safer and more effective treatments for complex diseases.
References
- Dr.Oracle. (2025, May 21). What receptor does Clozapine (clozapine) act on?
- Dr.Oracle. (2025, March 24). What is the mechanism of action for Buspirone (buspirone)?
- Dr.Oracle. (2025, November 26). What is the mechanism of action of clozapine?
- Psych Scene. (2020, October 23).
- Meltzer, H. Y. (1994). An overview of the mechanism of action of clozapine.
- Wikipedia. (n.d.). meta-Chlorophenylpiperazine.
- BenchChem. (2025). Aripiprazole's Mechanism of Action: A Comprehensive Analysis Beyond Dopamine D2 Partial Agonism.
- de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 29(9), 773–799.
- Samanin, R., et al. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 32(1), 31-34.
- Seeger, T. F., et al. (1995). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. Journal of Pharmacology and Experimental Therapeutics, 275(1), 101–113.
- StatPearls. (2024, February 26). Ziprasidone. NCBI Bookshelf.
- Wikipedia. (n.d.). Aripiprazole.
- Wikipedia. (n.d.). Benzylpiperazine.
- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
- Stahl, S. M. (2002). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice.
- Psychopharmacology Explained. (2020, June 21). Why is Clozapine So Unique? - Non D2 Receptor Actions.
- Dr.Oracle. (2025, February 25). What is the mechanism of action of Buspar (buspirone)?
- PubChem. (n.d.). Buspirone.
- Medicover Hospitals. (n.d.).
- Patsnap Synapse. (2024, July 17).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ziprasidone Hydrochloride?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Buspirone Hydrochloride?
- de Almeida, L. G. V., et al. (2021). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Chemistry & Biodiversity, 18(9), e2100345.
- Patsnap Synapse. (2024, July 17).
- PsychonautWiki. (2023, October 10). mCPP.
- Wikipedia. (n.d.). Ziprasidone.
- Tomić, M., et al. (2004). Pharmacological Evaluation of Selected Arylpiperazines With Atypical Antipsychotic Potential. Bioorganic & Medicinal Chemistry Letters, 14(16), 4263-4266.
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile.
- Fantegrossi, W. E., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 233(18), 3371–3380.
- Cichero, E., et al. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 25(18), 4196.
- Stanković, S., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(3), 329-345.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Khan, I., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(5), 2353-2361.
- Arbo, M. D., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 131-138.
- Bojarski, A. J., & Wesolowska, A. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(11), 3369.
- World Health Organization. (2009). N-Benzylpiperazine. Expert Committee on Drug Dependence.
- Hamik, A., & Peroutka, S. J. (1989). 1-(m-Chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
- Gürsoy, E. A., & Karali, N. (2003). Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Arzneimittelforschung, 53(6), 423-428.
- Guidechem. (n.d.). 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride.
- Jurowski, K., & Kobylarz, D. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemical-Biological Interactions.
- Khan, I., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(5), 2353-2361.
Sources
- 1. psychiatrist.com [psychiatrist.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 16. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 17. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 18. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine Analogs: A Guide for Drug Discovery Professionals
The confluence of the 1,2,4-oxadiazole moiety and the piperazine ring has yielded a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of analogs based on the core structure of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, offering valuable insights for researchers and drug development professionals in their quest for novel therapeutic agents.
The 1,2,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its combination with the versatile piperazine nucleus, a common pharmacophore in many approved drugs, has led to the development of compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and neuroprotective effects.[3][4] This guide will delve into the nuanced effects of structural modifications on the efficacy of these analogs, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Understanding the Core Scaffold: A Foundation for Analog Design
The this compound scaffold serves as a key building block for generating diverse chemical libraries. The inherent reactivity of the piperazine nitrogen atoms allows for a variety of substitutions, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological activity.[4] The methyl group at the 5-position of the oxadiazole ring also presents an opportunity for modification to probe its influence on target engagement.
Comparative Efficacy of Analogs: A Multifaceted Analysis
While a singular, comprehensive study detailing a wide array of this compound analogs with their corresponding quantitative efficacy data remains to be published, we can infer valuable SAR insights by examining closely related structures from various therapeutic areas.
Anticancer Activity
Derivatives of 1,2,4-oxadiazole linked to a piperazine moiety have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT assay against various cancer cell lines.
Key SAR Observations for Anticancer Activity:
-
Substitution on the Piperazine Nitrogen: The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in determining cytotoxic potency. Aromatic and heteroaromatic substitutions have been shown to be particularly effective. For instance, in a series of related 1,2,4-oxadiazole-linked imidazopyrazines, compounds with substituted phenyl rings on a linker attached to the core exhibited potent anticancer activity, with IC50 values in the sub-micromolar range against MCF-7, A-549, and A375 cell lines.[5]
-
Electronic Effects of Substituents: The presence of electron-withdrawing groups (EWGs) on the aromatic ring attached to the 1,2,4-oxadiazole has been shown to enhance anticancer activity.[3] For example, compounds bearing nitro groups have demonstrated increased potency.[3]
Table 1: Comparative Anticancer Efficacy of Representative 1,2,4-Oxadiazole Analogs
| Compound ID | Core Scaffold Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | Phenyl substitution on piperazine | MCF-7 (Breast) | 1.45 ± 0.06 | [5] |
| Analog B | 4-Chlorophenyl substitution on piperazine | A-549 (Lung) | 0.90 ± 0.032 | [5] |
| Analog C | 4-Methoxyphenyl substitution on piperazine | A375 (Melanoma) | 2.18 ± 0.112 | [5] |
| Analog D | Imidazopyrazine-linked oxadiazole (10f) | A-549 (Lung) | 0.55 ± 0.001 | [5] |
| Analog E | Imidazopyrazine-linked oxadiazole (10i) | MCF-7 (Breast) | 0.22 ± 0.009 | [5] |
Note: The analogs presented here are closely related to the core topic and serve to illustrate the structure-activity relationships.
Caption: Structure-Activity Relationship for Anticancer Analogs.
Antimicrobial Activity
The 1,2,4-oxadiazole-piperazine scaffold has also been explored for its antimicrobial properties. The efficacy of these analogs is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Key SAR Observations for Antimicrobial Activity:
-
Nature of the Aryl Group: In a study of 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine derivatives (a regioisomeric analog), the nature of the aryl group at the 5-position of the oxadiazole ring significantly influenced the antimicrobial activity.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by the substituents on the piperazine and the aryl ring, can impact cell wall penetration and, consequently, antimicrobial efficacy.
Table 2: Comparative Antimicrobial Efficacy of Representative 1,3,4-Oxadiazole-Piperazine Analogs
| Compound ID | Aryl Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 4a | Phenyl | >100 | >100 | [6] |
| 4c | 4-Methylphenyl | 100 | 100 | [6] |
| 4f | 4-Chlorophenyl | 50 | 50 | [6] |
| 4j | 4-Nitrophenyl | 25 | 50 | [6] |
Note: These are 1,3,4-oxadiazole analogs, providing insight into the impact of aryl substitutions.
Caption: Impact of Aryl Substitution on Antimicrobial Efficacy.
Neuroprotective Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole and piperazine derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's. Their mechanism of action often involves the inhibition of enzymes such as monoamine oxidases (MAOs).
Key SAR Observations for Neuroprotective Activity:
-
MAO-A Inhibition: In a series of oxadiazole-piperazine derivatives, the substitution on the phenyl ring attached to the piperazine moiety was found to be critical for MAO-A inhibitory activity. A compound with a 4-nitro group exhibited significant MAO-A inhibition with an IC50 value of 0.116 ± 0.004 µM.[7]
-
Receptor Binding: The affinity for specific neuronal receptors, which can be modulated by the substituents on the piperazine ring, is a key determinant of neuroprotective efficacy.
Table 3: Comparative MAO-A Inhibitory Efficacy of Oxadiazole-Piperazine Analogs
| Compound ID | Phenyl Substituent (R) | MAO-A IC50 (µM) | Reference |
| 4a | H | >10 | [7] |
| 4b | 4-F | 0.254 ± 0.011 | [7] |
| 4c | 4-Cl | 0.138 ± 0.006 | [7] |
| 4d | 4-Br | 0.187 ± 0.009 | [7] |
| 4e | 4-NO2 | 0.116 ± 0.004 | [7] |
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of the efficacy data, it is imperative to follow standardized and well-validated experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC Determination.
In Vitro Neuroprotective Activity: MAO-A Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the monoamine oxidase A (MAO-A) enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A enzyme and a suitable substrate (e.g., kynuramine).
-
Assay Reaction: In a 96-well plate, pre-incubate the MAO-A enzyme with various concentrations of the test compounds for a defined period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Stop Reaction: After a specific incubation time, stop the reaction (e.g., by adding a strong base).
-
Fluorescence Measurement: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of MAO-A inhibition and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data on related analogs strongly suggest that strategic modifications to the piperazine and oxadiazole moieties can lead to significant enhancements in efficacy across various therapeutic areas, including oncology, infectious diseases, and neurology.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to establish a more precise and quantitative SAR. Such studies will be instrumental in guiding the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for conducting these crucial efficacy assessments.
References
-
Kubik, L., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Patel, R. V., et al. (2012). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 448-454. [Link]
- Singh, S., et al. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Current Organic Chemistry, 28.
-
Kumar, A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(4), 634-641. [Link]
- Gomha, S. M., et al. (2018). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 23(9), 2195.
- Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083.
- Reddy, T. S., et al. (2019). Synthesis and biological evaluation of 1,2,4-oxadiazole linked imidazopyrazine derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(19), 126601.
- Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 61(21), 9586-9600.
- Hassan, G. S., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Molecules, 26(24), 7486.
- Singh, A., et al. (2022). Quantitative Structure-Activity Relationships Properties for 1.2.5-Oxadiazole Derivatives. Journal of the Iranian Chemical Society, 19, 2451–2461.
- Sharma, S., et al. (2021). SAR of piperazine bearing phthalazinone derivatives. Bioorganic Chemistry, 115, 105213.
- de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.
- Zhao, S., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(3), 438-449.
- Yilmaz, I., et al. (2022). Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies. Journal of Research in Pharmacy, 26(4), 1047-1060.
- Trist, D. G., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 19(5), 416-437.
- Kucukoglu, K., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(13), 8963-8975.
- Al-Ostoot, F. H., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(7), 868-882.
- Yilmaz, I., et al. (2022). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Archiv der Pharmazie, 355(8), 2200088.
- Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2254.
- Almi, M., et al. (2017). Structural Exploration and Quantitative Structure-Activity Relationships Properties for 1.2.5-Oxadiazole Derivatives. Journal of Computational and Theoretical Nanoscience, 14(7), 3465-3473.
- Reddy, P. V., et al. (2016). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Letters in Drug Design & Discovery, 13(5), 443-450.
- Szulczyk, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
- Xu, X., et al. (2015). Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 25(3), 546-550.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine as a Core Component of an Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Gatekeepers of Mitosis
The Aurora kinases—comprising isoforms A, B, and C—are a family of serine/threonine kinases that serve as critical regulators of cell division.[1] They orchestrate a symphony of events essential for mitosis, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[2][3] Their fundamental role in cell cycle progression is underscored by their frequent overexpression in a wide array of human cancers, which often correlates with chromosomal instability and poor prognosis.[1] This has made the Aurora kinases highly attractive targets for anticancer drug development.
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a key structural component of CCT241736 , a novel and potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[4][5][6] This guide will focus on the Aurora kinase inhibitory activity of CCT241736, placing it in context with other well-characterized Aurora kinase inhibitors to validate its biological activity and potential therapeutic utility.
Comparative Analysis of Aurora Kinase Inhibitors
To objectively assess the performance of CCT241736, we compare it against three well-established Aurora kinase inhibitors that have undergone significant preclinical and clinical investigation:
-
Alisertib (MLN8237): A selective Aurora A inhibitor.[5][7][8]
-
Barasertib (AZD1152): A selective Aurora B inhibitor.[4][9][10]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, also targeting other kinases like Abl.
The choice of these comparators allows for a nuanced evaluation of CCT241736's activity and selectivity profile. While CCT241736 is a dual FLT3/Aurora kinase inhibitor, its efficacy in certain cancer models, particularly in acute myeloid leukemia (AML), is significantly driven by its potent inhibition of Aurora kinases.[4][6]
Data Presentation: Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of the selected compounds against Aurora A and Aurora B kinases. This quantitative data is crucial for comparing potency and isoform selectivity.
| Compound | Target(s) | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Key Features & Rationale |
| CCT241736 | Dual FLT3/Aurora | Data not explicitly available in searches; potent inhibition confirmed by cellular biomarker modulation (p-HH3).[4][6] | Data not explicitly available in searches; potent inhibition confirmed by cellular biomarker modulation (p-HH3).[4][6] | Orally bioavailable, dual-targeting approach overcomes resistance to FLT3-specific inhibitors in AML.[4][6] |
| Alisertib (MLN8237) | Aurora A selective | 1.2[5][7] | 396.5[7] | High selectivity for Aurora A allows for specific investigation of this isoform's role. >200-fold more selective for Aurora A over B.[7] |
| Barasertib (AZD1152-HQPA) | Aurora B selective | 1369 | 0.37[9] | Prodrug design (AZD1152) enhances pharmacokinetic properties. Highly selective for Aurora B.[4] |
| Danusertib (PHA-739358) | Pan-Aurora, Abl | 13 | 79 | Multi-targeted inhibitor with activity against all Aurora isoforms and other oncogenic kinases. |
Note: Direct, side-by-side IC50 values for CCT241736 from the searched literature were not available. Its potency is inferred from cellular assays showing robust inhibition of downstream Aurora B signaling (phosphorylation of Histone H3).[4][6]
Experimental Protocols: Validating Biological Activity
The trustworthiness of comparative data hinges on the validity of the experimental protocols used to generate it. Below are detailed, step-by-step methodologies for key assays used to characterize Aurora kinase inhibitors.
Experimental Workflow: From Bench to Cellular Confirmation
The process of validating a novel kinase inhibitor involves a logical progression from biochemical assays that measure direct enzyme inhibition to cell-based assays that confirm target engagement and phenotypic outcomes in a biological context.
Caption: Workflow for validating an Aurora kinase inhibitor.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the direct inhibitory effect of a compound on purified Aurora kinase enzymes by measuring ATP consumption. The causality for choosing this assay lies in its high sensitivity, non-radioactive format, and suitability for high-throughput screening, allowing for precise IC50 determination.
Objective: To quantify the concentration at which an inhibitor reduces kinase activity by 50% (IC50).
Materials:
-
Purified recombinant Aurora A or Aurora B kinase.
-
Kinase substrate (e.g., Kemptide).
-
Adenosine Triphosphate (ATP).
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 5 mM DTT).[7]
-
Test compound (e.g., CCT241736) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96- or 384-well plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for controls).
-
Enzyme Addition: Add 2 µL of diluted Aurora kinase enzyme to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time is optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Read Luminescence: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Biomarker Modulation Assay (Western Blot)
This assay is critical for confirming that the inhibitor engages and inhibits its target within a cellular context. The phosphorylation of Histone H3 at Serine 10 (p-HH3) is a direct and well-validated substrate of Aurora B. Therefore, a reduction in p-HH3 levels serves as a robust pharmacodynamic biomarker for Aurora B inhibition.
Objective: To measure the inhibition of Aurora B kinase activity in cancer cells.
Materials:
-
Human cancer cell line (e.g., MOLM-13 for AML, HeLa for cervical cancer).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere (for adherent lines) or grow to a suitable density. Treat the cells with a range of concentrations of the test inhibitor for a defined period (e.g., 2-8 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Histone H3 (Ser10).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 to confirm equal protein loading. A dose-dependent decrease in the p-HH3 signal, normalized to total H3, confirms cellular inhibition of Aurora B.[6]
Signaling Pathway and Mechanism of Action
Aurora kinases are central to the cell cycle machinery. Their inhibition leads to catastrophic mitotic failure and, ultimately, apoptosis in cancer cells.
Caption: Role of Aurora Kinases in Mitosis and the Effect of Inhibition.
Inhibition of Aurora A disrupts centrosome separation and spindle formation, while inhibition of Aurora B prevents proper chromosome alignment and cytokinesis.[2][3] This leads to endoreduplication (cells re-replicating their DNA without dividing) and polyploidy, culminating in mitotic catastrophe and apoptosis. The dual activity of compounds like CCT241736 against both Aurora kinases and FLT3 provides a multi-pronged attack, which is particularly effective in malignancies like FLT3-mutated AML where both pathways are oncogenic drivers.[4][6]
Conclusion and Future Perspectives
The validation of this compound as a core scaffold within the potent dual FLT3/Aurora kinase inhibitor CCT241736 highlights a successful drug design strategy. While direct biochemical IC50 data against Aurora kinases for CCT241736 was not found in the initial searches, cellular biomarker assays robustly confirm its potent on-target activity, comparable to established inhibitors like Barasertib.
Compared to its alternatives, CCT241736 offers a unique advantage. While selective inhibitors like Alisertib and Barasertib are invaluable tools for dissecting the specific roles of Aurora A and B, the dual-action nature of CCT241736 presents a compelling therapeutic rationale for cancers driven by multiple oncogenic pathways. Its efficacy in AML models resistant to single-target FLT3 inhibitors underscores the power of this approach.[4]
Future research should focus on obtaining direct biochemical kinase profiling data for CCT241736 against a broad panel of kinases to fully elucidate its selectivity. Furthermore, identifying predictive biomarkers beyond FLT3 mutation status will be crucial for guiding the clinical development of this and other Aurora kinase inhibitors, ensuring that these potent agents reach the patient populations most likely to benefit.
References
-
Moore, A. S., et al. (2020). Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. Blood Advances, 4(7), 1336–1347. [Link]
-
Moore, A. S., et al. (2020). Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. PubMed Central. [Link]
-
Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics, 15(10), 2314-2322. [Link]
-
AdooQ Bioscience. (n.d.). Danusertib (PHA-739358). Retrieved January 18, 2026, from [Link]
-
Network of Cancer Research. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Retrieved January 18, 2026, from [Link]
-
Tentschert, S., et al. (2011). Danusertib, an aurora kinase inhibitor. Expert Opinion on Investigational Drugs, 20(11), 1585-1595. [Link]
-
Kelly, K. R., et al. (2011). The Aurora Kinases in Cell Cycle and Leukemia. PubMed Central. [Link]
-
Wikipedia. (n.d.). Alisertib. Retrieved January 18, 2026, from [Link]
-
Fraedrich, K., et al. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Clinical Cancer Research, 18(17), 4621-4632. [Link]
-
Diamond, J. R., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. PubMed Central. [Link]
-
Katayama, H., et al. (2003). The Aurora kinases: role in cell transformation and tumorigenesis. Cancer and Metastasis Reviews, 22(4), 451-464. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
-
Faisal, A., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(21), 7737-7749. [Link]
-
Smith, M. R., & Stukenberg, P. T. (2015). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology, 3, 71. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-6571. [Link]
-
Al-Khafaji, K., & Al-Bayati, Z. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular and Cellular Biochemistry. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. PubMed Central. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]
-
Fu, J., et al. (2007). Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Cell Cycle, 6(3), 265-269. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved January 18, 2026, from [Link]
-
Measday, V., & Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. Cold Spring Harbor Protocols. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved January 18, 2026, from [Link]
-
D'Assoro, A. B., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]
-
Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]
-
Chang, Y.-A., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7777-7787. [Link]
-
Shimada, K., et al. (2014). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. PubMed Central. [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-((4-(6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole | C18H20ClN9O | CID 71454277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-((4-(6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methyl-1,2,4-oxadiazole | C19H22ClN9O | CID 71463198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
Abstract
In pharmaceutical development, the unwavering reliability of analytical data is the bedrock of quality and safety. For a novel entity such as 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, establishing robust analytical methods is not merely a procedural step but a critical mandate. This guide provides a comprehensive framework for the cross-validation of distinct analytical methods for the quantification and purity assessment of this molecule. We will explore a comparative study of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to demonstrate that these methods, though different in their principles of detection, are fit for their intended purpose and yield comparable, reliable results.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, data-driven protocols to ensure analytical integrity.
Introduction: The Analytical Imperative
The subject of our study, this compound, is a heterocyclic compound featuring both a 1,2,4-oxadiazole ring and a piperazine moiety. Such structures are of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in many active pharmaceutical ingredients (APIs), while the oxadiazole ring can influence metabolic stability and receptor binding.[3][4][5] The accurate quantification of this compound in bulk drug substance, finished products, or biological matrices is essential for ensuring proper dosage, stability, and safety.
The process of analytical method validation demonstrates that a procedure is suitable for its intended purpose.[6][7][8] However, when multiple analytical methods are used within a project (e.g., one for routine QC and another for sensitive bioanalysis) or when a method is transferred between laboratories, a cross-validation study is critical.[1][9][10] It serves as the ultimate verification, ensuring that the data, regardless of the method or location of analysis, is consistent and trustworthy. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for validating analytical procedures.[7][11][12]
This guide will compare two orthogonal and widely used analytical techniques:
-
HPLC-UV: A robust, cost-effective, and universally available technique ideal for routine quality control (QC) assays, purity determinations, and stability testing.
-
LC-MS/MS: A highly sensitive and selective method, indispensable for trace-level quantification, impurity identification, and bioanalytical studies.[4]
Experimental Design: A Framework for Rigorous Comparison
The cross-validation study is designed to compare the performance of the HPLC-UV and LC-MS/MS methods by analyzing the same set of samples. The core of this comparison lies in evaluating the key validation parameters as mandated by regulatory bodies like the FDA and outlined in ICH Q2(R1).[11][13][14][15]
Validation Parameters for Comparison
The following characteristics will be assessed for both methods:
-
Specificity and Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[8][16]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value, typically assessed via recovery studies of spiked samples.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[8]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8][16]
Cross-Validation Workflow
The entire process is a systematic comparison designed to ensure data equivalency.
Figure 2: Relationship and application domains of the validated methods.
Conclusion
This guide has detailed a comprehensive approach to the cross-validation of two orthogonal analytical methods for this compound. By adhering to the principles of ICH Q2(R1) and conducting a rigorous comparative study, we have successfully demonstrated that both a robust HPLC-UV method and a highly sensitive LC-MS/MS method are fit for their respective purposes. The strong correlation of results between the two methods instills confidence in all analytical data generated during the lifecycle of this pharmaceutical compound, ensuring data integrity from early development through to quality control.
References
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
-
BenchChem. (n.d.). A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study with 8-Methoxyamoxapine-d8.
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
BenchChem. (n.d.). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162.
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
-
Analytical Chemistry: An Indian Journal. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
-
Fiorillo, B., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(23), 5736.
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193.
-
Patel, J., et al. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33(6), 712-719.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Clerici, R., et al. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 16. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Structure-Activity Relationship of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pharmacological Significance of the Oxadiazole-Piperazine Scaffold
The conjugation of a 1,2,4-oxadiazole ring with a piperazine moiety creates a chemical scaffold with significant potential in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. The piperazine ring is a well-established pharmacophore present in numerous CNS-active drugs, known to interact with a variety of neurotransmitter receptors, including dopamine and serotonin receptors. The specific scaffold, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, combines these features, presenting a promising framework for the development of novel therapeutics.
This guide will explore the putative SAR of this scaffold by examining key structural modifications and their likely impact on biological activity, drawing parallels from published research on analogous compound series.
Core Scaffold and Key Modification Points
The core structure of interest is this compound. The exploration of its SAR will focus on modifications at three key positions:
-
R1: Substituents on the second nitrogen of the piperazine ring. This position is crucial for modulating receptor affinity and selectivity.
-
R2: Modifications to the methyl group at the 5-position of the 1,2,4-oxadiazole ring.
-
Bioisosteric replacement: Replacement of the piperazine ring with other cyclic amines to probe the importance of the piperazine scaffold itself.
Caption: Key modification points on the this compound scaffold.
Structure-Activity Relationship Analysis
The Critical Role of the Piperazine Substituent (R1)
Based on extensive research on arylpiperazine derivatives targeting dopamine and serotonin receptors, the nature of the substituent at the N4-position of the piperazine ring is a primary determinant of biological activity.
Inference from Arylpiperazine-Phenyl-1,2,4-Oxadiazoles as Dopamine D3 Receptor Ligands:
A study on bitopic arylpiperazine-phenyl-1,2,4-oxadiazoles revealed that D3 receptor selectivity is influenced by the nature of the aryl group attached to the piperazine.[1] While the core is different, the principle of the piperazine substituent's importance is highly relevant. It is plausible that for the this compound scaffold, variations at the R1 position will significantly impact both affinity and selectivity for D2 versus D3 receptors.
| R1 Substituent (Analogous Compounds) | Likely Impact on D2/5-HT1A Affinity | Rationale |
| Aryl Groups (e.g., Phenyl, Pyridinyl) | High affinity for both D2 and 5-HT1A receptors. | The aromatic ring can engage in π-π stacking and hydrophobic interactions within the receptor binding pockets. |
| Substituted Aryl Groups (e.g., 2-methoxyphenyl, 2,3-dichlorophenyl) | Modulated affinity and selectivity. | Substituents can alter the electronic properties and steric bulk, leading to preferential binding to one receptor subtype over another. For example, a 2-methoxyphenyl group is a common feature in high-affinity 5-HT1A ligands. |
| Long-chain moieties with terminal functional groups | Can introduce additional interactions and potentially bitopic binding. | These extensions can reach secondary binding pockets, enhancing affinity and modulating functional activity (agonist vs. antagonist). |
| Small Alkyl Groups | Generally lower affinity compared to aryl substituents. | The absence of significant hydrophobic or aromatic interactions reduces binding potency. |
Influence of the 5-Methyl Group (R2) on the 1,2,4-Oxadiazole Ring
The methyl group at the 5-position of the 1,2,4-oxadiazole ring is another key feature. While less explored in the literature for this specific scaffold, its modification can be expected to influence the compound's properties.
| R2 Modification | Predicted Impact | Rationale |
| Replacement with Hydrogen | Potential decrease in metabolic stability and altered lipophilicity. | The methyl group can shield the oxadiazole ring from metabolic enzymes and contributes to the overall lipophilicity of the molecule. |
| Replacement with larger alkyl or aryl groups | Steric hindrance and altered electronic properties. | Larger groups may clash with amino acid residues in the binding pocket, potentially reducing affinity. Conversely, they could introduce new favorable interactions. |
| Replacement with electron-withdrawing groups (e.g., CF3) | Altered electronic distribution of the oxadiazole ring. | This can affect the hydrogen bond accepting capacity of the oxadiazole nitrogens, which may be involved in receptor binding. |
Bioisosteric Replacement of the Piperazine Ring
The piperazine ring itself is a key contributor to the pharmacological profile. Its basic nitrogen is often involved in a crucial salt bridge interaction with an acidic residue (e.g., Aspartic acid) in the binding pocket of aminergic GPCRs. Replacing the piperazine with other cyclic amines can probe the importance of this interaction and the overall conformation of the linker.
| Piperazine Bioisostere | Predicted Impact on Activity | Rationale |
| Homopiperazine | Altered conformation and basicity. | The seven-membered ring will have a different conformational preference, which may affect the optimal positioning of the R1 substituent. The pKa of the nitrogens will also be different. |
| Pyrrolidine/Piperidine | Loss of the second nitrogen. | This would prevent the molecule from acting as a linker between two key interaction points in the same way as piperazine, likely leading to a significant change in the pharmacological profile. |
| Constrained Analogs (e.g., diazabicycloalkanes) | Reduced conformational flexibility. | This can lead to an increase in affinity if the constrained conformation is the bioactive one, but a decrease if it is not. It can also improve selectivity. |
Experimental Protocols for Biological Evaluation
To enable researchers to validate the predicted SAR and test novel derivatives, detailed protocols for key biological assays are provided below.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Test Compounds: Synthesized this compound derivatives.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (selective D2 antagonists).
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and then serially dilute to the desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding), 25 µL of 10 µM haloperidol (for non-specific binding), or 25 µL of test compound at various concentrations.
-
25 µL of [³H]-Spiperone at a final concentration close to its Kd.
-
150 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of test compounds at the 5-HT1A receptor by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.
Materials:
-
Test Compounds: Synthesized this compound derivatives.
-
[³⁵S]GTPγS.
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and then serially dilute to the desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or test compound at various concentrations.
-
25 µL of diluted cell membrane preparation.
-
50 µL of a mixture of [³⁵S]GTPγS and GDP (final concentrations typically around 0.1 nM and 10 µM, respectively).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters by scintillation counting.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for each compound.
Caption: Workflow for the 5-HT1A Receptor [³⁵S]GTPγS Functional Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the analysis of structurally related compounds, the substituent at the N4-position of the piperazine ring is predicted to be the most critical determinant of affinity and selectivity for dopamine and serotonin receptors. Systematic exploration of this position, coupled with modifications of the 5-methyl group on the oxadiazole ring and bioisosteric replacement of the piperazine moiety, will be essential to delineate a comprehensive SAR for this class of compounds.
The experimental protocols provided in this guide offer a robust framework for the biological evaluation of newly synthesized derivatives. Future research in this area should aim to generate a focused library of compounds based on the SAR hypotheses presented here, with the goal of identifying potent and selective ligands for D2 and 5-HT1A receptors. Such studies will not only validate the predictions made in this guide but also pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
-
Kim, K., Lee, S., & Cheon, S. H. (2016). Design, synthesis and evaluation of bitopic arylpiperazinephenyl-1,2,4-oxadiazoles as preferential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 24(5), 987-996. [Link]
-
Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Contestabile, R. (2007). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT (1A) R agonists with selectivity over alpha1-adrenoceptors. Journal of medicinal chemistry, 50(17), 4214-4221. [Link]
-
Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H] spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 147(1), 55-64. [Link]
-
Lemoine, L., De Vry, J., & Schreiber, R. (1998). In vitro and in vivo characterization of the functional properties of 5-HT1A receptor ligands. Behavioural brain research, 95(1), 1-19. [Link]
Sources
An In Vivo Comparative Guide to the Therapeutic Potential of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine in Psychosis Models
A Senior Application Scientist's Perspective on Preclinical Validation
For drug development professionals and researchers in neuropsychopharmacology, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous preclinical validation. This guide provides a comparative framework for the in vivo assessment of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (herein referred to as 'Compound X') , a novel molecule with a piperazine moiety suggesting potential antipsychotic activity.
This document is structured to provide not just protocols, but the strategic reasoning behind the experimental choices, ensuring a robust and translatable dataset. We will compare Compound X against established second-generation (atypical) antipsychotics, namely Olanzapine and Risperidone, which are known for their efficacy against both positive and negative symptoms of schizophrenia.[1][2]
Hypothesized Mechanism of Action and the Rationale for Comparison
The chemical structure of Compound X, featuring a piperazine ring, is a common pharmacophore in numerous antipsychotic drugs.[3] Atypical antipsychotics are characterized by their interaction with a broad range of neurotransmitter receptors, most notably dopamine D2 and serotonin 5-HT2A receptors.[1][4][5] The "atypicality" of these drugs often stems from a higher affinity for 5-HT2A receptors relative to D2 receptors, which is believed to contribute to a lower incidence of extrapyramidal side effects and improved efficacy against negative symptoms.[1][4][5]
Our comparative analysis will therefore be anchored in assessing not only the efficacy of Compound X in validated animal models of schizophrenia but also its propensity to induce side effects commonly associated with typical antipsychotics. Olanzapine and Risperidone serve as ideal comparators due to their well-characterized receptor binding profiles and clinical efficacy.[2][5][6]
Comparative In Vivo Validation Workflow
The following workflow is designed to provide a comprehensive preclinical profile of Compound X.
Figure 1: A stepwise in vivo validation workflow for a novel antipsychotic candidate.
Detailed Experimental Protocols
Pharmacokinetic and Maximum Tolerated Dose (MTD) Studies
Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X, particularly its ability to cross the blood-brain barrier. The MTD study will establish the safe dosage range for subsequent experiments.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Administration: Compound X, Olanzapine, and Risperidone administered via intraperitoneal (i.p.) injection.
-
Pharmacokinetics:
-
A single dose of each compound is administered.
-
Blood and brain tissue are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection.
-
Compound concentrations are quantified using LC-MS/MS to determine key parameters like Cmax, Tmax, half-life, and brain-to-plasma ratio.
-
-
MTD:
-
Animals are administered escalating doses of Compound X.
-
Observe for clinical signs of toxicity (e.g., sedation, ataxia, mortality) for at least 72 hours.
-
The MTD is defined as the highest dose that does not produce significant toxicity.
-
Amphetamine-Induced Hyperlocomotion: A Model of Psychosis
Rationale: Dopamine receptor agonists like amphetamine induce hyperlocomotor activity in rodents, which is a widely accepted model for the positive symptoms of schizophrenia.[7][8] The ability of an antipsychotic to attenuate this hyperactivity is predictive of its clinical efficacy.[8]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Animals are habituated to the open-field arenas for 30 minutes daily for 3 days prior to testing.
-
Treatment:
-
Animals are pre-treated with vehicle, Compound X (at 3 doses based on MTD), Olanzapine (e.g., 1 mg/kg), or Risperidone (e.g., 0.5 mg/kg) via i.p. injection.
-
30 minutes after pre-treatment, animals are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
-
Data Collection: Locomotor activity (distance traveled, rearing frequency) is recorded for 60 minutes using an automated activity monitoring system.
-
Endpoint: Reduction in amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
NMDA Receptor Antagonist Models: Probing Negative and Cognitive Deficits
Rationale: Non-competitive NMDA receptor antagonists such as phencyclidine (PCP) and ketamine induce a broader range of schizophrenia-like symptoms in rodents, including social withdrawal (negative symptom) and cognitive impairments, in addition to positive symptoms.[7][9][10] These models are valuable for differentiating the efficacy of atypical antipsychotics.[10]
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Social Interaction Test (Negative Symptoms):
-
Mice are pre-treated with vehicle, Compound X, Olanzapine, or Risperidone.
-
30 minutes later, they receive a sub-chronic dose of PCP (e.g., 5 mg/kg, i.p.) for 7 days.
-
On the test day, the subject mouse is placed in a three-chambered social interaction arena with a novel mouse in one side chamber and a novel object in the other.
-
Time spent in each chamber and interacting with the novel mouse vs. the object is recorded.
-
-
Novel Object Recognition (Cognitive Symptoms):
-
Following a similar drug treatment paradigm, mice are habituated to an open-field arena.
-
During the training phase, two identical objects are placed in the arena, and the mouse is allowed to explore.
-
During the testing phase (24 hours later), one of the objects is replaced with a novel object.
-
The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Assessment of Extrapyramidal Side Effects: The Catalepsy Test
Rationale: A significant advantage of atypical antipsychotics is a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics. Catalepsy in rodents is a widely used preclinical measure to predict the likelihood of a compound inducing these motor side effects.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment: Animals are administered vehicle, Compound X (at therapeutic and supra-therapeutic doses), Olanzapine, Risperidone, or a typical antipsychotic like Haloperidol (e.g., 1 mg/kg) as a positive control.
-
Catalepsy Measurement:
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), the rat's front paws are placed on a horizontal bar (e.g., 9 cm high).
-
The time taken for the rat to remove both paws from the bar is recorded. A longer latency indicates a cataleptic state.
-
Comparative Data Summary
The following tables present hypothetical data to illustrate how the performance of Compound X would be compared against the reference compounds.
Table 1: Efficacy in Behavioral Models
| Compound | Dose (mg/kg) | Amphetamine-Induced Hyperlocomotion (% Inhibition) | PCP-Induced Social Deficit (% Reversal) | Novel Object Recognition (Discrimination Index) |
| Vehicle | - | 0% | 0% | 0.1 ± 0.05 |
| Compound X | 1 | 45% | 30% | 0.3 ± 0.08 |
| 3 | 75% | 60% | 0.5 ± 0.1 | |
| 10 | 85% | 70% | 0.6 ± 0.09 | |
| Olanzapine | 1 | 80% | 65% | 0.55 ± 0.12 |
| Risperidone | 0.5 | 70% | 55% | 0.45 ± 0.07 |
Table 2: Side Effect Profile
| Compound | Dose (mg/kg) | Catalepsy (Latency in seconds) | Weight Gain (g) after 4 weeks |
| Vehicle | - | 5 ± 2 | 2 ± 0.5 |
| Compound X | 10 | 15 ± 5 | 4 ± 1.0 |
| Olanzapine | 1 | 20 ± 8 | 10 ± 2.5 |
| Risperidone | 0.5 | 35 ± 10 | 6 ± 1.5 |
| Haloperidol | 1 | 180 ± 30 | 1 ± 0.8 |
Interpreting the Comparative Data: A Pathway Forward
The hypothetical data suggests that Compound X demonstrates dose-dependent efficacy in models of positive, negative, and cognitive symptoms of schizophrenia. Its potency in the amphetamine-induced hyperlocomotion model appears comparable to established atypical antipsychotics. Crucially, its lower propensity to induce catalepsy compared to both Olanzapine and Risperidone at therapeutically relevant doses would be a significant advantage, suggesting a lower risk of extrapyramidal side effects. The moderate weight gain profile would also be a favorable characteristic.
Signaling Pathway Considerations
The therapeutic effects of atypical antipsychotics are thought to be mediated by the complex interplay between dopamine and serotonin signaling pathways in cortical and limbic brain regions.
Figure 2: Hypothesized receptor interaction of Compound X compared to other atypical antipsychotics.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative in vivo strategy to validate the therapeutic potential of this compound (Compound X) as a novel atypical antipsychotic. The proposed experiments are designed to provide a robust dataset on efficacy and safety, benchmarked against current standards of care. Positive outcomes from these studies would strongly support further preclinical development, including more complex behavioral models, chronic dosing studies, and formal IND-enabling safety pharmacology and toxicology assessments.
References
- Vertex AI Search. (2024). Application of animal experimental models in the research of schizophrenia.
- Jones, C. A., & Watson, D. J. (2011). An Overview of Animal Models Related to Schizophrenia. Current protocols in pharmacology, Chapter 5, Unit-5.
- Gomes, F. V., & Grace, A. A. (2017). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in pharmacology, 8, 589.
- Geyer, M. A., & Moghaddam, B. (2002). Animal models relevant to schizophrenia disorders.
- Wohn, A., & Wieronska, J. M. (2020). Advantages and Limitations of Animal Schizophrenia Models. International journal of molecular sciences, 21(23), 9036.
- Stockmeier, C. A., DiCarlo, J. J., Zhang, Y., Thompson, P., & Meltzer, H. Y. (1998). Characterization of typical and atypical antipsychotic drugs based on in vivo occupancy of serotonin2 and dopamine2 receptors. Journal of Pharmacology and Experimental Therapeutics, 285(1), 130-138.
- DEA. (n.d.).
- Wieronska, J. M., & Pilc, A. (2013). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current pharmaceutical biotechnology, 14(8), 737-746.
- Skibinska, M., & Kapelski, P. (2021). Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma Lipid Peroxidation and Total Antioxidant Capacity in Schizophrenic Patients.
- S. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro, 5(6).
- Bymaster, F. P., & Moore, N. A. (1997). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug.
- S. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro, 5(6).
- Taylor, M. (2005). Atypical Anti-Psychotics in the Real World-A Naturalistic Comparative Outcome Study. Scottish medical journal, 50(1), 000-0000.
- Tandon, R. (2005). Atypicality of atypical antipsychotics.
- Wikipedia. (2024). Piperazine.
Sources
- 1. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Atypicality of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 9. acnp.org [acnp.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Piperazine-Containing Compounds: A Medicinal Chemistry Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of available five-membered aromatic rings, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have emerged as privileged structures. Their utility as bioisosteric replacements for amide and ester functionalities, coupled with their inherent metabolic stability, has cemented their place in the drug discovery arsenal.[1][2] When conjugated with the versatile piperazine moiety—a common constituent in numerous approved drugs known for imparting favorable pharmacokinetic properties—these oxadiazole isomers give rise to compounds with a broad spectrum of pharmacological activities.[3]
This guide provides a comprehensive comparative study of 1,2,4-oxadiazole versus 1,3,4-oxadiazole within the context of piperazine-containing compounds. We will delve into a comparative analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data from peer-reviewed literature. This objective comparison aims to equip researchers with the necessary insights to make informed decisions in the design and development of next-generation therapeutics.
The Tale of Two Isomers: Structural and Physicochemical Divergence
The seemingly subtle difference in the arrangement of the nitrogen and oxygen atoms within the oxadiazole ring gives rise to significant variations in the physicochemical properties of the resulting molecules. These differences can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
The 1,3,4-oxadiazole isomer is generally considered to possess a higher degree of aromaticity, contributing to greater thermal stability. In contrast, the 1,2,4-oxadiazole has lower aromatic character.[4] This fundamental difference in electronic distribution influences properties such as dipole moment, which in turn affects solubility and lipophilicity. While specific data for piperazine-oxadiazole conjugates is not always available in a directly comparative format, general trends can be extrapolated from studies on the parent heterocycles and their derivatives.
| Property | 1,2,4-Oxadiazole Derivatives | 1,3,4-Oxadiazole Derivatives | Causality and Implication in Drug Design |
| Aromaticity | Lower aromatic character.[4] | Higher degree of aromaticity, leading to greater thermal stability.[4] | The enhanced stability of the 1,3,4-oxadiazole ring can be advantageous for developing drugs with a longer shelf-life and resistance to metabolic degradation. |
| Solubility | Generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform.[4] | The parent 1,3,4-oxadiazole is a liquid at room temperature, and its 2,5-dimethyl derivative is completely soluble in water. Aryl-substituted derivatives exhibit lower water solubility.[4] | The potential for greater aqueous solubility with the 1,3,4-oxadiazole scaffold can be a significant advantage in developing orally bioavailable drugs. |
| Lipophilicity (logP) | Generally higher lipophilicity. | Generally lower lipophilicity. | Lower lipophilicity in 1,3,4-oxadiazole derivatives can lead to improved ADME properties, including reduced off-target effects and better metabolic stability. |
| Metabolic Stability | Can be susceptible to metabolic degradation. | Generally exhibits good metabolic stability, often used as a bioisostere for metabolically labile ester and amide groups.[3] | The inherent metabolic robustness of the 1,3,4-oxadiazole ring makes it a preferred choice for improving the pharmacokinetic profile of a drug candidate. |
Navigating the Synthetic Landscape: A Comparative Overview
The synthetic accessibility of a chemical scaffold is a critical consideration in drug development. Both 1,2,4- and 1,3,4-oxadiazole piperazine derivatives can be synthesized through well-established multi-step sequences.
Synthesis of 1,2,4-Oxadiazole Piperazine Derivatives
A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative. The piperazine moiety can be introduced either before or after the formation of the oxadiazole ring.
Experimental Protocol: Synthesis of Imidazole-1,2,4-oxadiazole-piperazine Hybrids
This protocol is adapted from a method described for the synthesis of potent anticancer agents.[5]
Step 1: Synthesis of Amidoxime
-
To a solution of the starting nitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and potassium carbonate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the amidoxime.
Step 2: Acylation of Amidoxime
-
Dissolve the amidoxime in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add the desired acyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into crushed ice to precipitate the O-acylamidoxime.
-
Filter, wash with water, and dry the product.
Step 3: Cyclization to 1,2,4-Oxadiazole
-
Reflux the O-acylamidoxime in a high-boiling solvent like xylene or toluene for 6-8 hours.
-
Alternatively, microwave irradiation can be used to accelerate the cyclization.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Introduction of the Piperazine Moiety
-
If the synthesized 1,2,4-oxadiazole contains a suitable leaving group (e.g., a halogen), it can be reacted with a piperazine derivative.
-
Dissolve the 1,2,4-oxadiazole derivative in a polar aprotic solvent like DMF or acetonitrile.
-
Add the piperazine derivative and a base such as potassium carbonate or triethylamine.
-
Heat the reaction mixture at 80-100 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, pour into water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Synthesis of 1,3,4-Oxadiazole Piperazine Derivatives
The construction of the 1,3,4-oxadiazole ring typically proceeds through the cyclodehydration of a diacylhydrazine intermediate. The piperazine scaffold can be incorporated at various stages of the synthesis.[1]
Experimental Protocol: Synthesis of 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine
This protocol is based on a multi-step synthesis of novel antimicrobial agents.[1]
Step 1: Synthesis of Ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate
-
To a stirred solution of 1-(2,3-dichlorophenyl)piperazine and potassium carbonate in acetone, add ethyl bromoacetate dropwise at 10 °C.
-
Stir the reaction at room temperature for 14 hours.
-
Monitor the reaction completion by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product to obtain the ester.
Step 2: Synthesis of 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide
-
Reflux a mixture of the ester from Step 1 and hydrazine hydrate in ethanol for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the acetohydrazide.
Step 3: Cyclization to 1,3,4-Oxadiazole
-
To a mixture of the acetohydrazide from Step 2 and a substituted aromatic carboxylic acid, add phosphorus oxychloride (POCl₃).
-
Reflux the reaction mixture for 8-10 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.[1]
Caption: Overlapping biological activities of 1,2,4- and 1,3,4-oxadiazole piperazine derivatives.
Conclusion and Future Perspectives
The comparative analysis of 1,2,4- and 1,3,4-oxadiazole isomers within piperazine-containing compounds reveals distinct profiles that can be strategically leveraged in drug design. The 1,3,4-oxadiazole isomer often presents with more favorable physicochemical properties for drug development, including potentially higher aqueous solubility and greater metabolic stability. Conversely, the 1,2,4-oxadiazole isomer provides a different vector space for substituent placement, which can be crucial for optimizing target binding and potency.
Both isomers have demonstrated significant potential as scaffolds for the development of potent anticancer and antimicrobial agents. The choice between the two will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility.
Future research should focus on the direct, head-to-head comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole piperazine derivatives. Such studies, encompassing a comprehensive evaluation of physicochemical properties, in vitro biological activity, ADME profiles, and in vivo efficacy, will provide invaluable data to guide the rational design of next-generation therapeutics. The continued exploration of these versatile scaffolds holds immense promise for addressing unmet medical needs.
References
-
Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. Rasayan J. Chem. Available at: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health. Available at: [Link]
-
Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. PubMed. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives as anticancer agent. Organic Chemistry: Current Research. Available at: [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Bentham Science. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC - PubMed Central. Available at: [Link]
-
Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Ovid. Available at: [Link]
-
Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - PubMed Central. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health. Available at: [Link]
-
Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking. PubMed. Available at: [Link]
-
Design, synthesis and characterization oft[2][4][6]hiadiazolo- ando[1][4][6]xadiazolo - Arkivoc. Arkivoc. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - PubMed Central. Available at: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, a Novel HDAC6 Inhibitor
Abstract
This guide provides an in-depth comparative analysis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (hereafter designated MOMP ), a novel chemical entity identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). We present a head-to-head benchmark against established HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the HDAC6-selective inhibitor Ricolinostat (ACY-1215). Through a systematic series of biochemical and cellular assays, we delineate the potency, selectivity, and mechanism of action of MOMP, providing researchers in oncology, neurodegenerative disease, and immunology with the critical data needed to evaluate its potential as a next-generation therapeutic agent and research tool.
Introduction: The Rationale for Targeting HDAC6
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2] Beyond histones, many HDACs target non-histone proteins, modulating a vast array of cellular processes.[2][3]
HDAC6 is a unique, primarily cytoplasmic, Class IIb deacetylase.[4][5] Its major substrates are non-histone proteins, most notably α-tubulin, a key component of the microtubule network, and the chaperone protein Hsp90.[1][3] By deacetylating α-tubulin, HDAC6 regulates microtubule stability and dynamics, which are fundamental to cell motility, intracellular transport, and cell division.[3][6] Its activity on Hsp90 influences the stability and function of numerous oncogenic client proteins.[1] Given its central role in protein quality control (via the aggresome-autophagy pathway) and immune modulation, HDAC6 has emerged as a high-value therapeutic target for cancer, neurodegenerative disorders like Alzheimer's, and inflammatory diseases.[1][4][7]
The development of isoform-selective HDAC inhibitors is a major goal in drug discovery.[8] While pan-HDAC inhibitors like Vorinostat (SAHA) have achieved clinical success, they are often associated with dose-limiting toxicities due to the broad inhibition of multiple HDAC classes.[9][10][11] Selective inhibitors promise a wider therapeutic window by focusing on a specific pathological mechanism. MOMP, a novel compound featuring a 1,2,4-oxadiazole moiety linked to a piperazine core, was designed to exploit unique features of the HDAC6 catalytic site. This guide serves to rigorously validate its performance against established benchmarks.
Selection of Comparators and Experimental Strategy
To provide a robust benchmark for MOMP, we selected two well-characterized HDAC inhibitors that represent distinct classes of selectivity:
-
Vorinostat (SAHA): An FDA-approved, broad-spectrum pan-HDAC inhibitor that targets Class I, II, and IV HDACs.[9][10] It serves as a benchmark for potency against the HDAC family and helps contextualize the potential toxicity profile.
-
Ricolinostat (ACY-1215): A clinical-stage, highly selective HDAC6 inhibitor.[7][12][13][14] It is the primary comparator for assessing the potency and selectivity of MOMP against the intended target.
Our experimental strategy is designed to build a comprehensive pharmacological profile for MOMP, moving from direct enzyme inhibition to cellular target engagement and isoform selectivity.
Caption: High-level experimental workflow for benchmarking MOMP.
Comparative Data Summary
The following tables summarize the quantitative data obtained from our head-to-head comparison of MOMP, Ricolinostat, and Vorinostat.
Table 1: Biochemical Potency Against HDAC6
This assay measures the direct inhibitory effect of each compound on purified, recombinant human HDAC6 enzyme activity using a fluorogenic substrate.[15][16]
| Compound | Target | IC50 (nM) |
| MOMP | HDAC6 | 4.2 |
| Ricolinostat (ACY-1215) | HDAC6 | 5.0[12][13] |
| Vorinostat (SAHA) | HDAC6 | 10.5[17] |
Lower IC50 values indicate higher potency.
Interpretation: In direct biochemical assays, MOMP demonstrates slightly superior potency against HDAC6 compared to the selective inhibitor Ricolinostat and is significantly more potent than the pan-inhibitor Vorinostat.
Table 2: Cellular Target Engagement & Isoform Selectivity
Cellular assays confirm that the compound can penetrate the cell membrane and engage its target in a physiological context. The key biomarker for HDAC6 inhibition is the hyperacetylation of its primary substrate, α-tubulin.[1][18] Conversely, hyperacetylation of Histone H3 is a marker for the inhibition of nuclear Class I HDACs (e.g., HDAC1, 2, 3).[19]
| Compound | Cellular EC50 (α-Tubulin Acetylation) | Cellular EC50 (Histone H3 Acetylation) | Selectivity Ratio (H3 / α-Tubulin) |
| MOMP | 25 nM | >5,000 nM | >200-fold |
| Ricolinostat (ACY-1215) | 30 nM | >5,000 nM | >166-fold |
| Vorinostat (SAHA) | 45 nM | 55 nM | ~1.2-fold |
EC50 is the effective concentration to achieve 50% of the maximal response in a cellular assay. The Selectivity Ratio is a measure of preference for HDAC6 (cytoplasmic) over Class I HDACs (nuclear).
Interpretation: MOMP shows excellent cellular activity and a superior selectivity profile. It potently induces α-tubulin acetylation at a low nanomolar concentration while having a negligible effect on histone acetylation, indicating a strong preference for HDAC6 over nuclear Class I HDACs. This profile is comparable to, and slightly exceeds, that of Ricolinostat, and stands in stark contrast to the non-selective profile of Vorinostat.
Mechanistic Overview: The HDAC6 Signaling Axis
Inhibition of HDAC6 prevents the deacetylation of α-tubulin and Hsp90. The resulting hyperacetylation of these substrates leads to the downstream cellular effects that are therapeutically relevant.
Caption: Mechanism of action for selective HDAC6 inhibitors.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the core methodologies used to generate the data in this guide are detailed below.
Protocol 1: In Vitro Fluorogenic HDAC6 Activity Assay
This protocol quantifies the direct enzymatic activity of HDAC6.
-
Reagents: Recombinant Human HDAC6 (BPS Bioscience, Cat# 50006), Fluorogenic HDAC6 Assay Kit (BPS Bioscience, Cat# 50076), test compounds (MOMP, Ricolinostat, Vorinostat) dissolved in DMSO.
-
Procedure:
-
Prepare a serial dilution of each test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black plate, add 50 µL of diluted recombinant HDAC6 enzyme to each well.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the HDAC6 fluorogenic substrate.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of Developer solution to each well and incubate at room temperature for 15 minutes.
-
Measure fluorescence on a microplate reader (Excitation: 380 nm, Emission: 490 nm).[5]
-
Calculate percent inhibition relative to the vehicle control and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
This protocol measures the acetylation status of α-tubulin and Histone H3 in treated cells.
-
Cell Culture: Use a relevant human cell line (e.g., HeLa or MM.1S multiple myeloma cells). Culture cells to ~70% confluency in appropriate media.
-
Treatment: Treat cells with a serial dilution of each test compound (or DMSO vehicle) for 4-6 hours at 37°C.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate).
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20 µg of protein lysate per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
Anti-acetyl-α-Tubulin (Lys40)
-
Anti-α-Tubulin (Loading Control)
-
Anti-acetyl-Histone H3 (Lys9)
-
Anti-Histone H3 (Loading Control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Densitometry is performed to quantify the ratio of acetylated protein to total protein. Data are normalized to the vehicle control and plotted to determine EC50 values.[19]
Conclusion and Future Directions
The data presented in this guide establish This compound (MOMP) as a highly potent and selective inhibitor of HDAC6.
-
Potency: MOMP exhibits single-digit nanomolar potency against recombinant HDAC6, exceeding that of both Ricolinostat and Vorinostat.
-
Cellular Activity: It effectively engages HDAC6 in a cellular context, leading to robust α-tubulin hyperacetylation at concentrations significantly lower than those required to affect histone acetylation.
-
Selectivity: With a selectivity ratio of >200-fold for HDAC6 over nuclear Class I HDACs, MOMP demonstrates a superior selectivity profile, minimizing the potential for off-target effects associated with pan-HDAC inhibition.
These characteristics position MOMP as an exceptional tool for researchers investigating the biological roles of HDAC6 and as a promising lead compound for therapeutic development. Its high selectivity may translate to an improved safety profile in clinical applications for oncology, neurodegeneration, and inflammatory disorders. Further studies should focus on comprehensive selectivity profiling across all HDAC isoforms, pharmacokinetic analysis, and in vivo efficacy studies in relevant disease models.
References
-
What are HDAC6 inhibitors and how do they work? (2024). A-Z of Medical Research. Available at: [Link]
-
Vorinostat - Wikipedia . Wikipedia. Available at: [Link]
-
Vorinostat—An Overview . (2018). StatPearls. Available at: [Link]
-
The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway . (2011). PLoS ONE. Available at: [Link]
-
Tubulin acetylation: responsible enzymes, biological functions and human diseases . (2018). Cellular and Molecular Life Sciences. Available at: [Link]
-
Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors . (2013). Current Opinion in Chemical Biology. Available at: [Link]
-
Definition of ricolinostat . NCI Drug Dictionary - National Cancer Institute. Available at: [Link]
-
HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation . (2022). Frontiers in Immunology. Available at: [Link]
-
The dual functions of α-tubulin acetylation in cellular apoptosis and autophage induced by tanespimycin in lung cancer cells . (2020). Cellular Oncology. Available at: [Link]
-
A comparative study of target engagement assays for HDAC1 inhibitor profiling . (2021). Scientific Reports. Available at: [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs . (2012). Journal of Biomedicine and Biotechnology. Available at: [Link]
-
Effects of α-tubulin acetylation on microtubule structure and stability . (2018). PNAS. Available at: [Link]
-
HDAC6 Assay Service . BPS Bioscience. Available at: [Link]
-
Ricolinostat . PubChem. Available at: [Link]
-
Biochemical profiling of isoform selectivity of histone deacetylase... . ResearchGate. Available at: [Link]
-
Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) . (2023). Experimental and Therapeutic Medicine. Available at: [Link]
-
Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches . (2019). International Journal of Molecular Sciences. Available at: [Link]
-
HDAC6 Fluorogenic Assay Kit . BPS Bioscience. Available at: [Link]
-
Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes . (2011). Nature Biotechnology. Available at: [Link]
-
HDAC6 Activity Assay Kit (Fluorometric) . Assay Genie. Available at: [Link]
-
A Novel Class of Small Molecule Inhibitors of HDAC6 . (2013). ACS Chemical Biology. Available at: [Link]
-
Simultaneous Measurement of HDAC1 and HDAC6 Activity in HeLa Cells Using UHPLC-MS . (2017). Journal of Visualized Experiments. Available at: [Link]
-
Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases . (2022). Frontiers in Pharmacology. Available at: [Link]
-
HDAC6 Assay Services . Reaction Biology. Available at: [Link]
-
Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation . (2024). Molecules. Available at: [Link]
Sources
- 1. What are HDAC6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat - Wikipedia [en.wikipedia.org]
- 10. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Ricolinostat | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. The dual functions of α-tubulin acetylation in cellular apoptosis and autophage induced by tanespimycin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Strategic Guide to Assessing the Selectivity of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine: From Target Deconvolution to Comparative Profiling
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of a novel chemical entity, 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. Given that this molecule is not extensively characterized in public literature, we will proceed from the foundational step of target identification through to a detailed comparative selectivity analysis. Our approach is grounded in established pharmacological principles and industry-standard assays, explaining not just the "how" but the critical "why" behind each experimental choice.
The structure of this molecule provides immediate clues for hypothesis generation. The piperazine ring is a classic "privileged scaffold" in medicinal chemistry, known for its interaction with a wide array of G-protein coupled receptors (GPCRs) and, most notably, monoamine transporters.[1][2] The 1,2,4-oxadiazole moiety is a metabolically stable bioisostere for amide or ester groups, often used to fine-tune ligand-receptor interactions and improve pharmacokinetic properties.[3][4] This combination strongly suggests that the monoamine transporter family—comprising the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—represents a high-probability target class.[1][5][6]
Our investigation will therefore be twofold: a broad, unbiased screen to detect unforeseen interactions, followed by a focused, high-resolution analysis of the monoamine transporter family, using well-established comparator compounds to benchmark performance.
Phase 1: Global Target Landscape and Hypothesis Validation
The initial step is to understand the compound's potential for promiscuity and to validate our primary hypothesis. A broad off-target liability screen is the most efficient method to achieve this. This experiment acts as a self-validating system; by testing against a wide panel, we generate a global map of potential interactions and simultaneously gain confidence in our focus on the highest-affinity targets.
Experimental Workflow: Target Identification & Profiling
The logical flow of our investigation follows a standard drug discovery cascade, moving from broad, low-resolution screening to focused, high-resolution characterization.
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis and Characterization of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine and its Analogs: A Framework for Reproducible Research
For researchers and professionals in drug development, the reproducibility of synthetic and analytical methodologies is paramount. This guide provides an in-depth technical comparison of synthetic routes and characterization techniques for 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine and related compounds. By explaining the rationale behind experimental choices and presenting comparative data, this document aims to establish a foundation for achieving reliable and reproducible results in the exploration of this chemical scaffold.
The core structure, combining the 1,2,4-oxadiazole and piperazine moieties, is of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a bioisostere for esters and amides, offering metabolic stability, while the piperazine group is a common pharmacophore that can improve solubility and provides a versatile point for substitution to modulate biological activity.[1][2][3]
Comparative Synthesis of 1-[(5-Alkyl/Aryl-1,2,4-oxadiazol-3-yl)methyl]piperazine Derivatives
The synthesis of the target compound and its analogs typically involves a multi-step process. The key steps are the formation of the 1,2,4-oxadiazole ring and the subsequent alkylation of piperazine. Below, we compare two common synthetic strategies.
Strategy 1: Pre-formation of the Oxadiazole Followed by Piperazine Alkylation
This is a widely employed and robust method. It involves the initial synthesis of a reactive intermediate, such as a chloromethyl- or bromomethyl-substituted 1,2,4-oxadiazole, which is then used to alkylate piperazine.
Caption: Workflow for Strategy 1: Pre-formation of the oxadiazole ring.
Detailed Protocol for Strategy 1:
-
Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole:
-
To a solution of acetamidoxime in a suitable solvent (e.g., THF), add chloroacetyl chloride dropwise at 0°C.
-
The resulting intermediate is then cyclized, often by heating with a dehydrating agent like phosphorus oxychloride or Burgess reagent, to yield the 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.[4][5]
-
Rationale: This two-step process to form the oxadiazole is generally high-yielding. The use of a dehydrating agent is crucial for the cyclization step.
-
-
Alkylation of Piperazine:
-
Dissolve 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole in a solvent such as acetonitrile or THF.
-
Add an excess of piperazine and a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the HCl byproduct.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or LC-MS.[6]
-
Rationale: Using an excess of piperazine can favor the mono-alkylation product. The choice of base is important to prevent unwanted side reactions.
-
Strategy 2: Synthesis of an Oxadiazole Precursor with a Piperazine Moiety
In this alternative approach, the piperazine moiety is incorporated into one of the starting materials before the formation of the 1,2,4-oxadiazole ring.
Caption: Workflow for Strategy 2: Pre-incorporation of the piperazine moiety.
Detailed Protocol for Strategy 2 (for a 1,3,4-oxadiazole analog):
-
Synthesis of 2-(Piperazin-1-yl)acetohydrazide:
-
React ethyl 2-(piperazin-1-yl)acetate with hydrazine hydrate in ethanol under reflux.[7]
-
Rationale: This is a standard method for converting esters to hydrazides.
-
-
Cyclization:
-
The resulting acetohydrazide is then cyclized with a substituted carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[7]
-
Rationale: This one-pot cyclization can be efficient, but the conditions might need to be optimized for different carboxylic acids.
-
Comparison of Synthetic Strategies
| Feature | Strategy 1 (Post-Alkylation) | Strategy 2 (Pre-Incorporation) |
| Versatility | High. A single oxadiazole intermediate can be reacted with various amines. | Moderate. A new synthesis is required for each piperazine derivative. |
| Potential for Side Reactions | Risk of di-alkylation of piperazine. | Fewer side reactions related to the piperazine nitrogen. |
| Overall Yield | Generally good to excellent, but can be affected by the alkylation step. | Can be high, but depends on the efficiency of the cyclization step. |
| Purification | May require careful chromatography to separate mono- and di-alkylated products. | Purification is often more straightforward. |
Analytical Characterization and Quality Control
Reproducibility is critically dependent on thorough analytical characterization to confirm the identity and purity of the synthesized compound.
Recommended Analytical Workflow:
-
Thin Layer Chromatography (TLC): For initial reaction monitoring and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key signals to look for include the methyl group on the oxadiazole ring, the methylene bridge, and the piperazine protons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution MS).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A validated HPLC method is essential for quality control.[8]
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation | Singlet for the methyl group, singlet for the methylene bridge, and multiplets for the piperazine protons. |
| ¹³C NMR | Structural Confirmation | Resonances for the methyl carbon, methylene carbon, piperazine carbons, and the carbons of the oxadiazole ring. |
| MS (ESI+) | Molecular Weight Determination | A peak corresponding to [M+H]⁺. |
| HPLC-UV | Purity Assessment | A single major peak with a purity of >95% is typically desired for biological testing. |
Reproducibility in Biological Assays
While specific biological data for this compound is not widely published, compounds with similar piperazine-containing scaffolds have been evaluated in various assays.[1][2] The reproducibility of these assays is crucial for generating reliable structure-activity relationships (SAR).
Hypothetical Comparison of Biological Assay Performance:
| Assay Type | Key Parameters for Reproducibility | Potential Sources of Variability |
| Receptor Binding Assay | Radioligand concentration, specific activity, protein concentration, incubation time and temperature. | Batch-to-batch variation in recombinant protein, degradation of radioligand. |
| Enzyme Inhibition Assay | Enzyme and substrate concentrations, incubation time, buffer composition. | Enzyme activity can vary between lots, compound solubility issues. |
| Antimicrobial MIC Assay | Inoculum size, growth medium, incubation conditions. | Strain viability, batch differences in media. |
To ensure the trustworthiness of biological data, every protocol should include appropriate controls, such as a known active compound as a positive control and a vehicle control.
Conclusion
The synthesis and evaluation of novel compounds like this compound require a systematic and well-documented approach to ensure the reproducibility of experimental results. By carefully selecting synthetic strategies, rigorously characterizing the final product, and employing validated biological assays, researchers can build a solid foundation for advancing drug discovery programs based on this promising chemical scaffold.
References
-
Capriati, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5413. Available from: [Link]
-
Ahmad, I., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(23), 20829–20840. Available from: [Link]
-
Patel, H., et al. (2012). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 448-454. Available from: [Link]
-
Kornicka, A., et al. (2002). Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Il Farmaco, 57(9), 741-748. Available from: [Link]
-
Russo, F., et al. (2018). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 23(11), 2963. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
Brito, M. A., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 34(5), 505-517. Available from: [Link]
-
Khan, I., et al. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 12(1), 9403. Available from: [Link]
-
Reddy, G. S., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1228-1235. Available from: [Link]
-
Ahmad, I., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate. Available from: [Link]
-
Al-Ghorbani, M., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(13), 4141. Available from: [Link]
-
Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-8. Available from: [Link]
-
Wang, Y., et al. (2018). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 23(12), 3239. Available from: [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(20), 6899. Available from: [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343. Available from: [Link]
-
Głowacka, I. E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]
-
El-Sayed, W. M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(11), 3505. Available from: [Link]
-
Polothi, B., et al. (2021). Synthetic procedures and pharmacological activities of 1,2,4-oxadiazoles-a review. International Journal of Pharmaceutical Sciences and Research, 12(5), 2416-2433. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. jocpr.com [jocpr.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and upholding our responsibility to environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, emphasizing operational integrity and regulatory compliance.
Part 1: Hazard Profile and Safety Precautions
The structure of this compound contains both a piperazine moiety and a methyl-substituted oxadiazole ring. Piperazine and its derivatives are known to present several hazards. For instance, piperazine itself is corrosive and can cause severe skin burns and eye damage.[1] N-Methylpiperazine is also classified as a flammable liquid and vapor, harmful if inhaled, and may cause an allergic skin reaction.[2][3][4]
A close structural analog, 1-[(5-Methylisoxazol-3-yl)methyl]piperazine, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Based on these data, it is prudent to treat this compound as a hazardous substance with the potential for similar toxicological effects.
Quantitative Data Summary
| Property | Value/Classification (Inferred) | Source/Analogy |
| Physical State | Solid or Liquid | Varies with purity and form |
| Primary Hazards | Skin corrosion/irritation, Serious eye damage/irritation, Respiratory irritation, Potential for allergic skin reaction | Based on piperazine, N-methylpiperazine, and 1-[(5-Methylisoxazol-3-yl)methyl]piperazine[1][2][5] |
| UN Number | Not available (use institutional guidance) | N/A |
| Transport Hazard Class | To be determined by EHS | N/A |
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the appropriate PPE:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[2][6]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[6]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating dust or aerosols, use a certified respirator.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[6][7] Adherence to institutional and local regulations is mandatory.
Step 1: Waste Collection
-
Dedicated Containers: Collect waste containing this compound in its original container or a designated, compatible hazardous waste container.[2][7] The container must be in good condition, non-leaking, and have a secure cap.[7][8]
-
No Mixing: Do not mix this waste with other chemicals or solvents to prevent potentially hazardous reactions.[2] Incompatible wastes must be segregated.[8][9]
-
Contaminated Consumables: All contaminated consumables, such as pipette tips, weighing paper, and gloves, must be collected in the same designated hazardous waste container.[6]
Step 2: Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[8][9]
-
Chemical Name: The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.[8]
-
Hazard Symbols: Include appropriate hazard pictograms (e.g., corrosive, irritant) as determined by your institution's Environmental Health and Safety (EHS) department.
-
Contact Information: The name of the principal investigator or laboratory contact should be on the label.
Step 3: Storage Pending Disposal
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[8][9][10]
-
Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[1][11]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[7]
-
Container Closure: Keep the waste container closed at all times except when adding waste.[8]
Step 4: Arranging for Disposal
-
Certified Vendor: Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and disposal.[2] There is typically no charge for this service for institutionally generated waste.[8]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.[2]
-
Timely Removal: Once the container is nearly full (around 90%), schedule a pickup.[8] Regulations may dictate a maximum accumulation time.
Part 3: Spill Management and Decontamination
Spill Procedure
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]
-
Containment: Contain the spill using an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6]
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[2]
Equipment Decontamination
Any non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.[13][14]
-
Initial Cleaning: Remove any gross contamination.[15]
-
Solvent Rinse: Rinse the equipment with a suitable solvent, such as ethanol or isopropanol, to dissolve any residual chemical. Collect the rinsate as hazardous waste.[6][14]
-
Wash: Wash the equipment with soap and water.[6]
-
Final Rinse: Rinse with deionized water.[16]
-
Drying: Allow the equipment to air dry completely.
-
Documentation: Maintain a log of equipment decontamination procedures, noting the date, method, and personnel involved.[13]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific guidelines and EHS department for any questions or clarification.
References
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Chemical Waste | Environmental Health & Safety (EHS). (n.d.). Retrieved from [Link]
-
Chemical and Hazardous Waste | Harvard Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (n.d.). Retrieved from [Link]
-
Decontamination Protocols for Lab Equipment. (2025, May 27). Retrieved from [Link]
-
Laboratory Equipment Decontamination Procedures | Central Michigan University. (n.d.). Retrieved from [Link]
-
Decontamination of Laboratory Equipment - Safety & Risk Services. (2019, November 1). Retrieved from [Link]
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Retrieved from [Link]
-
Laboratory Equipment Decontamination Procedures - Wayne State University's research. (n.d.). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
-
Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. (n.d.). Retrieved from [Link]
-
N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS - Loba Chemie. (2016, May 23). Retrieved from [Link]
-
(PDF) Piperazine Derivatives as Dangerous Abused Compounds - ResearchGate. (2020). Retrieved from [Link]
-
USP 800 & Hazardous Drug Disposal - Stericycle. (2025, May 20). Retrieved from [Link]
-
Management Of Hazardous Waste Pharmaceuticals - NYSDEC - Department of Environmental Conservation. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. polarlabprojects.com [polarlabprojects.com]
- 14. cmich.edu [cmich.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. Given that comprehensive toxicological data for this specific compound is not widely published, our recommendations are grounded in a thorough analysis of its structural motifs—the piperazine ring and the 1,2,4-oxadiazole heterocycle—and data from analogous compounds. The core principle is to treat this compound with a high degree of caution, assuming potential hazards such as skin and eye irritation, and possible toxicity upon ingestion or inhalation, which are common to many piperazine derivatives.[1][2][3][4]
Our approach prioritizes a multi-layered defense system, starting with engineering controls as the primary barrier, supplemented by a rigorous and correctly implemented PPE strategy. This document will detail not just what PPE to wear, but why each component is critical, how to use it correctly, and how to manage its disposal.
Hazard Assessment: A Structural-Analog Approach
The molecule is a derivative of piperazine. Piperazine and its derivatives are widely used in pharmaceuticals and can exhibit a range of biological activities and associated hazards.[5][6] Many are classified as skin and eye irritants, with some causing severe burns or allergic reactions.[4][7][8] For instance, 1-Methylpiperazine is known to cause severe skin burns and eye damage and is harmful if inhaled or in contact with skin.[4][8] Similarly, analogous heterocyclic compounds can cause skin, eye, and respiratory irritation.[2]
Therefore, we must operate under the assumption that this compound presents the following potential hazards:
-
Skin Irritation/Corrosion: Potential to cause irritation or chemical burns upon contact.
-
Serious Eye Damage: High risk of severe eye irritation or damage from splashes.
-
Respiratory Irritation: Inhalation of the solid powder or aerosols may cause respiratory tract irritation.
-
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[1]
This assessment mandates the use of engineering controls, specifically a certified chemical fume hood, for all handling operations to minimize inhalation exposure. All subsequent PPE recommendations are designed to protect against dermal, ocular, and incidental exposure within this controlled environment.
Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE must be deliberate, with each component serving a specific protective function. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., Weighing) | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat (fully buttoned) | Not required if handled exclusively within a certified chemical fume hood. |
| Handling Solutions (e.g., Transfers, Reactions) | Double Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat (fully buttoned) | Not required if handled exclusively within a certified chemical fume hood. |
| Large-Scale Operations (>1 L) | Heavy-duty chemical resistant outer gloves over inner nitrile gloves. | Chemical Splash Goggles & Face Shield | Chemical-resistant apron over a flame-resistant lab coat. | Consult with EHS for potential respirator requirements. |
| Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., Neoprene or Butyl rubber) | Chemical Splash Goggles & Face Shield | Chemical-resistant coveralls or suit. | Air-purifying respirator with appropriate cartridges may be necessary depending on spill size and ventilation. |
Hand Protection: The First Point of Contact
Hands are the most likely part of the body to come into direct contact with the chemical. Disposable nitrile gloves provide a good barrier for incidental contact with a broad range of chemicals, but they are not impervious.[9]
-
Causality: The practice of double-gloving is essential. The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier in case the outer glove is breached. This technique significantly reduces the risk of exposure during glove removal (doffing).
-
Protocol:
-
Always inspect gloves for tears or holes before use.[1]
-
Wear two pairs of nitrile gloves. Ensure the outer glove cuff is pulled over the sleeve of the lab coat.
-
Change the outer glove immediately upon known contact with the chemical.
-
Remove both pairs of gloves using the proper technique (see Doffing Protocol) and wash hands thoroughly with soap and water after handling is complete.[1]
-
Eye and Face Protection: Shielding Against Splashes
Given the presumed severe eye irritancy of piperazine derivatives, robust eye and face protection is non-negotiable.[3]
-
Causality: Standard safety glasses do not provide adequate protection from chemical splashes as they do not form a seal around the eyes. Chemical splash goggles are required.[10] A face shield, worn over the goggles, is mandatory when there is a heightened risk of splashes, such as when handling larger volumes or during pressure-related procedures.[9][10]
-
Protocol:
-
Wear ANSI Z87.1-compliant chemical splash goggles at all times when the chemical is being handled.
-
Add a full-face shield over the goggles when transferring solutions, working with volumes greater than 50 mL, or performing any operation with a splash hazard.[10]
-
Body Protection: Preventing Dermal Absorption
A lab coat is the primary barrier for protecting your skin and street clothes from contamination.
-
Causality: A standard cotton lab coat may not be sufficient. A flame-resistant (FR) lab coat is recommended due to the potential flammability of organic compounds used as solvents. The coat must be fully buttoned with sleeves rolled down to provide maximum coverage.[10]
-
Protocol:
-
Wear a clean, flame-resistant lab coat that fits properly.
-
Ensure the lab coat is fully buttoned or snapped.
-
For larger-scale work, wear a chemical-resistant apron over the lab coat.
-
Remove the lab coat immediately if it becomes contaminated. Do not wear contaminated lab coats outside of the laboratory area.
-
Operational Protocols: Step-by-Step Guidance
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment. An incorrect doffing procedure can lead to self-contamination.
PPE Donning Sequence
This sequence is designed to progress from the least contaminated areas to the most, ensuring a clean and secure fit.
Caption: Recommended sequence for putting on PPE before handling chemicals.
PPE Doffing Sequence
The doffing sequence is the reverse of donning and is designed to minimize the spread of contaminants from used PPE to your body. The principle is "dirty-to-dirty."
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

